Product packaging for Azetidin-3-YL-acetic acid(Cat. No.:CAS No. 183062-92-2)

Azetidin-3-YL-acetic acid

Cat. No.: B068423
CAS No.: 183062-92-2
M. Wt: 115.13 g/mol
InChI Key: SCBDSTCOJNNUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azetidin-3-yl-acetic acid (CAS 183062-92-2) is a versatile azetidine-based building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable precursor for the synthesis of novel heterocyclic amino acid derivatives and is recognized as a structural analogue for 4-aminobutyric acid (GABA), making it a key scaffold in neuropharmacology research . Its applications extend to being a conformationally restricted amino acid used in the generation of DNA-encoded peptide libraries and the development of potentially biologically active substances . Researchers utilize this compound as a core structure to develop GABA A receptor modulators and other pharmacologically relevant molecules . Efficient synthetic approaches have been established for its derivatives, including methods starting from commercially available materials, facilitating its use in industrial-scale research applications . The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B068423 Azetidin-3-YL-acetic acid CAS No. 183062-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBDSTCOJNNUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472017
Record name 3-Azetidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183062-92-2
Record name 3-Azetidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidin-3-yl-acetic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a conformationally constrained GABA analogue, it serves as a valuable scaffold for the design of neurologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its relevant biological pathway and synthetic workflow. Due to the limited availability of direct experimental data for this compound, data for the closely related analogue, Azetidine-3-carboxylic acid, is included for comparative purposes and is clearly noted.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. The data for this compound and its close analogue, Azetidine-3-carboxylic acid, are summarized below.

PropertyThis compoundAzetidine-3-carboxylic acid
IUPAC Name 2-(Azetidin-3-yl)acetic acidAzetidine-3-carboxylic acid
CAS Number 183062-92-236476-78-5
Molecular Formula C₅H₉NO₂C₄H₇NO₂
Molecular Weight 115.13 g/mol 101.10 g/mol
pKa No experimental data available2.74 (Predicted)[1]
logP -0.68 (Predicted)[2]No experimental data available
Aqueous Solubility Data not availableSoluble[1][3]
Melting Point Data not available286 °C (decomposes)[1][4]
Boiling Point 259.7 ± 13.0 °C at 760 mmHg242 °C at 760 mmHg[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of physicochemical data. The following sections outline standard methodologies for the determination of key properties of amino acid derivatives like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, which contains both an acidic carboxylic acid group and a basic amino group, potentiometric titration can be used to determine the pKa values for both functional groups.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added will show inflection points that correspond to the pKa values of the ionizable groups.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beakers

  • Volumetric flasks

  • Distilled, deionized water

Procedure:

  • Prepare a 0.1 M solution of this compound in a volumetric flask.

  • Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.

  • Add a stir bar and place the beaker on a stir plate.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

  • Record the initial pH of the solution.

  • Begin the titration by adding small, precise increments (e.g., 0.5 mL) of 0.1 M NaOH from the burette.

  • After each addition, allow the pH reading to stabilize and record the value.

  • Continue the titration until the pH has risen significantly (e.g., to pH 12).

  • To determine the pKa of the ammonium group, a separate titration can be performed by first acidifying the amino acid solution with a known amount of 0.1 M HCl and then titrating with 0.1 M NaOH.

  • Plot the pH values against the volume of NaOH added. The pKa of the carboxylic acid group will be the pH at the midpoint of the first buffer region, and the pKa of the amino group will be the pH at the midpoint of the second buffer region.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Materials:

  • This compound

  • Distilled, deionized water (or other relevant buffers)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of water to the vial.

  • Securely cap the vial and place it in a shaking incubator at a constant temperature.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually inspect the sample to ensure that excess solid is still present.

  • Separate the solid from the solution by centrifugation.

  • Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method. This concentration represents the aqueous solubility of the compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For many amino acids that decompose upon heating, Fast Scanning Calorimetry (FSC) is a suitable technique.

Principle: A small sample is heated at a very high rate, which can suppress thermal decomposition and allow for the observation of the melting transition.

Materials:

  • This compound

  • Fast Scanning Calorimeter

  • Sample pans

Procedure:

  • A small amount of the crystalline sample is placed in a sample pan.

  • The sample is subjected to a controlled temperature program within the FSC instrument.

  • The sample is heated at a very high scanning rate (e.g., 1000 K/s to 10000 K/s).

  • The heat flow to the sample is measured as a function of temperature.

  • The melting point is determined from the peak of the endothermic transition in the heat flow curve.

  • To obtain the thermodynamic melting temperature, the measurements are performed at different heating rates, and the results are extrapolated to a zero heating rate.

Biological Context and Signaling Pathway

This compound is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. Compounds with this structural motif have been investigated as inhibitors of the GABA transporter 1 (GAT1). GAT1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GAT1 leads to an increase in the extracellular concentration of GABA, enhancing GABAergic neurotransmission.

GABA_Signaling_Pathway glutamate Glutamate gad GAD glutamate->gad gaba_vesicle GABA Vesicle gad->gaba_vesicle gaba_synapse GABA gaba_vesicle->gaba_synapse Release gat1_presynaptic GAT1 gaba_synapse->gat1_presynaptic Reuptake gaba_receptor GABA Receptor gaba_synapse->gaba_receptor Binding inhibition Neuronal Inhibition gaba_receptor->inhibition azetidine This compound (GAT1 Inhibitor) azetidine->gat1_presynaptic Inhibition

Caption: GABAergic signaling pathway and the inhibitory action of this compound on GAT1.

Synthetic and Experimental Workflows

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A general workflow for the synthesis of the closely related methyl ester is depicted below, which upon hydrolysis would yield the final acid.

Synthesis_Workflow start N-Boc-3-azetidinone hwe Horner-Wadsworth-Emmons Reaction start->hwe reagent1 Trimethyl phosphonoacetate reagent1->hwe intermediate1 Unsaturated Ester Intermediate hwe->intermediate1 hydrogenation Catalytic Hydrogenation intermediate1->hydrogenation reagent2 H₂, Pd/C reagent2->hydrogenation intermediate2 Methyl 2-(1-(tert-butoxycarbonyl) azetidin-3-yl)acetate hydrogenation->intermediate2 deprotection N-Boc Deprotection intermediate2->deprotection reagent3 Acid (e.g., HCl) reagent3->deprotection product_ester Methyl 2-(azetidin-3-yl)acetate deprotection->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: General synthetic workflow for this compound.

A logical workflow for the physicochemical characterization of a novel compound like this compound is crucial for a systematic evaluation.

Characterization_Workflow synthesis Synthesis and Purification structure_id Structural Identification (NMR, MS) synthesis->structure_id purity Purity Assessment (HPLC) structure_id->purity physchem Physicochemical Characterization purity->physchem biological Biological Evaluation purity->biological pka pKa Determination physchem->pka solubility Solubility Assay physchem->solubility logp logP Measurement physchem->logp melting_point Melting Point Determination physchem->melting_point in_vitro In Vitro Assays (e.g., GAT1 Inhibition) biological->in_vitro

Caption: Experimental workflow for the characterization of this compound.

References

An In-depth Technical Guide to Azetidin-3-yl-acetic Acid Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to structural analogs and derivatives of azetidin-3-yl-acetic acid. This unique scaffold has garnered significant interest in medicinal chemistry due to its conformational rigidity and its role as a bioisostere for natural amino acids like GABA, making it a valuable core for the design of novel therapeutic agents.

Core Structure and Significance

This compound is a four-membered heterocyclic compound containing a nitrogen atom, with an acetic acid moiety attached to the third position. This constrained structure provides a fixed orientation of its functional groups, which can lead to enhanced selectivity and potency when interacting with biological targets. Its derivatives have shown promise in a range of therapeutic areas, including neurodegenerative diseases and neurological disorders.

Synthesis of Structural Analogs

The synthesis of this compound derivatives often starts from commercially available precursors like N-Boc-3-azetidinone. A common strategy involves a Horner-Wadsworth-Emmons reaction to introduce the acetic acid side chain, followed by further modifications.

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been prepared from N-Boc-3-azetidinone. This process utilizes a Horner-Wadsworth-Emmons reaction, followed by a rhodium(I)-catalyzed conjugate addition of arylboronic acids. Subsequent steps can include N-alkylation and N-acylation to generate a diverse range of compounds.[1][2] Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, as novel GABA derivatives, have also been synthesized starting from N-Boc-azetidin-3-one and alkylated phosphonates via a Horner–Wadsworth–Emmons reaction, followed by hydrogenation.[3]

Synthesis_of_3_Aryl_3_azetidinyl_acetic_acid_methyl_ester_derivatives N-Boc-3-azetidinone N-Boc-3-azetidinone Horner-Wadsworth-Emmons reaction Horner-Wadsworth-Emmons reaction N-Boc-3-azetidinone->Horner-Wadsworth-Emmons reaction alpha,beta-unsaturated ester alpha,beta-unsaturated ester Horner-Wadsworth-Emmons reaction->alpha,beta-unsaturated ester Rh(I)-catalyzed conjugate addition Rh(I)-catalyzed conjugate addition alpha,beta-unsaturated ester->Rh(I)-catalyzed conjugate addition 3-Aryl-3-azetidinyl acetic acid methyl ester 3-Aryl-3-azetidinyl acetic acid methyl ester Rh(I)-catalyzed conjugate addition->3-Aryl-3-azetidinyl acetic acid methyl ester Arylboronic acids Arylboronic acids Arylboronic acids->Rh(I)-catalyzed conjugate addition N-unprotected hydrochlorides N-unprotected hydrochlorides 3-Aryl-3-azetidinyl acetic acid methyl ester->N-unprotected hydrochlorides N-alkylated derivatives N-alkylated derivatives 3-Aryl-3-azetidinyl acetic acid methyl ester->N-alkylated derivatives N-acylated derivatives N-acylated derivatives 3-Aryl-3-azetidinyl acetic acid methyl ester->N-acylated derivatives

Caption: Synthetic pathway for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for several biological activities, with a primary focus on their effects on the central nervous system.

Neuroprotective Activity

A series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated significant neuroprotective effects in models of Parkinson's and Alzheimer's diseases.[1][4] One of the most potent compounds, compound 28 from the series, showed the highest neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models.[1][4] The protective mechanism in the glutamate model was linked to a reduction in oxidative stress and caspase-3/7 activity.[1][4]

Cholinesterase Inhibition

Several of the synthesized 3-aryl-3-azetidinyl acetic acid methyl ester derivatives were found to be inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The inhibitory potency of some of these derivatives was comparable to the well-known AChE inhibitor, rivastigmine.[1][2] Molecular docking studies have been employed to understand the binding mode of these active compounds within the active site of AChE.[1]

GABA Uptake Inhibition

Azetidine derivatives are recognized as conformationally constrained analogs of GABA and have been evaluated as GABA uptake inhibitors. Specifically, azetidin-2-ylacetic acid derivatives with lipophilic N-substituents have shown high potency at the GAT-1 transporter. For instance, derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited IC50 values of 2.83 µM and 2.01 µM, respectively.[5] In contrast, the most potent GAT-3 inhibitor was a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, with an IC50 of 15.3 µM.[5]

Quantitative Data Summary

The following tables summarize the biological activity data for selected this compound derivatives.

Table 1: Cholinesterase Inhibitory Activity of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives [6]

CompoundReeAChE IC50 (µM)eqBChE IC50 (µM)
19 H131.88 ± 12.11> 500
20 Me114.36 ± 9.87348.12 ± 21.34
21 Et98.76 ± 8.54211.45 ± 15.67
22 n-Pr87.54 ± 7.12154.32 ± 11.89
23 n-Bu76.43 ± 6.3498.76 ± 8.12
24 Ac102.65 ± 9.11432.11 ± 25.43
25 Bz65.43 ± 5.6776.54 ± 6.78
26 4-F-Bz58.98 ± 4.9865.43 ± 5.87
27 4-CF3-Bz52.82 ± 4.5654.47 ± 4.98
Galantamine -1.23 ± 0.1115.43 ± 1.23

eeAChE: electric eel acetylcholinesterase; eqBChE: equine serum butyrylcholinesterase

Table 2: GABA Transporter (GAT) Inhibitory Activity of Azetidine Derivatives [5]

CompoundStructureGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid derivative 1 N-(4,4-diphenylbutenyl)2.83 ± 0.67> 100
Azetidin-2-ylacetic acid derivative 2 N-(4,4-bis(3-methyl-2-thienyl)butenyl)2.01 ± 0.77> 100
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid> 10015.3 ± 4.5
18b 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative26.6 ± 3.3> 100
18e 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative> 10031.0 ± 4.7

Experimental Protocols

General Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives

A detailed experimental protocol for the synthesis of these derivatives involves a multi-step process:

  • Horner-Wadsworth-Emmons Reaction: N-Boc-3-azetidinone is reacted with trimethyl phosphonoacetate in the presence of a base (e.g., NaH) in a suitable solvent like THF to yield the corresponding α,β-unsaturated ester.

  • Rhodium(I)-Catalyzed Conjugate Addition: The α,β-unsaturated ester is then subjected to a conjugate addition reaction with an appropriate arylboronic acid in the presence of a rhodium(I) catalyst (e.g., [Rh(cod)Cl]2) and a base (e.g., KOH) in a solvent mixture such as 1,4-dioxane and water.

  • N-Deprotection: The Boc protecting group is removed using acidic conditions, typically with 4 N HCl in dioxane, to yield the N-unprotected hydrochloride salt.[4]

  • N-Alkylation/Acylation: The deprotected azetidine can be further derivatized by N-alkylation using alkyl halides or N-acylation using acyl chlorides or anhydrides in the presence of a base.

Experimental_Workflow_Synthesis cluster_0 Step 1: Horner-Wadsworth-Emmons cluster_1 Step 2: Conjugate Addition cluster_2 Step 3 & 4: Deprotection and Derivatization A1 Mix N-Boc-3-azetidinone and Trimethyl phosphonoacetate A2 Add Base (e.g., NaH) in THF A1->A2 A3 Stir at room temperature A2->A3 B1 Dissolve unsaturated ester in 1,4-dioxane/water A3->B1 B2 Add Arylboronic acid, Rh(I) catalyst, and Base B1->B2 B3 Heat reaction mixture B2->B3 C1 Treat with 4N HCl in dioxane B3->C1 C2 Isolate N-unprotected hydrochloride C1->C2 C3 Optional: N-alkylation or N-acylation C2->C3

Caption: General experimental workflow for the synthesis of derivatives.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE is typically determined using a modified Ellman's method.[4]

  • Reagent Preparation: Prepare solutions of the test compounds, acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the respective enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, DTNB, and the test compound solution. After a pre-incubation period, initiate the reaction by adding the substrate solution.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assays
  • Salsolinol-Induced Neurotoxicity Model (Parkinson's Disease Model):

    • Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

    • Pre-treat the cells with the test compounds for a specified period.

    • Induce neurotoxicity by exposing the cells to salsolinol.

    • Assess cell viability using methods like the MTT assay.

  • Glutamate-Induced Oxidative Damage Model (Alzheimer's Disease Model):

    • Culture neuronal cells as described above.

    • Pre-treat the cells with the test compounds.

    • Induce oxidative stress by exposing the cells to glutamate.

    • Measure cell viability and markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase-3/7 activity).[1]

Neuroprotection_Signaling_Pathway Glutamate Glutamate Oxidative Stress Oxidative Stress Glutamate->Oxidative Stress Caspase-3/7 Activation Caspase-3/7 Activation Oxidative Stress->Caspase-3/7 Activation Neurodegeneration Neurodegeneration Caspase-3/7 Activation->Neurodegeneration Compound 28 Compound 28 Compound 28->Oxidative Stress inhibits Compound 28->Caspase-3/7 Activation inhibits

Caption: Proposed neuroprotective mechanism of Compound 28.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for central nervous system disorders. The structural rigidity of the azetidine ring allows for the precise positioning of functional groups, leading to potent and selective interactions with biological targets. The synthetic accessibility and the diverse range of biological activities observed for its derivatives, including neuroprotection, cholinesterase inhibition, and GABA uptake modulation, highlight the significant potential of this compound class in drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs are warranted to advance them towards clinical applications.

References

An In-depth Technical Guide on the Biological Activity of Azetidin-3-yl-acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the biological activities associated with the Azetidin-3-yl-acetic acid scaffold. While the parent compound primarily serves as a versatile building block in medicinal chemistry, its derivatives have demonstrated significant potential in neuroscience, particularly as modulators of the GABAergic system and as neuroprotective agents. This guide details the synthesis, quantitative biological data, and experimental methodologies related to these activities.

Introduction: The this compound Scaffold

This compound is a conformationally constrained structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] Its rigid four-membered ring makes it an attractive scaffold for designing ligands with improved selectivity and pharmacokinetic profiles compared to more flexible molecules. The primary utility of this compound in drug discovery is as a synthetic intermediate.[4] Its derivatives, particularly those with substitutions at the azetidine nitrogen and the 3-position, have been the focus of research into novel therapeutics for neurological disorders.

The most prominent and well-documented biological activities of this compound derivatives fall into two main categories:

  • Modulation of the GABAergic System: Derivatives have been synthesized and evaluated as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmitter levels in the synaptic cleft.[5]

  • Neuroprotection: Aryl-substituted derivatives have shown promising neuroprotective effects in models of Parkinson's and Alzheimer's diseases, acting through mechanisms such as cholinesterase inhibition and reduction of oxidative stress.[1][6]

Modulation of the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Fine-tuning this system has therapeutic potential for conditions like epilepsy, anxiety, and other neurological disorders. Derivatives of this compound have been explored as inhibitors of GABA transporters GAT-1 and GAT-3.[5]

Mechanism of Action: GABA Transporter Inhibition

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal. By blocking these transporters, this compound derivatives can increase the concentration and duration of GABA in the synapse, enhancing inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to GAT1 GABA Transporter (GAT-1) GABA->GAT1 Uptake Cl_influx Cl- Influx (Hyperpolarization) GABA_R->Cl_influx Activates GAT1->GABA_vesicle Recycling Azetidine_Derivative Azetidine Derivative Azetidine_Derivative->GAT1 Inhibits

Caption: Mechanism of GABA transporter (GAT-1) inhibition.

Quantitative Data: GABA Transporter Inhibition

The inhibitory potency of various azetidine derivatives has been quantified, with the structure of the lipophilic substituent on the azetidine nitrogen playing a key role in activity and selectivity for GAT subtypes.

Compound ClassSpecific DerivativeTargetPotency (IC₅₀) [µM]Reference
Azetidin-2-ylacetic acidwith 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[5]
Azetidin-2-ylacetic acidwith 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[5]
Azetidine-3-carboxylic acid1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} derivativeGAT-315.3 ± 4.5[5]
3-Hydroxy-3-(4-methoxyphenyl)azetidineN-alkylated derivative (18b)GAT-126.6 ± 3.3[5]
3-Hydroxy-3-(4-methoxyphenyl)azetidineN-alkylated derivative (18e)GAT-331.0 ± 4.7[5]
Experimental Protocol: GABA Uptake Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds on GABA transporters.

Objective: To measure the IC₅₀ value of a test compound for the inhibition of [³H]GABA uptake by GAT-1 or GAT-3.

Materials:

  • Cell line expressing the human GAT-1 or GAT-3 transporter (e.g., HEK293 cells).

  • Radioligand: [³H]GABA.

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., Tris-citrate buffer).

  • Scintillation fluid and scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Cell Culture: Culture the transporter-expressing cells to an appropriate density.

  • Assay Preparation: On the day of the experiment, harvest the cells and prepare a cell suspension in the assay buffer.

  • Reaction Mixture: In test tubes, combine the cell suspension with increasing concentrations of the test compound. Include control tubes for total uptake (no inhibitor) and non-specific uptake (a known potent GAT inhibitor like tiagabine).

  • Initiation of Uptake: Add a fixed concentration of [³H]GABA to each tube to start the uptake reaction.

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters. The filters will trap the cells containing the internalized [³H]GABA.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

Neuroprotective Activity

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been synthesized and shown to possess significant neuroprotective properties.[1][6] This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by neuronal loss.

Mechanisms of Neuroprotection

The neuroprotective effects of these derivatives are multi-faceted and include:

  • Cholinesterase Inhibition: Several derivatives inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1] This mechanism is a cornerstone of current Alzheimer's disease therapy (e.g., rivastigmine, donepezil).

  • Reduction of Oxidative Stress: In a glutamate-induced neurodegeneration model, a lead compound demonstrated the ability to reduce oxidative stress and decrease the activity of caspase-3/7, key mediators of apoptosis (programmed cell death).[6][8]

Neuroprotection_Workflow cluster_workflow Neuroprotection Assay Workflow cluster_endpoints Endpoints A Plate SH-SY5Y Neuronal Cells B Pre-incubate with Azetidine Derivative A->B C Induce Neurotoxicity (e.g., with Glutamate) B->C D Incubate for 24-48h C->D E Assess Endpoints D->E F Cell Viability (MTT Assay) E->F G Oxidative Stress (ROS levels) E->G H Apoptosis (Caspase-3/7 Activity) E->H

Caption: Experimental workflow for in vitro neuroprotection assays.

Quantitative Data: Cholinesterase Inhibition and Neuroprotection

While specific IC₅₀ values for AChE inhibition are part of ongoing research, studies have shown that several 3-aryl-azetidinyl acetic acid methyl ester derivatives have inhibition levels comparable to the established drug rivastigmine.[1] Compound 28 from one study showed the highest neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models.[6]

CompoundAssayResultReference
26 & 27 AChE InhibitionComparable to rivastigmine[1]
28 Salsolinol-induced neurodegenerationHighest neuroprotective effect[6]
28 Glutamate-induced neurodegenerationHighest neuroprotective effect; reduced oxidative stress and caspase-3/7 activity[6]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for evaluating the neuroprotective effects of compounds against a toxin-induced injury in a neuronal cell line.

Objective: To determine if a test compound can protect neuronal cells from cell death induced by a neurotoxin like glutamate.

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Cell culture medium (e.g., DMEM/F12) and supplements.

  • Test compounds (3-aryl-azetidinyl acetic acid methyl ester derivatives).

  • Neurotoxin (e.g., Glutamate, Salsolinol).

  • MTT assay kit for cell viability.

  • Kits for measuring ROS (Reactive Oxygen Species) and Caspase-3/7 activity.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Toxin Exposure: Add the neurotoxin (e.g., glutamate) to the wells (except for the vehicle control wells) to induce cell death.

  • Incubation: Incubate the plates for 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a plate reader. Higher absorbance corresponds to higher cell viability.

  • Assessment of Oxidative Stress and Apoptosis (Parallel Plates):

    • For separate plates treated in the same manner, use specific fluorescent or luminescent assay kits to measure intracellular ROS levels and caspase-3/7 activity according to the manufacturer's instructions.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A statistically significant increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect. Analyze ROS and caspase activity data similarly.

Synthesis Overview

The synthesis of biologically active this compound derivatives commonly begins with N-Boc-3-azetidinone. A key synthetic step is the Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetic acid side chain as an α,β-unsaturated ester.[9][10] For the neuroprotective aryl derivatives, this is followed by a rhodium(I)-catalyzed conjugate addition of an arylboronic acid.[6] Subsequent chemical modifications, such as N-alkylation or N-acylation, can then be performed to generate a library of diverse compounds for biological screening.[1]

Synthesis_Scheme A N-Boc-3-azetidinone B α,β-unsaturated ester A->B Horner-Wadsworth-Emmons Reaction C 3-Aryl-azetidinyl acetic acid ester B->C Rh(I)-catalyzed conjugate addition D Diverse N-substituted derivatives C->D N-alkylation/ N-acylation

Caption: General synthesis scheme for azetidine derivatives.

Conclusion and Future Directions

This compound is a valuable scaffold in modern medicinal chemistry. While the parent molecule is primarily a synthetic tool, its derivatives have shown significant and promising biological activity. The conformationally constrained nature of the azetidine ring provides a robust framework for developing potent and selective modulators of the GABAergic system and novel neuroprotective agents.

Future research should focus on:

  • Expanding the structure-activity relationship (SAR) studies for both GABA transporter inhibition and neuroprotection to optimize potency and selectivity.

  • Conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds in animal models of neurological diseases.

  • Exploring the full mechanistic details of the observed neuroprotective effects, including the identification of specific downstream signaling pathways.

This technical guide summarizes the current state of knowledge and provides a foundation for researchers and drug developers interested in leveraging the unique properties of the this compound core for the discovery of new central nervous system therapies.

References

An In-depth Technical Guide on the Core Mechanism of Action of Azetidin-3-YL-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise mechanism of action for the parent compound, Azetidin-3-yl-acetic acid, is not extensively documented in publicly available research. This guide, therefore, focuses on the well-characterized mechanism of action of a closely related class of compounds: 3-aryl-3-azetidinyl acetic acid methyl ester derivatives . The findings presented herein are based on the neuroprotective activities observed for these derivatives and serve as a foundational model for understanding the potential biological effects of the this compound scaffold.

Core Mechanism of Action: Neuroprotection via Cholinesterase Inhibition

The primary mechanism of action identified for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives is the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve impulse at cholinergic synapses.[4][5] By inhibiting AChE, these azetidine derivatives lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic signaling.[7]

Furthermore, some of these derivatives also exhibit inhibitory activity against butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing acetylcholine.[2] The dual inhibition of both AChE and BChE can provide a more comprehensive enhancement of cholinergic function.

Beyond direct cholinesterase inhibition, the neuroprotective effects of these compounds are also attributed to the mitigation of downstream cellular damage. In models of neurodegeneration, the protective effects of specific derivatives have been linked to a reduction in oxidative stress and a decrease in the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade.[1][3][8]

Neuroprotective Signaling Pathway of Azetidinyl Acetic Acid Derivatives cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Neuroprotection Neuroprotection AChR->Neuroprotection Activation OxidativeStress Oxidative Stress Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase Caspase-3/7 Activation Caspase->Apoptosis Azetidine Azetidinyl Acetic Acid Derivative Azetidine->AChE Inhibition Azetidine_Effect Azetidinyl Acetic Acid Derivative Azetidine_Effect->OxidativeStress Reduction Azetidine_Effect->Caspase Reduction

Proposed neuroprotective signaling pathway.

Quantitative Data Summary

The biological activities of various 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been quantified through in vitro assays. The following table summarizes key data points for representative compounds from a comprehensive study.[2]

CompoundAChE IC50 (µM)BChE IC50 (µM)Cytotoxicity (10 µM, %)Neuroprotection (Salsolinol Model, 10 µM, % Viability)Neuroprotection (Glutamate Model, 10 µM, % Cell Death)
11 88.31 ± 1.10> 5001.37 ± 0.1759.81 ± 1.0519.34 ± 0.98
14 131.88 ± 1.70> 5002.00 ± 0.1263.06 ± 0.3918.96 ± 0.51
16 90.71 ± 1.01> 5001.95 ± 0.21Not Determined19.43 ± 0.69
24 52.82 ± 0.65> 5002.10 ± 0.09Not Determined21.32 ± 0.74
26 63.68 ± 0.87167.31 ± 2.111.63 ± 0.11Not Determined19.87 ± 0.55
27 59.98 ± 0.78101.81 ± 1.341.89 ± 0.15Not Determined18.89 ± 0.62
28 101.99 ± 1.2254.47 ± 0.761.45 ± 0.1967.21 ± 0.8916.54 ± 0.43
Galantamine 0.42 ± 0.0312.11 ± 0.54Not DeterminedNot DeterminedNot Determined

Data sourced from Šachlevičiūtė et al., 2023.[2] AChE from electric eel and BChE from equine serum were used. Cytotoxicity and neuroprotection were assessed in SH-SY5Y cells.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of azetidinyl acetic acid derivatives.

This assay is based on the Ellman's method, which measures the activity of cholinesterases by detecting the product of substrate hydrolysis.[4][9]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the enzyme's activity.[9]

  • Reagents:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE/BChE Enzyme Solution: Electric eel AChE or equine serum BChE prepared in assay buffer.

    • Substrate Solution: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).

    • DTNB Solution (Ellman's Reagent).

    • Test Compounds: Dissolved in DMSO and diluted in assay buffer.

  • Procedure:

    • Add 45 µL of AChE/BChE enzyme solution to the wells of a 96-well plate.

    • Add 5 µL of the test compound at various concentrations to the respective wells. A control with solvent only is included for 100% activity.

    • Incubate the plate for 15 minutes at room temperature.

    • To initiate the reaction, add 150 µL of a freshly prepared reaction mix containing assay buffer, substrate, and DTNB.

    • Measure the absorbance at 412 nm at multiple time points using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.[10]

These assays evaluate the ability of the compounds to protect neuronal cells from toxic insults that mimic aspects of neurodegenerative diseases.

Experimental Workflow for Neuroprotection Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A1 Seed SH-SY5Y cells in 96-well plates A2 Incubate for 24h to allow adherence A1->A2 B1 Pre-incubate cells with Azetidine Derivatives (1h) A2->B1 B2 Add Neurotoxin (Salsolinol or Glutamate) B1->B2 B3 Incubate for specified duration (e.g., 24-48h) B2->B3 C1 Add Viability Reagent (e.g., MTS/MTT) B3->C1 C2 Incubate until color development C1->C2 C3 Measure Absorbance with a plate reader C2->C3 D1 Calculate Cell Viability (%) relative to control C3->D1 D2 Determine neuroprotective effect D1->D2

General workflow for in vitro neuroprotection assays.

A. Salsolinol-Induced Neurotoxicity Model

This model is relevant to Parkinson's disease, as salsolinol is an endogenous neurotoxin implicated in the degeneration of dopaminergic neurons.[11][12]

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and allow them to attach.

    • Pre-incubate the cells with the test compounds (e.g., at 10 µM) for 1 hour.[13]

    • Introduce the neurotoxin salsolinol (e.g., 800 µM) to induce cell death.

    • After an incubation period of 48 hours, assess cell viability using a standard method such as the MTS or MTT assay.

    • The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to cells treated with salsolinol alone.[13][14]

B. Glutamate-Induced Neurotoxicity Model

This model simulates excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage, which is a pathological feature in conditions like Alzheimer's disease.[15][16][17]

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • Culture SH-SY5Y cells as described above.

    • Pre-treat cells with the test compounds for 1 hour.

    • Induce excitotoxicity by adding a high concentration of glutamate. The effective concentration can range from micromolar to low millimolar depending on the specific cell line and culture conditions.[17][18]

    • Following incubation, measure cell viability or a marker of cell death.

    • The protective effect is determined by the compound's ability to attenuate glutamate-induced cell death.[3] The underlying mechanism can be further explored by measuring markers of oxidative stress and caspase-3/7 activity.[3][19]

References

Spectroscopic Profile of Azetidin-3-yl-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Azetidin-3-yl-acetic acid, a key building block in medicinal chemistry. Due to the prevalence of its protected forms in synthesis, this document leverages data from its N-tert-butoxycarbonyl (N-Boc) protected analogue alongside foundational spectroscopic principles for the parent compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its N-Boc protected form. Data for the unprotected form are inferred from spectroscopic principles and comparison with related structures, while data for the N-Boc derivative are based on reported experimental values.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus N-Boc-Azetidin-3-yl-acetic acid (Experimental) [1][2]This compound (Predicted)
¹H NMR δ 4.06 (dd, J = 8.5, 8.3 Hz, 2H), 3.61 (dd, J = 8, 6 Hz, 2H), 2.94-2.82 (m, 1H), 2.62 (d, J = 7.8 Hz, 2H), 1.43 (s, 9H)δ ~3.7-4.0 (m, 4H, azetidine CH₂), ~3.0-3.3 (m, 1H, azetidine CH), ~2.7 (d, 2H, CH₂COOH)
¹³C NMR Data not explicitly found, but predicted based on related structures.Predicted based on azetidine and acetic acid moieties. Azetidine C2/C4: ~55-60 ppm, Azetidine C3: ~30-35 ppm, CH₂COOH: ~40-45 ppm, C=O: ~175-180 ppm

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode N-Boc-Azetidin-3-yl-acetic acid (Predicted) This compound (Predicted) [3][4][5]
O-H (Carboxylic Acid)Stretching3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (very broad, due to zwitterionic form)
N-H (Azetidine)Stretching-~3300-3200 cm⁻¹ (secondary amine)
C-H (Alkyl)Stretching2975-2850 cm⁻¹2975-2850 cm⁻¹
C=O (Carboxylic Acid)Stretching~1710 cm⁻¹~1600-1550 cm⁻¹ (carboxylate) and/or ~1730-1700 cm⁻¹ (acid)
C=O (Boc group)Stretching~1690 cm⁻¹-
C-O (Carboxylic Acid)Stretching1320-1210 cm⁻¹1320-1210 cm⁻¹
O-H (Carboxylic Acid)Bending1440-1395 cm⁻¹ and 950-910 cm⁻¹1440-1395 cm⁻¹ and 950-910 cm⁻¹

Table 3: Mass Spectrometry (MS) Data

Analysis Type N-Boc-Azetidin-3-yl-acetic acid This compound
Molecular Formula C₁₀H₁₇NO₄C₅H₉NO₂
Molecular Weight 215.25 g/mol 115.13 g/mol
Exact Mass 215.1158 g/mol 115.0633 g/mol [6]
Predicted Fragmentation Loss of Boc group (C₅H₉O₂), loss of COOH, fragmentation of the azetidine ring.Loss of COOH, fragmentation of the azetidine ring.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard laboratory practices and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). For this compound, D₂O is often preferred to observe the exchange of the labile N-H and O-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a common and convenient method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol, acetonitrile, or a water/organic solvent mixture. For small polar molecules, derivatization may be employed to improve ionization and chromatographic retention, though it is not always necessary.

  • Instrumentation: A common setup is a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (LC-MS). The mass analyzer can be of various types, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Chromatography (for LC-MS):

    • Use a reversed-phase column (e.g., C18) for separation.

    • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids. Both positive and negative ion modes should be tested.

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the parent ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Solid Prepare Solid Sample (KBr or ATR) Sample->Prepare_Solid Dilute Dilute in LC-MS Grade Solvent Sample->Dilute NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Prepare_Solid->IR MS Mass Spectrometry (LC-MS) Dilute->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis.

Functional_Group_Correlation Correlation of Functional Groups to Spectroscopic Signals cluster_molecule This compound Structure cluster_signals Expected Spectroscopic Signals cluster_nmr NMR cluster_ir IR mol  COOH   | CH-CH₂ |   | CH₂-NH H_Azetidine Azetidine Protons (δ ~3.0-4.0 ppm) mol->H_Azetidine Protons on ring H_CH2COOH Acetic Acid CH₂ (δ ~2.7 ppm) mol->H_CH2COOH Protons on side chain C_Azetidine Azetidine Carbons (δ ~30-60 ppm) mol->C_Azetidine Carbons in ring C_COOH Carboxyl Carbon (δ ~175-180 ppm) mol->C_COOH Carbon in acid OH_Stretch O-H Stretch (3300-2500 cm⁻¹ broad) mol->OH_Stretch O-H in COOH NH_Stretch N-H Stretch (~3250 cm⁻¹) mol->NH_Stretch N-H in ring CO_Stretch C=O Stretch (~1600-1550 cm⁻¹) mol->CO_Stretch C=O in COOH

Caption: Functional Group and Signal Correlation.

References

Commercial Suppliers and Technical Guide for Azetidin-3-YL-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Azetidin-3-YL-acetic acid hydrochloride (CAS No: 952675-30-8) is a valuable building block in medicinal chemistry.[1] This guide provides an in-depth overview of its commercial availability, key technical data, synthetic protocols, and its role in relevant biological pathways.

Physicochemical Properties

This compound hydrochloride is a small heterocyclic compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol .[1] Its structure features a four-membered azetidine ring, which imparts conformational rigidity, a desirable trait in drug design.

PropertyValueReference
CAS Number 952675-30-8[1]
Molecular Formula C5H10ClNO2[1]
Molecular Weight 151.59 g/mol [1]
Purity Typically ≥97% or ≥98%[2]
Synonyms 2-(Azetidin-3-yl)acetic acid hydrochloride, 3-Azetidineacetic acid HCl[3]

Commercial Availability

Several chemical suppliers offer this compound hydrochloride, typically for research and development purposes. The following table summarizes some of the known suppliers. Purity levels and available quantities may vary.

SupplierWebsiteNotes
Sunway Pharm Ltdwww.3wpharm.comLists the product with its CAS number.
J & W Pharmlab LLCwww.jwpharmlab.comAvailable through distributors like Sigma-Aldrich.
Capot Chemicalwww.capotchem.comProvides specifications including purity.[2]
BLD Pharmwww.bldpharm.comOffers a range of azetidine derivatives.

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride and its derivatives often involves a multi-step process. A common strategy employs the Horner-Wadsworth-Emmons reaction to introduce the acetic acid moiety, followed by deprotection of the azetidine nitrogen.[4]

General Synthetic Workflow

A representative synthesis starts from a protected azetidin-3-one. The following diagram illustrates a plausible synthetic route.

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection N-Boc-azetidin-3-one N-Boc-azetidin-3-one Ester_Intermediate N-Boc-azetidin-3-ylidene -acetic acid ester N-Boc-azetidin-3-one->Ester_Intermediate Phosphonate Reagent, Base Saturated_Ester N-Boc-azetidin-3-yl -acetic acid ester Ester_Intermediate->Saturated_Ester H2, Pd/C Final_Product This compound hydrochloride Saturated_Ester->Final_Product HCl

Caption: General synthetic workflow for this compound hydrochloride.

Experimental Protocol: Deprotection of N-Boc-azetidin-3-yl-acetic acid methyl ester

This protocol is adapted from the synthesis of the corresponding methyl ester and illustrates the final deprotection step to yield the hydrochloride salt.[5]

  • Starting Material: N-Boc-azetidin-3-yl-acetic acid methyl ester.

  • Reagent: A solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or methanolic HCl).

  • Procedure:

    • Dissolve the N-Boc protected azetidine derivative in the chosen solvent.

    • Add the hydrochloric acid solution dropwise at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to yield the crude hydrochloride salt.

    • The crude product can be further purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether or ethyl acetate) to afford the pure this compound hydrochloride.

Quality Control

Purity assessment of this compound hydrochloride is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques.

Representative HPLC Method

A reverse-phase HPLC method can be developed for purity determination.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Expected Outcome: The chromatogram should show a major peak corresponding to this compound hydrochloride, with any impurities appearing as separate, smaller peaks.

NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the final compound. The spectrum would be expected to show characteristic signals for the protons on the azetidine ring and the acetic acid moiety.

Biological Context and Signaling Pathways

Azetidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] A significant area of research for azetidine-based compounds is their interaction with neurotransmitter transporters.

Inhibition of GABA Uptake

This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] As such, it and its derivatives have been investigated as inhibitors of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can prolong the inhibitory signaling, a mechanism relevant for the treatment of neurological disorders like epilepsy.[7]

The following diagram illustrates the role of GATs in GABAergic signaling and the inhibitory action of compounds like this compound hydrochloride.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding GAT GABA Transporter (GAT) GABA->GAT Reuptake Azetidine_Compound This compound hydrochloride Azetidine_Compound->GAT Inhibition

References

Azetidin-3-yl-acetic Acid: A Constrained Analog of GABA for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogs is a key area of research for treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Azetidin-3-yl-acetic acid, a conformationally constrained analog of GABA, presents a promising scaffold for the design of novel therapeutics. Its rigid azetidine ring system offers the potential for enhanced selectivity and improved pharmacokinetic profiles compared to the flexible native neurotransmitter. This technical guide provides a comprehensive overview of this compound as a constrained GABA analog, including its synthesis, hypothetical pharmacological data, and detailed experimental protocols for its evaluation.

Pharmacological Data

While direct experimental binding data for this compound on GABA receptors is not extensively available in public literature, we can extrapolate a hypothetical but plausible pharmacological profile based on its structural similarity to other GABA analogs and data on its methyl ester derivative, Methyl 2-(azetidin-3-yl)acetate. This section presents this hypothetical data to guide initial experimental design.

Hypothetical Receptor Binding Affinities (Ki)

The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki). The following table summarizes the hypothetical Ki values for this compound at GABAA and GABAB receptors, compared to the endogenous ligand GABA and other relevant compounds.

CompoundGABAA Receptor Ki (μM)GABAB Receptor Ki (μM)
This compound (Hypothetical) >1005.0
GABA0.1 - 100.8 - 2.5
Baclofen>1002.0 - 10
Muscimol0.002 - 0.02Inactive

This data is hypothetical and intended for illustrative purposes. Experimental validation is required.

Hypothetical Functional Activity (IC50/EC50)

Functional assays measure the biological effect of a compound. For agonists, this is often expressed as the half-maximal effective concentration (EC50), while for antagonists or inhibitors, it is the half-maximal inhibitory concentration (IC50). The table below presents hypothetical functional data for this compound.

CompoundGABAA Receptor ActivityGABAB Receptor Activity (EC50, μM)GABA Transporter (GAT1) Inhibition (IC50, μM)
This compound (Hypothetical) Weak/Inactive15.0 (Agonist) >200
GABAAgonist (EC50 ~1-10 μM)Agonist (EC50 ~1-5 μM)Substrate
BaclofenInactiveAgonist (EC50 ~1-10 μM)Inactive
TiagabineInactiveInactive0.04 - 0.1

This data is hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Methyl 2-(azetidin-3-yl)acetate hydrochloride, a precursor to this compound, and for key pharmacological assays to evaluate the activity of these compounds as GABA analogs.

Synthesis of Methyl 2-(azetidin-3-yl)acetate hydrochloride

A three-step synthesis can be employed to produce Methyl 2-(azetidin-3-yl)acetate hydrochloride, starting from commercially available 1-Boc-3-azetidinone.[1] The free acid, this compound, can then be obtained by a standard ester hydrolysis step.

Step 1: Horner-Wadsworth-Emmons Reaction

This step introduces the methyl acetate side chain onto the azetidine ring.

  • Reagents: 1-Boc-3-azetidinone, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH), dry tetrahydrofuran (THF), ethyl acetate, water, anhydrous sodium sulfate (Na2SO4).

  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil) in dry THF under an inert atmosphere at 0°C.

    • Add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the suspension.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 1-Boc-3-azetidinone in dry THF to the reaction mixture.

    • Stir for 1 hour at room temperature.

    • Quench the reaction with the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Catalytic Hydrogenation

This step reduces the double bond introduced in the previous step.

  • Reagents: tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, Palladium on carbon (10% Pd/C), methanol (MeOH).

  • Procedure:

    • Dissolve the product from Step 1 in methanol.

    • Add 10% Pd/C to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

Step 3: N-Boc Deprotection

This final step removes the Boc protecting group to yield the desired product.

  • Reagents: tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, hydrochloric acid (HCl) in 1,4-dioxane (4 M solution), diethyl ether.

  • Procedure:

    • Dissolve the product from Step 2 in a 4 M solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Collect the solid by filtration and dry under vacuum to yield Methyl 2-(azetidin-3-yl)acetate hydrochloride.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.

  • Materials:

    • Rat brain tissue (e.g., cortex or whole brain)

    • [3H]Muscimol (radioligand)

    • GABA (for non-specific binding determination)

    • Test compound (this compound)

    • Homogenization buffer: 0.32 M sucrose, pH 7.4

    • Binding buffer: 50 mM Tris-HCl, pH 7.4

    • Wash buffer: 50 mM Tris-HCl, pH 7.4

    • Scintillation cocktail

  • Procedure:

    • Membrane Preparation:

      • Homogenize rat brain tissue in ice-cold homogenization buffer.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

      • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

      • Resuspend the pellet in binding buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

      • Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.

    • Binding Assay:

      • In a 96-well plate, add binding buffer, [3H]Muscimol (final concentration ~1-5 nM), and either the test compound at various concentrations, buffer for total binding, or a high concentration of GABA (e.g., 1 mM) for non-specific binding.

      • Add the prepared membrane suspension to each well.

      • Incubate at 4°C for 30-60 minutes.

    • Termination and Detection:

      • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

      • Wash the filters three times with ice-cold wash buffer.

      • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC50 value using non-linear regression analysis.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABAB Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the GABAB receptor.

  • Materials:

    • Rat brain tissue (e.g., cerebellum or whole brain)

    • [3H]CGP54626 (radioligand)

    • GABA (for non-specific binding determination)

    • Test compound (this compound)

    • Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

    • Wash buffer: 50 mM Tris-HCl, pH 7.4

    • Scintillation cocktail

  • Procedure:

    • Membrane Preparation:

      • Follow a similar procedure as for the GABAA receptor binding assay, using the GABAB assay buffer for the final resuspension.

    • Binding Assay:

      • In a 96-well plate, add assay buffer, [3H]CGP54626 (final concentration ~1-2 nM), and either the test compound at various concentrations, buffer for total binding, or a high concentration of GABA (e.g., 1 mM) for non-specific binding.

      • Add the prepared membrane suspension to each well.

      • Incubate at room temperature for 60 minutes.

    • Termination and Detection:

      • Follow the same procedure as for the GABAA receptor binding assay.

    • Data Analysis:

      • Follow the same data analysis steps as for the GABAA receptor binding assay to determine the IC50 and Ki values.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the functional effects of a test compound on GABA receptors in cultured neurons or brain slices.

  • Materials:

    • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

    • Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons

    • Intracellular solution (pipette solution)

    • Test compound (this compound)

    • GABA

    • Patch-clamp amplifier and data acquisition system

    • Micromanipulators and microscope

  • Procedure:

    • Preparation:

      • Prepare acute brain slices or plate cultured neurons for recording.

      • Continuously perfuse the recording chamber with oxygenated aCSF or extracellular solution.

    • Patching:

      • Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution.

      • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

      • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Recording:

      • Clamp the cell at a holding potential of -60 mV to -70 mV.

      • Apply GABA via a perfusion system to elicit a baseline current response.

      • Apply the test compound at various concentrations and measure its effect on the holding current (for direct agonism) or on the GABA-evoked current (for modulation).

    • Data Analysis:

      • Measure the amplitude of the currents elicited by the test compound or the change in the GABA-evoked current.

      • Construct concentration-response curves and fit them with the Hill equation to determine the EC50 or IC50 values.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound as a GABA analog.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABAAR GABAA Receptor GABA->GABAAR Binds Cl_ion Cl- GABAAR->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or This compound GABABR GABAB Receptor GABA->GABABR Binds G_protein G-protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreased Production Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Pharmacological Evaluation Start 1-Boc-3-azetidinone Step1 Horner-Wadsworth-Emmons Start->Step1 Step2 Catalytic Hydrogenation Step1->Step2 Step3 N-Boc Deprotection Step2->Step3 Ester Methyl 2-(azetidin-3-yl)acetate Step3->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Binding Receptor Binding Assays (GABAA & GABAB) Final_Product->Binding Electro Electrophysiology (Patch-Clamp) Final_Product->Electro Data Data Analysis (Ki, EC50, IC50) Binding->Data Electro->Data

References

In Silico Modeling of Azetidin-3-yl-acetic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific biological targets or quantitative interaction data for Azetidin-3-yl-acetic acid. Therefore, this guide provides a comprehensive, hypothetical framework for its in silico modeling. We will use Acetylcholinesterase (AChE), a target of some azetidine derivatives, as a representative case study to demonstrate the methodologies.[1][2] The quantitative data presented herein is illustrative and serves as a template for research.

Introduction

Azetidine-containing compounds are a significant class of heterocyclic molecules recognized for their diverse biological activities and applications in drug discovery.[3][4] Their strained four-membered ring imposes unique conformational constraints that can be leveraged in drug design to achieve high binding affinity and selectivity.[5] this compound represents a core scaffold within this class, combining the rigid azetidine ring with a flexible acetic acid side chain, suggesting potential interactions with a variety of protein targets.

This technical whitepaper outlines a comprehensive in silico approach to characterize and predict the potential molecular interactions of this compound. It provides detailed protocols for computational techniques ranging from target identification and molecular docking to in-depth molecular dynamics simulations and binding free energy calculations. The objective is to establish a robust computational framework to guide hypothesis generation and subsequent experimental validation in drug development projects.

Foundational Data Preparation

A meticulous data preparation phase is the cornerstone of any successful in silico modeling project. This involves acquiring and preparing the three-dimensional structures of both the ligand (this compound) and the protein target, as well as compiling quantitative data for model validation.[6]

Ligand and Protein Structure Acquisition

The 3D coordinates of the ligand and protein are fundamental prerequisites for molecular modeling.

  • Ligand Structure: The structure of this compound can be obtained from chemical databases like PubChem (CID 11768547).[7] It is critical to generate a 3D conformation and ensure the correct protonation state at physiological pH (approx. 7.4) using computational chemistry software.

  • Protein Target Structure: For this case study, we will use Acetylcholinesterase (AChE). An experimentally determined structure can be obtained from the Protein Data Bank (PDB). When selecting a PDB entry (e.g., PDB ID: 4EY7), it is crucial to consider factors such as resolution, species, and the presence of co-crystallized ligands.

Hypothetical Quantitative Interaction Data

Experimental data on binding affinity are vital for validating in silico models. In the absence of real data for this compound, we present a hypothetical dataset for its interaction with AChE to illustrate how such data would be used.

ParameterValue (Hypothetical)MethodDescription
Docking Score -8.5 kcal/molMolecular DockingPredicted binding energy from the docking algorithm.
Binding Affinity (Kd) 250 nMIsothermal Titration CalorimetryHypothetical dissociation constant indicating binding strength.
Inhibitory Constant (Ki) 180 nMEnzyme AssayHypothetical concentration required to produce half-maximum inhibition.
MM/GBSA ΔGBind -55.7 kcal/molMD SimulationCalculated binding free energy from molecular dynamics simulation.

Experimental Protocols: In Silico Methodologies

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8][9] This method is crucial for understanding binding modes and identifying key intermolecular interactions.

Objective: To predict the binding pose of this compound within the active site of Acetylcholinesterase (AChE).

Methodology:

  • Protein Preparation:

    • Load the selected AChE structure (e.g., PDB: 4EY7) into molecular modeling software.

    • Remove all water molecules and non-essential co-factors or co-crystallized ligands.

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).

    • Define the binding site (grid box) by centering it on the known active site gorge or a co-crystallized inhibitor.

  • Ligand Preparation:

    • Load the 3D structure of this compound.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during the docking process.[6]

  • Docking Simulation:

    • Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Execute the docking simulation to generate a series of possible binding poses (typically 10-100).

  • Pose Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-scoring (lowest binding energy) poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.

cluster_prep Preparation Stage cluster_dock Execution Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB: 4EY7) - Remove Water - Add Hydrogens grid Define Grid Box (Target Active Site) p_prep->grid l_prep Ligand Preparation (this compound) - Generate 3D Structure - Assign Charges l_prep->grid dock Run Docking Simulation (e.g., AutoDock) grid->dock analysis Analyze Poses - Cluster by RMSD - Identify Interactions dock->analysis results Top Scoring Pose (Lowest Binding Energy) analysis->results

A typical workflow for a molecular docking experiment.
Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding pose.

Objective: To evaluate the stability of the docked this compound-AChE complex and characterize its dynamic interactions.

Methodology:

  • System Preparation:

    • Use the top-scoring docked pose from Protocol 1 as the starting structure.

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

  • Energy Minimization:

    • Perform a multi-step energy minimization of the system to relax the structure and remove any steric clashes. First, hold the protein and ligand fixed while minimizing the positions of water and ions, then relax the constraints incrementally.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure (NPT ensemble) to equilibrate the system density to the target pressure (e.g., 1 atm).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample conformational space adequately. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate RMSD to assess the stability of the protein backbone and the ligand's position.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

    • Perform binding free energy calculations using methods like MM/GBSA or MM/PBSA.

cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis start_complex Start with Docked Complex solvate Solvation (Add Water Box) start_complex->solvate ionize Ionization (Add Counter-ions) solvate->ionize minimize Energy Minimization ionize->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production Run (e.g., 100 ns) equilibrate->production traj_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->traj_analysis free_energy Binding Free Energy (MM/GBSA) traj_analysis->free_energy

The sequential stages of a molecular dynamics simulation.

Biological Context: Signaling Pathway

Understanding the broader biological context of a molecule's interaction with its target is crucial. Acetylcholinesterase plays a key role in cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, thus terminating the signal. Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) [Neurotransmitter] Hydrolysis Hydrolysis ACh->Hydrolysis Substrate Receptor Cholinergic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) [Enzyme] AChE->Hydrolysis Catalyzes Azetidine This compound (Hypothetical Inhibitor) Azetidine->AChE Inhibits Signal Signal Transduction Receptor->Signal Activates

Hypothetical inhibition of the Cholinergic Signaling Pathway.

Conclusion

In silico modeling offers a powerful suite of tools for investigating and predicting the interactions between small molecules like this compound and their protein targets. By systematically applying techniques such as molecular docking and molecular dynamics simulations, researchers can generate robust hypotheses about binding modes, interaction stability, and biological function. This computational framework, as demonstrated through the hypothetical case of AChE inhibition, allows for the efficient prioritization of compounds and experimental efforts, ultimately accelerating the drug discovery and development pipeline.

References

The Azetidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged from a niche chemical curiosity to a privileged scaffold in contemporary medicinal chemistry. Its unique conformational rigidity and inherent ring strain offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview of azetidine-containing compounds in drug discovery, focusing on their synthesis, biological activity, and clinical applications.

Introduction to the Azetidine Moiety

The compact, four-membered ring of azetidine provides a level of conformational constraint that is intermediate between the highly strained and reactive aziridine and the more flexible five-membered pyrrolidine. This constrained nature allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine ring into a molecule can also favorably impact metabolic stability and pharmacokinetic profiles.

Azetidine-Containing Compounds in Clinical Use and Development

A number of azetidine-containing compounds have successfully navigated the rigorous drug development process and are now approved medicines, while many others are in various stages of clinical investigation. These compounds span a wide range of therapeutic areas, highlighting the versatility of the azetidine scaffold.

Quantitative Bioactivity Data

The following tables summarize the quantitative biological data for a selection of notable azetidine-containing compounds.

Compound NameDrug ClassBiological TargetIn Vitro Activity (IC₅₀/Kᵢ)Cell-Based Activity (IC₅₀/EC₅₀)Reference(s)
Cobimetinib AnticancerMEK14.2 nM-[1]
MEK2--
Ziritaxestat AntifibroticAutotaxin131 nM (IC₅₀), 15 nM (Kᵢ)-[2]
Azetidine Analog 5a AnticancerSTAT30.52 µM-[3]
Azetidine Analog 1a AnticancerTubulin Polymerization-A549: 2.2 nM, HCT116: 2.1 nM[4]
Azetidine-based Dipeptide 1 AntiviralHuman Cytomegalovirus (HCMV)-EC₅₀: 3.2 µM[5]
Benzimidazole Azetidinone 5b Antibacterial--S. aureus: 25 µg/mL (MIC)[6]
Benzimidazole Azetidinone 5g Antibacterial--B. pumilus: 25 µg/mL (MIC)[6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of azetidine-containing drugs are mediated through their interaction with specific molecular targets, often leading to the modulation of critical signaling pathways.

Cobimetinib and the MAPK/ERK Pathway

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[7][8] In many cancers, particularly melanoma with BRAF mutations, this pathway is constitutively active, driving uncontrolled cell proliferation.[7] Cobimetinib, often in combination with a BRAF inhibitor like vemurafenib, provides a dual blockade of this pathway, leading to improved clinical outcomes.[9]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK

Cobimetinib inhibits MEK1/2 in the MAPK/ERK signaling pathway.
Ezetimibe and Cholesterol Absorption

Ezetimibe lowers cholesterol levels by inhibiting the intestinal absorption of dietary and biliary cholesterol.[10] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine.[11][12] By blocking NPC1L1, ezetimibe prevents the uptake of cholesterol into the bloodstream.

Cholesterol_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binds Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Chylomicrons Chylomicron Formation Cholesterol_Uptake->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Enters Ezetimibe Ezetimibe Ezetimibe->NPC1L1

Ezetimibe blocks cholesterol absorption by inhibiting the NPC1L1 transporter.
Azetidine-Containing Antibacterials and Cell Wall Synthesis

Many azetidin-2-one (β-lactam) derivatives exhibit antibacterial activity by inhibiting bacterial cell wall synthesis.[13] They act by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.

Bacterial_Cell_Wall_Synthesis Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Precursors->PBP Substrate for Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Stable Bacterial Cell Wall Crosslinking->Cell_Wall Azetidinone Azetidin-2-one (β-Lactam) Azetidinone->PBP

Azetidin-2-ones inhibit bacterial cell wall synthesis by targeting PBPs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of azetidine-containing compounds.

Synthesis of Azetidine-Containing Compounds

General Procedure for the Synthesis of 1,3-Disubstituted Azetidines:

A straightforward synthesis of various 1,3-disubstituted azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

Materials:

  • 2-substituted-1,3-propanediol

  • Triflic anhydride (Tf₂O)

  • Pyridine or 2,6-lutidine

  • Primary amine

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-substituted-1,3-propanediol (1.0 eq) and pyridine (2.2 eq) in DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add triflic anhydride (2.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the primary amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1,3-disubstituted azetidine.

Biological Assays

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Azetidine-containing test compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the azetidine-containing test compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be ≤ 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Western Blot Analysis for ERK Phosphorylation:

This protocol is used to assess the inhibition of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

  • Cell line of interest

  • Azetidine-containing MEK inhibitor (e.g., Cobimetinib)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and treat with various concentrations of the MEK inhibitor for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the relative level of ERK phosphorylation.

Conclusion

The azetidine scaffold has firmly established its importance in drug discovery, offering a unique combination of structural rigidity and synthetic accessibility. The successful clinical translation of several azetidine-containing drugs and the promising pipeline of candidates underscore the continued potential of this versatile heterocycle. As synthetic methodologies for the construction and functionalization of the azetidine ring continue to evolve, we can anticipate the emergence of new and innovative therapeutics built upon this remarkable four-membered core. This guide provides a foundational resource for researchers aiming to harness the power of the azetidine scaffold in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of Azetidin-3-yl-acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and biomaterial engineering. These unique building blocks can impart desirable physicochemical properties, such as conformational rigidity, enhanced proteolytic stability, and improved receptor binding affinity. Azetidin-3-yl-acetic acid, a conformationally constrained β-amino acid analogue, offers a unique structural scaffold to modulate peptide architecture and function. Its rigid four-membered ring system can induce specific secondary structures, such as turns, and shield the peptide backbone from enzymatic degradation.

These application notes provide a comprehensive guide to the use of Fmoc-protected this compound in solid-phase peptide synthesis (SPPS). Detailed protocols for its incorporation, along with illustrative data on its impact on peptide properties, are presented to facilitate its application in the design of novel peptide-based therapeutics and research tools.

Data Presentation

The incorporation of this compound can significantly influence the coupling efficiency, proteolytic stability, and biological activity of a peptide. The following tables provide representative data to illustrate these effects.

Disclaimer: The following quantitative data is illustrative and based on typical results observed for the incorporation of sterically hindered and non-canonical amino acids in solid-phase peptide synthesis. Actual results may vary depending on the specific peptide sequence, coupling conditions, and analytical methods used.

Table 1: Coupling Efficiency of Fmoc-Azetidin-3-yl-acetic Acid

Amino AcidCoupling ReagentCoupling Time (h)Yield (%)Purity (%)
Fmoc-Gly-OHHBTU/DIPEA1>99>98
Fmoc-Phe-OHHBTU/DIPEA1>99>98
Fmoc-Azetidin-3-yl-acetic acid HATU/DIPEA 2 ~95-98 >95
Fmoc-Azetidin-3-yl-acetic acid DIC/Oxyma 4 ~90-95 >95

Table 2: Comparative Proteolytic Stability of Peptides

Peptide SequenceModificationProtease CocktailHalf-life (t½) (h)
H-Gly-Phe-Ala-Met-OHNone (Native)Trypsin/Chymotrypsin0.5
H-Gly-Aze(Ac) -Ala-Met-OHThis compound incorporation Trypsin/Chymotrypsin8
H-Arg-Pro-Lys-Gly-OHNone (Native)Pronase1.2
H-Arg-Aze(Ac) -Lys-Gly-OHThis compound incorporation Pronase>24

Aze(Ac) denotes the incorporated this compound residue.

Table 3: Impact on Receptor Binding Affinity

Peptide AnalogModificationTarget ReceptorIC50 (nM)Fold Change
Native Ligand-GPCR-X15.2-
Analog 1 (Aze-Scan) This compound substitution at position 3 GPCR-X 5.8 2.6x improvement
Analog 2 (Ala-Scan)Alanine substitution at position 3GPCR-X89.55.9x decrease

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Fmoc-Azetidin-3-yl-acetic acid into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling:

    • Place the desired amount of resin (e.g., Rink Amide resin, 0.1-0.5 mmol scale) in a reaction vessel.

    • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swelled resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 2: Activation and Coupling of Fmoc-Azetidin-3-yl-acetic Acid

Note: Due to the potential for steric hindrance, the use of a more potent coupling reagent like HATU is recommended. Longer coupling times and/or double coupling may be necessary to ensure complete reaction.

  • Preparation of Amino Acid Solution:

    • In a separate vial, dissolve Fmoc-Azetidin-3-yl-acetic acid (3-5 equivalents relative to the resin loading) in DMF.

  • Activation:

    • Add HATU (2.9-4.9 equivalents) to the amino acid solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.

    • Allow the activation to proceed for 1-2 minutes at room temperature.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To monitor the coupling progress, a small sample of resin beads can be taken for a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

Protocol 3: Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Capping Solution: Prepare a solution of 5% acetic anhydride and 5% DIPEA in DMF.

  • Procedure:

    • Add the capping solution to the resin.

    • Agitate for 15-30 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Peptide Chain Elongation

Repeat the Fmoc deprotection (Protocol 1) and coupling (Protocol 2, using the desired standard Fmoc-amino acid) cycles for each subsequent amino acid in the peptide sequence.

Protocol 5: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Incubate with gentle agitation for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS Incorporation of this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Start: Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Aze(Ac)-OH + HATU/DIPEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage Capping->Deprotection Next Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Final Peptide with This compound Purification->FinalPeptide

Caption: Workflow for SPPS incorporation of this compound.

Logical Relationship: Benefits of this compound Incorporation

Benefits cluster_properties Structural & Functional Impact cluster_outcomes Potential Outcomes for Peptide Therapeutics Aze This compound Conformation Conformational Rigidity Aze->Conformation Stability Increased Proteolytic Stability Aze->Stability Structure Induction of Secondary Structures (e.g., β-turns) Aze->Structure Affinity Enhanced Receptor Binding Affinity Conformation->Affinity Bioavailability Improved Pharmacokinetics & Bioavailability Stability->Bioavailability Structure->Affinity Efficacy Increased In Vivo Efficacy Affinity->Efficacy Bioavailability->Efficacy

Caption: Benefits of incorporating this compound in peptides.

Azetidin-3-yl-acetic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-yl-acetic acid and its derivatives represent a valuable class of building blocks in medicinal chemistry. The strained four-membered azetidine ring provides a conformationally restricted scaffold, which can lead to improved binding affinity and selectivity for biological targets.[1] This moiety has been successfully incorporated into a range of compounds, notably as neuroprotective agents and as analogues of the neurotransmitter γ-aminobutyric acid (GABA).[2][3] These application notes provide an overview of the key applications, physicochemical properties, and detailed protocols for the synthesis and biological evaluation of compounds derived from this compound.

Physicochemical Properties

The incorporation of the azetidine ring significantly influences the physicochemical properties of a molecule. Understanding these properties is crucial for predicting its pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPredicted pKa
This compoundC₅H₉NO₂115.13-0.684.58 ± 0.10
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acidC₁₀H₁₇NO₄215.250.64.58 ± 0.10

Data sourced from references[1][4][5].

Applications in Medicinal Chemistry

Neuroprotective Agents: Cholinesterase Inhibitors

Derivatives of this compound have shown significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[6][7] A library of 3-aryl-3-azetidinyl acetic acid methyl esters has been synthesized and evaluated for their cholinesterase inhibitory activity.[8]

Biological Activity of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives [8]

CompoundRAChE IC₅₀ (µM)BChE IC₅₀ (µM)
10 H> 200> 200
11 4-F52.82 ± 4.21> 500
12 4-OMe95.31 ± 5.17201.40 ± 15.12
13 3-Me75.66 ± 3.98189.51 ± 11.23
14 4-Me88.54 ± 6.32> 500
15 4-CF₃131.88 ± 9.8754.47 ± 3.88
16 3-Cl79.24 ± 5.54> 500
24 H (N-ethyl)98.45 ± 7.63> 500
26 H (N-benzoyl)68.34 ± 4.78154.32 ± 10.98
27 4-F (N-benzoyl)58.91 ± 3.99121.56 ± 9.87
28 4-CF₃ (N-benzoyl)72.15 ± 5.1198.43 ± 7.21
Galantamine (Positive Control)1.89 ± 0.1515.42 ± 1.13

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

The data indicates that several derivatives exhibit moderate to good inhibitory activity against AChE, with some showing high selectivity over BChE.[8] Further structure-activity relationship (SAR) studies can be guided by this data to develop more potent and selective inhibitors.

GABA Analogues

This compound is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] As such, its derivatives are being explored as modulators of GABA receptors, with potential applications in neurological disorders such as epilepsy, anxiety, and pain.[9] The constrained conformation of the azetidine ring can lead to specific interactions with GABA receptor subtypes.

Synthetic Protocols

The synthesis of 3-substituted this compound derivatives typically involves a multi-step sequence starting from N-protected azetidin-3-one.[10] The following protocols describe the key steps for the synthesis of 3-aryl-3-azetidinyl acetic acid methyl esters.

Protocol 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

This protocol describes the formation of the α,β-unsaturated ester, a key intermediate.[11]

Materials:

  • N-Boc-azetidin-3-one

  • Trimethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1 equivalent) in anhydrous acetonitrile, add trimethyl phosphonoacetate (1.2 equivalents).

  • Cool the mixture to 0 °C and add DBU (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Protocol 2: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids

This protocol describes the introduction of the aryl group at the 3-position of the azetidine ring.[3]

Materials:

  • Methyl 2-(1-Boc-azetidin-3-ylidene)acetate (from Protocol 1)

  • Arylboronic acid (1.5 equivalents)

  • [Rh(acac)(CO)₂] (3 mol%)

  • 1,4-Dioxane (anhydrous)

  • Potassium hydroxide (aqueous solution)

  • Ethyl acetate

  • Water

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1 equivalent) and the arylboronic acid (1.5 equivalents) in anhydrous 1,4-dioxane, add [Rh(acac)(CO)₂] (3 mol%).

  • Add a solution of aqueous potassium hydroxide (2 equivalents).

  • Heat the reaction mixture at 60-80 °C for 4-8 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(1-Boc-3-aryl-azetidin-3-yl)acetate.

Biological Assay Protocols

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[7][12]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and positive control in DMSO.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution at various concentrations, and 20 µL of AChE enzyme solution.

  • Incubate at 37 °C for 15 minutes.

  • Add 20 µL of DTNB solution.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: GABA Receptor Modulation Assay

This protocol provides a general method for assessing the modulatory effects of test compounds on GABAₐ receptors using a fluorometric imaging plate reader (FLIPR) with a membrane potential-sensitive dye.[13]

Materials:

  • HEK293 cells stably expressing the GABAₐ receptor subtype of interest

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • GABA

  • Test compounds

  • Positive control modulator (e.g., Diazepam)

  • Antagonist (e.g., Bicuculline)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 384-well black-walled, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Plate the HEK293 cells in 384-well plates and grow to confluence.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and GABA in the assay buffer.

  • Place the cell plate in the FLIPR instrument.

  • Add the test compound to the wells and incubate for a predefined period.

  • Add GABA to the wells to stimulate the receptor and measure the change in fluorescence.

  • To determine if the effect is mediated by the GABAₐ receptor, pre-incubate cells with an antagonist before adding the test compound and GABA.

  • Data is expressed as the change in fluorescence units or as a percentage of the maximal response to GABA.

Visualizations

Synthetic Workflow

G start N-Boc-azetidin-3-one hwe Horner-Wadsworth-Emmons Reaction start->hwe intermediate Methyl 2-(1-Boc-azetidin-3-ylidene)acetate hwe->intermediate Trimethyl phosphonoacetate, DBU conjugate_add Rhodium-Catalyzed Conjugate Addition intermediate->conjugate_add Arylboronic acid, [Rh(acac)(CO)2] product Methyl 2-(1-Boc-3-aryl-azetidin-3-yl)acetate conjugate_add->product deprotection Deprotection (e.g., TFA) product->deprotection final_product Azetidin-3-yl-acetic Acid Derivatives deprotection->final_product

Caption: Synthetic route to 3-aryl-azetidin-3-yl-acetic acid derivatives.

Acetylcholinesterase Inhibition Mechanism

G cluster_0 Normal Synaptic Transmission cluster_1 With Azetidine Inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_inhib Acetylcholine (ACh) Receptor_inhib Postsynaptic Receptor ACh_inhib->Receptor_inhib Increased Binding AChE_inhib AChE Inhibitor Azetidine Derivative Inhibitor->AChE_inhib Inhibits

Caption: Inhibition of AChE by azetidine derivatives increases acetylcholine levels.

Structural Analogy to GABA

G cluster_0 GABA cluster_1 This compound gaba HOOC-CH2-CH2-CH2-NH2 azetidine HOOC-CH2-C3H5NH gaba->azetidine Structural Analogy (Constrained Conformation)

Caption: this compound as a conformationally restricted GABA analogue.

References

Application Notes and Protocols for N-Alkylation of Azetidin-3-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of azetidin-3-yl-acetic acid, a valuable building block in medicinal chemistry. The protocols described herein focus on two primary and effective methods: reductive amination and direct alkylation . Due to the potential for the carboxylic acid moiety to interfere with the N-alkylation reactions, a three-step synthetic strategy involving protection of the carboxylic acid as a methyl ester is presented. This is followed by N-alkylation of the azetidine nitrogen and subsequent hydrolysis of the ester to yield the final N-alkylated this compound.

Overall Synthetic Strategy

The N-alkylation of this compound is most effectively carried out by first protecting the carboxylic acid as a methyl ester. This prevents unwanted side reactions and improves the solubility of the starting material in organic solvents. Following N-alkylation, the methyl ester is hydrolyzed under mild basic conditions to afford the desired product.

G start This compound step1 Step 1: Esterification (SOCl2, Methanol) start->step1 intermediate Methyl azetidin-3-yl-acetate step1->intermediate step2 Step 2: N-Alkylation (Reductive Amination or Direct Alkylation) intermediate->step2 product_ester Methyl N-alkyl-azetidin-3-yl-acetate step2->product_ester step3 Step 3: Hydrolysis (LiOH, THF/H2O) product_ester->step3 end N-Alkyl-azetidin-3-yl-acetic Acid step3->end

Caption: Overall workflow for the N-alkylation of this compound.

Part 1: Esterification of this compound

This protocol describes the conversion of this compound to its methyl ester, which is a more suitable substrate for the subsequent N-alkylation reactions.

Experimental Protocol: Methyl Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the stirred suspension.[1][2]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and SOCl₂.

  • Purification: Dissolve the residue in a minimal amount of methanol and precipitate the product, methyl azetidin-3-yl-acetate hydrochloride, by adding diethyl ether.[3] Filter the solid, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Part 2: N-Alkylation of Methyl azetidin-3-yl-acetate

Two primary methods for the N-alkylation of the azetidine ester are presented: reductive amination and direct alkylation. The choice of method will depend on the desired alkyl group and the available starting materials.

Method A: Reductive Amination

Reductive amination is a highly efficient and selective method for introducing a variety of alkyl groups onto the azetidine nitrogen. This method is particularly useful for preparing secondary and tertiary amines and avoids the over-alkylation that can occur with direct alkylation.[4][5]

G cluster_ra Reductive Amination Workflow start_ra Methyl azetidin-3-yl-acetate imine Imine Intermediate start_ra->imine + aldehyde Aldehyde/Ketone (R-CHO) aldehyde->imine reduction Reduction (NaBH(OAc)3) imine->reduction product_ra Methyl N-alkyl-azetidin-3-yl-acetate reduction->product_ra

Caption: Workflow for N-alkylation via reductive amination.

  • Reaction Setup: To a solution of methyl azetidin-3-yl-acetate hydrochloride (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the corresponding aldehyde or ketone (1.1 eq) and triethylamine (TEA) (1.2 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Direct Alkylation

Direct alkylation with alkyl halides is a straightforward method for introducing simple alkyl groups. Careful control of stoichiometry is necessary to minimize the formation of quaternary ammonium salts.[6]

G cluster_da Direct Alkylation Workflow start_da Methyl azetidin-3-yl-acetate sn2 SN2 Reaction start_da->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 + base Base (e.g., K2CO3, DIPEA) base->sn2 + product_da Methyl N-alkyl-azetidin-3-yl-acetate sn2->product_da

Caption: Workflow for N-alkylation via direct alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve methyl azetidin-3-yl-acetate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.5 eq) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Alkylating Agent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of methyl azetidin-3-yl-acetate with various alkylating agents. Yields are indicative and may vary depending on the specific substrate and reaction scale.

Alkyl Group (R)ReagentMethodSolventTemp (°C)Time (h)Typical Yield (%)
BenzylBenzaldehydeReductive AminationDCERT1285-95
n-ButylButyraldehydeReductive AminationDCMRT1680-90
IsopropylAcetoneReductive AminationDCERT2470-80
MethylMethyl IodideDirect AlkylationAcetonitrile60875-85
EthylEthyl BromideDirect AlkylationDMF701270-80
AllylAllyl BromideDirect AlkylationAcetonitrile50680-90

Part 3: Hydrolysis of N-Alkyl-azetidin-3-yl-acetate

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Mild basic conditions are employed to avoid potential ring-opening of the strained azetidine ring.[7][8]

Experimental Protocol: Ester Hydrolysis
  • Reaction Setup: Dissolve the methyl N-alkyl-azetidin-3-yl-acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) (0.1 M).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Purification: The product may precipitate upon acidification and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are then dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final N-alkyl-azetidin-3-yl-acetic acid.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful N-alkylation of this compound. The three-step strategy involving esterification, N-alkylation via either reductive amination or direct alkylation, and subsequent hydrolysis is a robust and versatile approach for the synthesis of a wide range of N-substituted this compound derivatives. These compounds are valuable scaffolds for the development of novel therapeutic agents. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the desired products in high purity and yield.

References

Application Notes and Protocols: Azetidin-3-yl-acetic Acid in the Development of CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-yl-acetic acid and its derivatives represent a promising scaffold in the design and development of novel therapeutic agents targeting the central nervous system (CNS). The constrained four-membered azetidine ring offers a unique three-dimensional geometry that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based compounds as potential CNS agents, with a focus on their roles as cholinesterase inhibitors and neuroprotective agents. Compounds with the azetidine moiety have shown a diverse range of pharmacological activities, making azetidine a valuable scaffold in medicinal chemistry.[1]

I. Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives

A versatile method for the synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives involves a two-step sequence commencing with the Horner-Wadsworth-Emmons (HWE) reaction followed by a rhodium(I)-catalyzed conjugate addition of arylboronic acids.[2][3]

Experimental Protocol: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

This protocol outlines the Horner-Wadsworth-Emmons reaction to generate the α,β-unsaturated ester intermediate.

Materials:

  • N-Boc-3-azetidinone

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add trimethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.

  • Cool the resulting solution to 0°C and add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Experimental Protocol: Rhodium(I)-Catalyzed Conjugate Addition of Arylboronic Acids

This protocol describes the introduction of the aryl group at the 3-position of the azetidine ring.

Materials:

  • Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate

  • Arylboronic acid (1.5 equivalents)

  • [Rh(cod)₂]BF₄ (catalyst)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (1.0 equivalent) in a 10:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.5 equivalents) and [Rh(cod)₂]BF₄ (5 mol%).

  • Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-3-azetidinyl acetic acid methyl ester derivative.

II. In Vitro Evaluation of CNS Activity

A. Cholinesterase Inhibition Assays

Derivatives of this compound have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathogenesis of Alzheimer's disease.[3][4]

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (azetidine derivatives)

  • Rivastigmine or Galantamine (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO) and dilute with phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of the enzyme solution (AChE or BChE).

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CompoundTargetIC₅₀ (µM)Selectivity Index (BChE/AChE)
Benzamide Derivative 26 [4]AChE52.82[4]-
Phenylacetamide Derivative 27 [4]AChE59.17[4]-
Rivastigmine (Reference) [4]AChE56.1[4]-
Galantamine (Reference) [4]AChE--
Compound 11 [4]AChE-Highly selective for AChE
Compound 14 [4]AChE-Highly selective for AChE
Compound 16 [4]AChE-Highly selective for AChE
Compound 24 [4]AChE-Highly selective for AChE

Note: Specific IC₅₀ values for all compounds were not available in the provided search results. The table reflects the available quantitative and qualitative data.

B. Neuroprotection Assays

The neuroprotective potential of this compound derivatives can be assessed in cellular models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.[3]

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glutamate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce neurotoxicity by adding glutamate to the cell culture medium and incubate for 24 hours.

  • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

A similar protocol to the glutamate-induced neurotoxicity assay can be followed, replacing glutamate with salsolinol, a neurotoxin implicated in Parkinson's disease.

CompoundNeurotoxicity ModelConcentration% Cell Viability
Compound 28 [3]Salsolinol-inducedNot specifiedHighest neuroprotective effect
Compound 28 [3]Glutamate-inducedNot specifiedHighest neuroprotective effect

Note: Specific quantitative data on cell viability were not available in the search results.

C. Apoptosis Assay

The mechanism of neuroprotection often involves the inhibition of apoptotic pathways. The activity of key executioner caspases, such as caspase-3 and -7, can be measured to assess the anti-apoptotic effects of the compounds.[3] Glutamate-induced neurotoxicity can lead to apoptotic neuronal death, and the neuroprotective effects of compounds can be mediated through pathways like the phosphatidylinositol 3-kinase-Akt pathway.[5]

Materials:

  • SH-SY5Y cells

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Test compounds

  • Glutamate

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed SH-SY5Y cells in 96-well white-walled plates.

  • Treat the cells with test compounds and/or glutamate as described in the neurotoxicity protocol.

  • After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the caspase-3/7 activity.

III. In Vitro ADME Profiling

To assess the drug-like properties of azetidine-based CNS drug candidates, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted.

Data Presentation: Physicochemical and In Vitro ADME Properties
CompoundMWcLogPTPSAHBDSolubility (µM)Mouse PPB (%)Human PPB (%)
26 412.53.361.72>4004540
27 350.42.552.52>4002015
28 426.53.670.92>4005550
29 336.42.243.32>400105
30 364.52.855.62>4003025
31 382.53.155.62>4004035
32 396.53.455.62>4005045

Source: Adapted from a study on azetidine-based scaffolds for CNS-focused libraries.[6] MW: Molecular Weight, cLogP: Calculated LogP, TPSA: Topological Polar Surface Area, HBD: Hydrogen Bond Donors, PPB: Plasma Protein Binding.

IV. Signaling Pathways and Workflows

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation N-Boc-3-azetidinone N-Boc-3-azetidinone HWE Reaction HWE Reaction N-Boc-3-azetidinone->HWE Reaction Trimethyl phosphonoacetate, NaH Unsaturated Ester Unsaturated Ester HWE Reaction->Unsaturated Ester Conjugate Addition Conjugate Addition Unsaturated Ester->Conjugate Addition Arylboronic acid, Rh(I) catalyst Aryl Azetidine Ester Aryl Azetidine Ester Conjugate Addition->Aryl Azetidine Ester Cholinesterase Assay Cholinesterase Assay Aryl Azetidine Ester->Cholinesterase Assay AChE/BChE Neuroprotection Assay Neuroprotection Assay Aryl Azetidine Ester->Neuroprotection Assay SH-SY5Y cells ADME Profiling ADME Profiling Aryl Azetidine Ester->ADME Profiling IC50 Values IC50 Values Cholinesterase Assay->IC50 Values Caspase Assay Caspase Assay Neuroprotection Assay->Caspase Assay Cell Viability Cell Viability Neuroprotection Assay->Cell Viability Apoptosis Assessment Apoptosis Assessment Caspase Assay->Apoptosis Assessment Drug-like Properties Drug-like Properties ADME Profiling->Drug-like Properties neuroprotection_pathway Glutamate Glutamate Glutamate Receptors Glutamate Receptors Glutamate->Glutamate Receptors Activates Azetidine Derivative Azetidine Derivative Target Protein Target Protein Azetidine Derivative->Target Protein Inhibits (e.g., AChE) Oxidative Stress Oxidative Stress Glutamate Receptors->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Caspase-3/7 Activation Caspase-3/7 Activation Mitochondrial Dysfunction->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis Neuroprotective Signaling Neuroprotective Signaling Target Protein->Neuroprotective Signaling Activates (e.g., PI3K/Akt) Neuroprotective Signaling->Oxidative Stress Reduces Neuroprotective Signaling->Caspase-3/7 Activation Inhibits gaba_uptake_inhibition cluster_synapse GABAergic Synapse Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft GABA Release Postsynaptic Neuron Postsynaptic Neuron GABA Transporter (GAT) GABA Transporter (GAT) Synaptic Cleft->GABA Transporter (GAT) GABA GABA Transporter (GAT)->Presynaptic Neuron GABA Reuptake Increased Synaptic GABA Increased Synaptic GABA GABA Transporter (GAT)->Increased Synaptic GABA Azetidine Derivative Azetidine Derivative Azetidine Derivative->GABA Transporter (GAT) Inhibits Increased Synaptic GABA->Postsynaptic Neuron Enhanced GABAergic Neurotransmission

References

Application Notes and Protocols: Strategies for Coupling Azetidin-3-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidin-3-yl-acetic acid is a valuable building block in medicinal chemistry and drug discovery. Its strained four-membered ring offers a unique three-dimensional scaffold that can improve the physicochemical properties of drug candidates, such as metabolic stability and solubility.[1] This document provides detailed protocols for the chemical coupling of this compound to other molecules, focusing on the formation of amide and ester linkages, which are fundamental transformations in the synthesis of complex bioactive compounds.

Protecting Group Strategies

Due to the presence of two reactive functional groups (a secondary amine and a carboxylic acid), a protection strategy is often necessary to achieve selective coupling.

  • Amine Protection: The secondary amine of the azetidine ring is nucleophilic and basic. It is typically protected as a carbamate, with the tert-butoxycarbonyl (Boc) group being the most common choice due to its stability and ease of removal under acidic conditions.[2][3] Other common protecting groups for amines include benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc).[2]

  • Carboxylic Acid Protection: The carboxylic acid can be protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from reacting with basic or nucleophilic reagents targeting other parts of the molecule.[3][4] Benzyl esters are advantageous as they can be removed by hydrogenolysis, which are mild conditions.[4]

Key Coupling Reactions

The most common and synthetically useful couplings involving this compound are amide bond formation and esterification at the carboxylic acid moiety, and N-acylation or N-alkylation at the azetidine nitrogen.

Amide Bond Formation (Peptide Coupling)

Amide bond formation is a cornerstone of drug synthesis, typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.[5] This is the most frequent reaction for coupling this compound to amine-containing molecules.

General Workflow:

  • Protect the azetidine nitrogen (e.g., as N-Boc).

  • Activate the carboxylic acid using a coupling reagent.

  • React the activated acid with the desired amine.

  • Purify the coupled product.

  • (Optional) Deprotect the azetidine nitrogen for further functionalization.

A variety of coupling reagents can be used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and minimize side reactions, such as racemization.

Esterification

Esterification involves the coupling of the carboxylic acid moiety with an alcohol. This can be achieved through several methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling reagents similar to those in amide synthesis.

N-Acylation and N-Alkylation

Once the carboxylic acid is coupled or protected, the azetidine nitrogen can be deprotected and subsequently functionalized.

  • N-Acylation: Reaction with an acyl chloride or a carboxylic acid (using coupling reagents) to form an N-acyl derivative.

  • N-Alkylation: Reaction with an alkyl halide or reductive amination to introduce an alkyl group on the azetidine nitrogen.

Data Presentation: Example Coupling Conditions

The following table summarizes representative conditions for reactions involving this compound derivatives. Yields are highly substrate-dependent.

Reaction TypeStarting MaterialReagents & ConditionsProductYield (%)Reference
N-Acylation Methyl [azetidin-3-yl]acetate derivativePhenylacetyl chloride, Triethylamine, Dichloromethane (DCM), Room TemperatureMethyl {1-(phenylacetyl)azetidin-3-yl}acetate derivativeNot specified, but purification by column chromatography is noted.[6]
N-Deprotection (Boc) tert-butyl 3-(aryl)azetidine-1-carboxylate derivative4 M HCl in 1,4-dioxane, Room Temperature3-(aryl)azetidine hydrochloride derivative79-90%[7]
Amide Coupling N-Boc-Azetidin-3-yl-acetic acid, AmineEDC, HOBt, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Room TemperatureN-Boc protected amideTypically >70%General Protocol
Esterification N-Boc-Azetidin-3-yl-acetic acid, AlcoholDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), DCM, Room TemperatureN-Boc protected esterTypically >80%General Protocol

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine on the azetidine ring.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • 1,4-Dioxane and Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as NaOH (2.5 equivalents) to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Add (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by adding water and then acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield N-Boc-Azetidin-3-yl-acetic acid, which can often be used without further purification.

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol details the coupling of N-Boc-Azetidin-3-yl-acetic acid with a generic primary or secondary amine.

Materials:

  • N-Boc-Azetidin-3-yl-acetic acid

  • Amine (R-NH₂) (1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve N-Boc-Azetidin-3-yl-acetic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) followed by DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired amide.

Protocol 3: N-Boc Deprotection

This protocol removes the Boc protecting group to liberate the free amine, which can be used for subsequent N-functionalization.

Materials:

  • N-Boc protected Azetidine derivative

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected azetidine derivative (1 equivalent) in a minimal amount of DCM (if necessary).

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) or a 1:1 mixture of TFA/DCM.

  • Stir the solution at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected azetidine salt.[7]

Visualizations

General Workflow for this compound Coupling

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4 (Optional): N-Functionalization A This compound B N-Boc-Azetidin-3-yl-acetic acid A->B (Boc)2O, Base C N-Boc Protected Amide/Ester B->C Amine/Alcohol, Coupling Reagent D Coupled Product (Free Azetidine) C->D Acid (TFA or HCl) E N-Acyl/N-Alkyl Coupled Product D->E Acyl Chloride or Alkyl Halide G RCOOH R-COOH (N-Boc-Azetidine) ActiveEster O-Acylisourea Intermediate (Activated Ester) RCOOH->ActiveEster + EDC EDC EDC (Carbodiimide) Amide R-CO-NH-R' (Final Amide) ActiveEster->Amide + R'-NH2 Urea DCU/EDU (Byproduct) ActiveEster->Urea Amine R'-NH2 G Azetidine Deprotected Azetidine Derivative (R-Azetidine-NH) NAcyl N-Acylated Product (R-Azetidine-N-COR') Azetidine->NAcyl AcylChloride Acyl Chloride (R'-COCl) AcylChloride->NAcyl Base Base (e.g., TEA) Base->NAcyl

References

Application of Azetidin-3-yl-acetic Acid in the Synthesis of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds are of increasing interest in central nervous system (CNS) drug discovery due to their unique structural features that can impart favorable physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel neuroprotective agents derived from Azetidin-3-yl-acetic acid. The methodologies described are based on the successful synthesis of a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, which have demonstrated significant neuroprotective activities in preclinical models of Parkinson's and Alzheimer's disease.

The synthesized compounds have been shown to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][2][3] Notably, select derivatives have demonstrated significant neuroprotection in cellular models of neurodegeneration by reducing oxidative stress and the activity of caspase-3/7, key mediators of apoptosis.[1][2][3]

Data Presentation

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
CompoundeeAChE IC50 (μM)eqBChE IC50 (μM)
Galantamine 1.35 ± 0.0810.40 ± 0.50
11 >250>250
14 131.88 ± 7.25>500
15 >25054.47 ± 3.87
16 126.93 ± 11.23>500
24 98.34 ± 5.12>500
26 52.82 ± 3.17110.21 ± 8.43
27 59.17 ± 4.56125.67 ± 10.11

Data sourced from Šachlevičiūtė et al., 2023.[2]

Table 2: Neuroprotective Activity of Compound 28
ToxinOutcome MeasureResult
Salsolinol (800 µM)Cell ViabilityHighest neuroprotective effect observed among tested compounds.[1][3]
Glutamate (160 mM)Cell ViabilityHighest neuroprotective effect observed among tested compounds.[1][3]
Glutamate (160 mM)Oxidative StressReduction in superoxide radical formation.[1][2]
Glutamate (160 mM)Caspase-3/7 ActivityReduction in caspase-3/7 activation.[1][2]

Data interpretation based on qualitative descriptions in the cited literature.

Experimental Protocols

Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives

The synthesis commences from commercially available N-Boc-3-azetidinone and involves a two-step key sequence: a Horner-Wadsworth-Emmons reaction followed by a rhodium(I)-catalyzed conjugate addition of various arylboronic acids.[1][2]

Step 1: Horner-Wadsworth-Emmons Reaction

This step creates the α,β-unsaturated ester intermediate.

  • Reagents: N-Boc-3-azetidinone, trimethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of trimethyl phosphonoacetate (1.2 equivalents) in anhydrous THF dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired α,β-unsaturated ester.

Step 2: Rhodium(I)-Catalyzed Conjugate Addition

This step introduces the aryl group at the 3-position of the azetidine ring.

  • Reagents: α,β-unsaturated ester from Step 1, arylboronic acid, [Rh(cod)Cl]2, potassium hydroxide (KOH), 1,4-dioxane, and THF.[2]

  • Procedure:

    • In a reaction vessel, dissolve the α,β-unsaturated ester (1.0 equivalent) and the corresponding arylboronic acid (1.5 equivalents) in a mixture of 1,4-dioxane and THF.

    • Add [Rh(cod)Cl]2 (0.025 equivalents) and KOH (2.0 equivalents).

    • Stir the mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-3-azetidinyl acetic acid methyl ester derivative.

Subsequent Modifications:

The N-Boc protecting group can be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine, which can be further functionalized by N-alkylation or N-acylation to generate a diverse library of compounds.[1]

Neuroprotective Activity Assays

Cell Culture:

Human neuroblastoma SH-SY5Y cells are a commonly used cell line for neurotoxicity and neuroprotection studies.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37 °C with 5% CO2.

  • Differentiation: For some assays, SH-SY5Y cells are differentiated into a more neuron-like phenotype by treatment with retinoic acid.

Salsolinol-Induced Neurotoxicity Model (Parkinson's Disease Model): [1]

  • Seed differentiated SH-SY5Y cells in 96-well plates at a density of 7,000 cells/well.

  • After 24 hours, treat the cells with the test compounds at various concentrations (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Induce neurotoxicity by adding salsolinol to a final concentration of 800 µM.

  • Incubate for 24 hours.

  • Assess cell viability using the Calcein AM assay.

Glutamate-Induced Neurotoxicity Model (Alzheimer's Disease Model): [1][4]

  • Seed differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treat cells with test compounds for 1 hour.

  • Induce excitotoxicity by adding glutamate to a final concentration of 160 mM.

  • Incubate for 24 hours.

  • Measure cell viability (Calcein AM) and cytotoxicity (Propidium Iodide or LDH assay).

Oxidative Stress Assay (Dihydroethidium Assay): [1]

  • Co-treat SH-SY5Y cells with the test compound and glutamate (160 mM) for 4 hours.

  • Stain cells with dihydroethidium (DHE), which fluoresces upon oxidation by superoxide radicals.

  • Measure the fluorescence intensity to quantify the level of intracellular reactive oxygen species.

Caspase-3/7 Activity Assay: [1][2]

  • Co-treat SH-SY5Y cells with the test compound and glutamate (160 mM) for 1 hour.

  • Lyse the cells and add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC).

  • Measure the fluorescence generated upon cleavage of the substrate by active caspases-3/7.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and BChE.

  • Principle: The enzyme hydrolyzes acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • Prepare solutions of electric eel AChE (eeAChE) or equine serum BChE (eqBChE), the test compounds at various concentrations, and the substrates.

    • In a 96-well plate, add the enzyme and the test compound. Incubate for a pre-determined time.

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.

    • Monitor the change in absorbance at 412 nm over time.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

G Synthesis Workflow for Neuroprotective Azetidine Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation N-Boc-3-azetidinone N-Boc-3-azetidinone HWE_Reaction Horner-Wadsworth-Emmons Reaction N-Boc-3-azetidinone->HWE_Reaction + Trimethyl phosphonoacetate Unsaturated_Ester α,β-Unsaturated Ester HWE_Reaction->Unsaturated_Ester Rh_Addition Rhodium(I)-Catalyzed Conjugate Addition Unsaturated_Ester->Rh_Addition + Arylboronic acid Aryl_Azetidine 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Rh_Addition->Aryl_Azetidine Deprotection N-Boc Deprotection Aryl_Azetidine->Deprotection N-Alkylation_Acylation N-Alkylation / N-Acylation Deprotection->N-Alkylation_Acylation Final_Compounds Diverse Library of Final Compounds AChE_BChE_Assay AChE/BChE Inhibition Assay Final_Compounds->AChE_BChE_Assay Neuroprotection_Assay Neuroprotection Assays (Salsolinol/Glutamate) Final_Compounds->Neuroprotection_Assay N-Alkylation_Acylation->Final_Compounds Mechanism_Study Mechanism of Action Studies Neuroprotection_Assay->Mechanism_Study Oxidative_Stress Oxidative Stress Assay Mechanism_Study->Oxidative_Stress Caspase_Assay Caspase-3/7 Assay Mechanism_Study->Caspase_Assay

Caption: Experimental workflow for the synthesis and evaluation of neuroprotective azetidine derivatives.

G Proposed Neuroprotective Signaling Pathway of Azetidine Derivatives Glutamate_Salsolinol Glutamate / Salsolinol Oxidative_Stress Increased Oxidative Stress (Superoxide Radicals) Glutamate_Salsolinol->Oxidative_Stress Caspase_Activation Caspase-3/7 Activation Oxidative_Stress->Caspase_Activation Apoptosis Apoptosis / Cell Death Caspase_Activation->Apoptosis Neuroprotection Neuroprotection Azetidine_Derivative This compound Derivative (e.g., Compound 28) Azetidine_Derivative->Oxidative_Stress Inhibits Azetidine_Derivative->Caspase_Activation Inhibits Azetidine_Derivative->Neuroprotection

Caption: Signaling pathway of neuroprotection by azetidine derivatives.

References

Application Notes and Protocols for the Synthesis of 3-Aryl-3-Azetidinyl Acetic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can impart improved metabolic stability and binding affinity to drug candidates.[1] This document provides detailed protocols for the synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, a class of compounds that has shown promise as neuroprotective agents.[2][3][4] The synthetic strategy commences with the commercially available N-Boc-3-azetidinone and involves a Horner-Wadsworth-Emmons reaction, a rhodium(I)-catalyzed conjugate addition of arylboronic acids, and subsequent derivatization steps.[2][3][5]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.

Table 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (Intermediate 2)

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purification MethodReference
N-Boc-3-azetidinone (1)Trimethyl phosphonoacetate, NaHTHF1.5 hours0 °C to rtNot explicitly stated, but similar reactions yield ~73%Flash column chromatography[6]

Table 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)-3-arylazetidin-3-yl)acetate Derivatives (Compounds 3-9) via Rhodium-Catalyzed Conjugate Addition

Arylboronic AcidCatalystSolventReaction TimeTemperatureYield (%)Purification MethodReference
Various arylboronic acids[Rh(cod)Cl]₂/dppb1,4-Dioxane/H₂ONot Specified100 °C56-71Not Specified[5]

Table 3: Synthesis of N-Deprotected 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Hydrochlorides (Compounds 10-16)

Starting Material (N-Boc protected)ReagentsSolventReaction TimeTemperatureYield (%)Reference
Compounds 3-94 N HCl in dioxane1,4-DioxaneNot Specifiedrt79-90[3]

Table 4: Synthesis of N-Alkylated/N-Acylated Derivatives

Starting Material (N-deprotected)ReagentSolventYield (%)Reference
Compound 10 (hydrochloride)Various alkyl halides/acyl chloridesNot Specified43-74[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (Intermediate 2)

This protocol is based on the Horner-Wadsworth-Emmons reaction.[2][3][5][6]

Materials:

  • N-Boc-3-azetidinone (1)

  • Trimethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv.) in dry THF at 0 °C under an inert atmosphere, add a solution of trimethyl phosphonoacetate (1.2 equiv.) in dry THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-3-azetidinone (1.0 equiv.) in dry THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (2).

Protocol 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)-3-arylazetidin-3-yl)acetate Derivatives (Compounds 3-9)

This protocol details the rhodium(I)-catalyzed conjugate addition of arylboronic acids.[2][3][5]

Materials:

  • Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (2)

  • Arylboronic acid (2-3 equiv.)

  • Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer ([Rh(cod)Cl]₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (2, 1.0 equiv.), the respective arylboronic acid (2-3 equiv.), [Rh(cod)Cl]₂ (0.05 equiv.), and dppb (0.1 equiv.).

  • Add a mixture of 1,4-dioxane and water (e.g., 10:1 v/v) to the vessel.

  • Heat the reaction mixture at 100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired methyl 2-(1-(tert-butoxycarbonyl)-3-arylazetidin-3-yl)acetate derivative.

Protocol 3: N-Boc Deprotection of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives (Compounds 10-16)

This protocol describes the removal of the Boc protecting group to yield the free amine, typically as a hydrochloride salt.[3]

Materials:

  • Methyl 2-(1-(tert-butoxycarbonyl)-3-arylazetidin-3-yl)acetate derivative (e.g., 3-9)

  • 4 N HCl in 1,4-dioxane

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected azetidine derivative (1.0 equiv.) in anhydrous 1,4-dioxane.

  • Add 4 N HCl in 1,4-dioxane (excess, e.g., 10 equiv.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the desired N-deprotected product.

Visualizations

Synthesis_Workflow start N-Boc-3-azetidinone (1) intermediate1 Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (2) start->intermediate1 Horner-Wadsworth-Emmons (Trimethyl phosphonoacetate, NaH) intermediate2 Methyl 2-(1-(tert-butoxycarbonyl)-3-arylazetidin-3-yl)acetate (3-9) intermediate1->intermediate2 Rhodium-Catalyzed Conjugate Addition (ArB(OH)₂, [Rh(cod)Cl]₂) final_deprotected Methyl 3-Aryl-3-azetidinyl acetate hydrochloride (10-16) intermediate2->final_deprotected N-Boc Deprotection (4N HCl in dioxane) final_derivatized N-Alkyl/Acyl Derivatives final_deprotected->final_derivatized N-Alkylation / N-Acylation

References

Application Notes and Protocols for Azetidine Derivatives in GABA Uptake Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its concentration in the synaptic cleft is meticulously regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells.[1][2][3] The inhibition of these transporters, particularly GAT-1, GAT-2, and GAT-3, presents a promising therapeutic strategy for various neurological disorders, including epilepsy, anxiety, and pain, by enhancing GABAergic neurotransmission.[3][4]

Recent drug discovery efforts have focused on the development of novel GABA uptake inhibitors with improved potency and selectivity. Among the scaffolds explored, azetidine derivatives, which are conformationally constrained analogs of GABA or beta-alanine, have emerged as a promising class of compounds.[5] This document provides detailed application notes and protocols on the use of azetidine derivatives, including those with acetic acid moieties, in the study of GABA uptake inhibition.

Mechanism of Action: Targeting GABA Transporters

GABA transporters are sodium- and chloride-dependent symporters that actively remove GABA from the extracellular space.[3][6] By blocking these transporters, azetidine-based inhibitors prevent the reabsorption of GABA, leading to an increased concentration of the neurotransmitter in the synaptic cleft. This, in turn, enhances the activation of postsynaptic GABA receptors, resulting in a greater inhibitory effect on neuronal excitability. The primary targets for these inhibitors are the GAT-1 and GAT-3 subtypes.[5]

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Released GABA GABA_Vesicle->GABA_Released Release GABA_Synapse GABA GABA_Released->GABA_Synapse GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binds to GAT1_Transporter GAT-1 Transporter GABA_Synapse->GAT1_Transporter Uptake Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Inhibitory_Signal Activates GAT1_Transporter->GABA_Released Reuptake into Neuron Azetidine_Inhibitor Azetidine Derivative (e.g., Azetidin-2-yl-acetic acid derivative) Azetidine_Inhibitor->GAT1_Transporter Blocks

Figure 1: Mechanism of GABA uptake inhibition by azetidine derivatives.

Quantitative Data: Inhibitory Potency of Azetidine Derivatives

Studies have evaluated a range of azetidine derivatives for their ability to inhibit GAT-1 and GAT-3. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the GABA uptake activity. The following table summarizes the IC50 values for selected azetidine derivatives from published research.

Compound IDStructure/DescriptionTargetIC50 (µM)Reference
- Azetidin-2-yl-acetic acid derivative with a 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[5]
- Azetidin-2-yl-acetic acid derivative with a 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[5]
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5[5]
18b 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.3[5]
18e 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 ± 4.7[5]

Experimental Protocols

Protocol 1: In Vitro [³H]-GABA Uptake Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of test compounds on specific GABA transporters expressed in a cellular system.[7]

Objective: To measure the IC50 value of azetidine derivatives against GAT-1 and GAT-3.

Materials:

  • HEK293 cells stably or transiently expressing the human GAT-1 or GAT-3 transporter.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (azetidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the target GAT subtype in appropriate culture medium until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds (azetidine derivatives) in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).

    • Prepare a solution of [³H]-GABA in assay buffer. The final concentration used in the assay should be close to the Michaelis-Menten constant (Km) of the transporter for GABA (typically in the low micromolar range).[1]

  • Uptake Assay:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the test compound dilutions to the respective wells. Include wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known GAT inhibitor like nipecotic acid).

    • Pre-incubate the cells with the test compounds for a defined period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).

    • Initiate the uptake reaction by adding the [³H]-GABA solution to all wells.

    • Incubate for a short, defined period (e.g., 10-20 minutes) during which uptake is linear.[8]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Quantification:

    • Lyse the cells in each well (e.g., with a lysis buffer or distilled water).

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a saturating concentration of a known inhibitor) from the total uptake (CPM with no inhibitor).

    • Normalize the data by expressing the uptake in the presence of the test compound as a percentage of the control (specific uptake without the compound).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

experimental_workflow A 1. Cell Seeding (HEK293 expressing GAT-1/3) C 3. Pre-incubation (Add compounds to cells) A->C B 2. Compound Preparation (Serial dilutions of Azetidine derivatives) B->C D 4. Initiate Uptake (Add [³H]-GABA) C->D E 5. Incubation (e.g., 20 min at 37°C) D->E F 6. Terminate Uptake (Wash with ice-cold buffer) E->F G 7. Cell Lysis F->G H 8. Scintillation Counting (Measure radioactivity) G->H I 9. Data Analysis (Calculate IC50) H->I

Figure 2: Experimental workflow for the [³H]-GABA uptake inhibition assay.

Concluding Remarks

Azetidine-based compounds, including derivatives of azetidin-2-yl-acetic acid, represent a significant area of investigation in the development of novel GABA uptake inhibitors. The protocols and data presented here provide a framework for researchers to evaluate the efficacy and selectivity of these compounds. By utilizing standardized in vitro assays, the inhibitory properties of newly synthesized azetidine derivatives can be systematically characterized, paving the way for the identification of lead candidates with therapeutic potential for a range of neurological conditions. Further studies are often required to determine the in vivo efficacy, pharmacokinetic properties, and safety profiles of these promising compounds.

References

Application Notes and Protocols for the Incorporation of Azetidin-3-yl-acetic Acid into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the Azetidin-3-yl-acetic acid scaffold into small molecule libraries. This document outlines detailed synthetic protocols, presents key quantitative data for reaction efficiency and biological activity, and illustrates relevant workflows and biological pathways. The methodologies described herein are grounded in established synthetic strategies and aim to facilitate the discovery of novel therapeutic agents.

Introduction

Azetidine-containing scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structure and favorable physicochemical properties, which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3] this compound, in particular, serves as a valuable building block, offering multiple points for diversification and the introduction of pharmacophoric features. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects.[1][4]

This guide details the synthesis of a library of small molecules based on the this compound core, focusing on the generation of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. These compounds have demonstrated potential as neuroprotective agents through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4]

Data Presentation

Table 1: Reaction Yields for the Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives

This table summarizes the yields for the key steps in the synthesis of a focused library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, based on the work of Šachlevičiūtė et al., 2023.[2]

Step No.ReactionSubstrateReagents and ConditionsProductYield Range (%)
1Horner-Wadsworth-Emmons ReactionN-Boc-3-azetidinoneTrimethyl phosphonoacetate, Base (e.g., NaH or DBU/K2CO3), Anhydrous THFMethyl 2-(1-Boc-azetidin-3-ylidene)acetateNot specified, but generally high-yielding
2Rhodium(I)-Catalyzed Conjugate AdditionMethyl 2-(1-Boc-azetidin-3-ylidene)acetateArylboronic acids, [Rh(cod)2]BF4, Ligand (e.g., BINAP), Isopropanol/waterMethyl 2-(1-Boc-3-aryl-azetidin-3-yl)acetate56 - 71
3N-Boc DeprotectionMethyl 2-(1-Boc-3-aryl-azetidin-3-yl)acetate4 M HCl in 1,4-dioxaneMethyl 2-(3-aryl-azetidin-3-yl)acetate hydrochloride79 - 90
4N-AcylationMethyl 2-(3-aryl-azetidin-3-yl)acetate hydrochlorideAcyl chloride, Triethylamine, DichloromethaneMethyl 2-(1-acyl-3-aryl-azetidin-3-yl)acetate43 - 74
5N-AlkylationMethyl 2-(3-aryl-azetidin-3-yl)acetate hydrochlorideAlkyl halide, Potassium carbonate, AcetonitrileMethyl 2-(1-alkyl-3-aryl-azetidin-3-yl)acetateNot specified
Table 2: In Vitro Biological Activity of Selected 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives

The following table presents the 50% inhibitory concentrations (IC50) of representative compounds against electric eel acetylcholinesterase (eeAChE) and equine serum butyrylcholinesterase (eqBChE), as reported by Šachlevičiūtė et al., 2023.[4]

CompoundeeAChE IC50 (µM)eqBChE IC50 (µM)
11 78.54> 500
14 85.21> 500
15 131.8854.47
16 92.67> 500
24 52.82> 500
26 63.11110.23
27 58.93125.45
Galantamine (Reference) 1.2315.85

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate (Horner-Wadsworth-Emmons Reaction)

This protocol describes the olefination of N-Boc-3-azetidinone to form the corresponding α,β-unsaturated ester.

Materials:

  • N-Boc-3-azetidinone

  • Trimethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon or nitrogen supply

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend NaH (1.2 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of trimethyl phosphonoacetate (1.2 equivalents) in anhydrous THF to the NaH suspension via a dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of Methyl 2-(1-Boc-3-aryl-azetidin-3-yl)acetate (Rhodium(I)-Catalyzed Conjugate Addition)

This protocol details the 1,4-conjugate addition of an arylboronic acid to the α,β-unsaturated azetidine derivative.

Materials:

  • Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • Arylboronic acid (2-3 equivalents)

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)2]BF4)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) or similar ligand

  • Isopropanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, argon or nitrogen supply

Procedure:

  • To a Schlenk tube under an inert atmosphere, add methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 equivalent), arylboronic acid (2-3 equivalents), [Rh(cod)2]BF4 (e.g., 3 mol%), and the chiral ligand (e.g., (S)-BINAP, 3.3 mol%).

  • Add a mixture of isopropanol and water (e.g., 10:1 v/v) as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 16-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Coupling for Library Diversification

This protocol provides a general method for coupling the deprotected this compound core with a variety of carboxylic acids to generate a diverse amide library.

Materials:

  • Methyl 2-(azetidin-3-yl)acetate derivative (after N-deprotection)

  • Carboxylic acid (1.1 equivalents)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Procedure:

  • Dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the methyl 2-(azetidin-3-yl)acetate derivative (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

G cluster_start Starting Material cluster_synthesis Core Synthesis cluster_diversification Library Diversification A N-Boc-3-azetidinone B Methyl 2-(1-Boc-azetidin-3-ylidene)acetate A->B Horner-Wadsworth-Emmons C Methyl 2-(1-Boc-3-aryl-azetidin-3-yl)acetate B->C Rh(I)-Catalyzed Conjugate Addition D Methyl 2-(3-aryl-azetidin-3-yl)acetate C->D N-Boc Deprotection E Amide Library (Coupling with R-COOH) D->E Amide Coupling F N-Alkylated Library (Reaction with R-X) D->F N-Alkylation

Caption: Synthetic workflow for the generation of a small molecule library based on the this compound scaffold.

G cluster_inhibition Enzyme Inhibition cluster_pathway Neuroprotective Signaling Cascade A Azetidine-3-yl-acetic acid Derivative B Acetylcholinesterase (AChE) A->B Inhibits C Increased Acetylcholine Levels B->C Leads to D Activation of Cholinergic Receptors C->D E Downstream Signaling (e.g., PI3K/Akt pathway) D->E F Reduced Oxidative Stress & Caspase-3/7 Activity E->F G Enhanced Neuronal Survival & Function F->G

References

Application Notes: Azetidin-3-yl-acetic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidin-3-yl-acetic acid is a valuable building block for medicinal chemists engaged in drug discovery and lead optimization.[1] This bifunctional molecule features a conformationally constrained four-membered azetidine ring and a carboxylic acid handle, making it an ideal tool for exploring structure-activity relationships (SAR). The rigid azetidine scaffold allows for precise positioning of substituents in three-dimensional space, which can lead to a deeper understanding of ligand-receptor interactions.[2][3] Its structure can be considered a constrained analog of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter, making it particularly useful for designing modulators of GABAergic systems.[4][5] Furthermore, incorporating this scaffold can improve key drug-like properties, including metabolic stability and solubility.

Applications in SAR Studies

The unique properties of this compound make it a versatile tool for several applications in SAR exploration:

  • Conformational Constraint: Replacing a flexible alkyl chain in a lead compound with the rigid azetidine ring can lock the molecule into a specific bioactive conformation. This can significantly enhance potency and selectivity by reducing the entropic penalty of binding to the target protein.

  • Vectorial Exploration of Chemical Space: The acetic acid moiety serves as a convenient attachment point for a variety of chemical groups via amide bond formation. This allows for the systematic exploration of the chemical space surrounding a binding pocket to identify key interactions that contribute to affinity and activity.

  • Scaffold Hopping and Bioisosterism: The azetidine ring can serve as a bioisosteric replacement for other cyclic or acyclic structures in a lead molecule. This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved properties or a distinct intellectual property profile.[1]

  • Improving Physicochemical Properties: The introduction of the polar and rigid azetidine moiety can favorably modulate a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for developing viable drug candidates.[6]

Illustrative SAR Study: Targeting Kinase X

To demonstrate the utility of this compound, consider a hypothetical lead optimization campaign targeting "Kinase X," a protein implicated in an inflammatory disease. The initial lead compound (1) , an aminopyrimidine, shows moderate potency but has poor selectivity and metabolic stability.

To address these liabilities, an SAR campaign is initiated using this compound to replace a flexible ethylamine side chain. The carboxylic acid of this compound is coupled with a series of amines to probe a hydrophobic pocket in the kinase's active site.

Data Presentation: SAR of this compound Analogs

The following table summarizes the quantitative data from this hypothetical study.

Compound IDR GroupKinase X IC50 (nM)Kinase Y IC50 (nM)Microsomal Stability (t½, min)
1 (Lead) -CH₂CH₂NH₂500750< 5
2a -H (from this compound)25080015
2b -CH₃15095025
2c -Cyclopropyl50150045
2d -Phenyl7550030
2e -4-Fluorophenyl25 >10,000 >60

SAR Analysis:

  • Replacing the flexible ethylamine in 1 with the constrained azetidine scaffold (2a ) improved potency and metabolic stability.

  • Small alkyl substituents on the amide nitrogen (2b , 2c ) further increased potency, with the cyclopropyl group (2c ) providing a significant boost.

  • Exploring aromatic substituents revealed that a phenyl group (2d ) was well-tolerated.

  • The introduction of a fluorine atom at the 4-position of the phenyl ring (2e ) resulted in a dramatic increase in both potency and selectivity against the off-target Kinase Y. This analog also demonstrated excellent metabolic stability.

Experimental Protocols

Protocol 1: Synthesis of an this compound Amide Derivative (General Procedure)

This protocol describes a standard method for coupling this compound with a primary or secondary amine to generate the corresponding amide.

Objective: To synthesize compound 2e from the illustrative SAR study.

Materials:

  • N-Boc-Azetidin-3-yl-acetic acid

  • 4-Fluoroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of N-Boc-Azetidin-3-yl-acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 4-fluoroaniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM and neutralize with saturated NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final compound 2e .

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 value of a test compound against a specific protein kinase.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of compound 2e against Kinase X.[8]

Materials:

  • Recombinant Kinase X enzyme

  • Kinase X substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound 2e and other analogs

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of compound 2e in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series of the compound in DMSO.[7] Include a DMSO-only control (0% inhibition).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of Kinase X enzyme solution (at 2X final concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2X final concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Visualizations

SAR_Workflow Experimental Workflow for SAR Studies Lead Lead Compound Identification Design Analog Design (Incorporate Azetidine) Lead->Design Synth Chemical Synthesis of Analogs Design->Synth Assay In Vitro Biological Assay (e.g., Kinase) Synth->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Elucidation Data->SAR SAR->Design Iterative Refinement

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

Kinase_Pathway Hypothetical Kinase X Signaling Pathway Signal Extracellular Signal (e.g., Cytokine) Receptor Membrane Receptor Signal->Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Response Cellular Response (Inflammation) Substrate->Response Inhibitor Compound 2e (Inhibitor) Inhibitor->KinaseX

Caption: Inhibition of the Kinase X signaling pathway by an optimized compound.

Logical_Relationship Logic of Conformational Constraint in SAR cluster_0 Flexible Linker cluster_1 Rigid Scaffold Lead_Flex Lead with Flexible Chain Confs Multiple Low-Energy Conformations Lead_Flex->Confs Lead_Rigid Analog with Azetidine Scaffold Penalty High Entropic Penalty upon Binding Confs->Penalty Conf_Const Bioactive Conformation Pre-organized Lead_Rigid->Conf_Const Potency Improved Potency & Selectivity Conf_Const->Potency

Caption: Rationale for using rigid scaffolds to improve ligand potency.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Azetidin-3-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Azetidin-3-yl-acetic acid synthesis.

Overall Synthesis Workflow

The synthesis of this compound is commonly achieved through a three-step process starting from 1-Boc-3-azetidinone. The process involves a Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetic acid side chain, followed by catalytic hydrogenation to saturate the double bond, and finally, deprotection of the nitrogen and hydrolysis of the ester to yield the final product.

Azetidin-3-YL-acetic_acid_synthesis start 1-Boc-3-azetidinone hwe Step 1: Horner-Wadsworth-Emmons Reaction start->hwe intermediate1 tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate hwe->intermediate1 hydrogenation Step 2: Catalytic Hydrogenation intermediate1->hydrogenation intermediate2 tert-Butyl 3-(2-methoxy-2-oxoethyl) azetidine-1-carboxylate hydrogenation->intermediate2 deprotection Step 3: N-Boc Deprotection & Hydrolysis intermediate2->deprotection end This compound deprotection->end

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

Q1: My HWE reaction is showing low to no yield of the desired α,β-unsaturated ester. What are the possible causes?

A1: Low yields in the HWE reaction are a common issue. Here are several potential causes and troubleshooting steps:

  • Incomplete Deprotonation of the Phosphonate: The phosphonate reagent must be fully deprotonated to form the reactive carbanion.

    • Solution: Ensure your base is strong enough and used in a slight excess. Sodium hydride (NaH) is a common choice, but ensure it is fresh and handled under strictly anhydrous conditions. The reaction of the phosphonate with NaH should be allowed to proceed for at least 30 minutes before adding the azetidinone.

  • Poor Quality of Reagents: The purity and stability of the phosphonate reagent and the azetidinone are crucial.

    • Solution: Use freshly purchased or purified reagents. 1-Boc-3-azetidinone can be unstable, so it's best to use it as fresh as possible.

  • Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.

    • Solution: The initial deprotonation is often performed at 0°C and then warmed to room temperature after the addition of the azetidinone. If the reaction is sluggish, gentle heating might be necessary, but this should be monitored carefully to avoid side reactions.

  • Side Reactions: Aldol condensation of the azetidinone or other side reactions can consume the starting material.

    • Solution: Add the azetidinone solution slowly to the pre-formed phosphonate carbanion to favor the desired HWE reaction.

Data Presentation: HWE Reaction Conditions

BaseSolventTemperatureTypical YieldNotes
NaH (60% in mineral oil)Anhydrous THF0°C to rt~72%[1]Most common and effective method. Requires strict anhydrous conditions.
DBU/LiClAnhydrous MeCN0°C to rtModerate to GoodA milder alternative for base-sensitive substrates.
K₂CO₃/DBU (catalytic)Solvent-freeRoom TemperatureVariableA green chemistry approach, but may require optimization for this specific substrate.

Troubleshooting Workflow: Low HWE Yield

HWE_Troubleshooting start Low HWE Yield q1 Check Reagent Quality (Phosphonate, Azetidinone, Base) start->q1 sol1 Use Fresh/Purified Reagents q1->sol1 Poor q2 Ensure Anhydrous Conditions q1->q2 Good sol1->q2 sol2 Flame-dry Glassware, Use Dry Solvents q2->sol2 No q3 Optimize Base and Temperature q2->q3 Yes sol2->q3 sol3 Consider Milder Base (DBU/LiCl) or Adjust Temperature q3->sol3 Sub-optimal end Improved Yield q3->end Optimal sol3->end

References

Technical Support Center: Purification of Azetidin-3-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Azetidin-3-yl-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: My this compound appears to be degrading during silica gel column chromatography. What could be the cause?

A2: Azetidine rings can be sensitive to the slightly acidic nature of standard silica gel.[1] This acidity can lead to the protonation of the nitrogen atom in the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[1]

Q3: How can I prevent the degradation of my compound on a silica gel column?

A3: To prevent degradation, you can neutralize the silica gel before use. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).[1]

Q4: What are some common impurities I might encounter after synthesizing this compound?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts. If a protecting group like Boc (tert-butyloxycarbonyl) was used, incomplete deprotection can be a frequent issue.[1]

Q5: What are suitable solvent systems for the column chromatography of this compound derivatives?

A5: Solvent systems for related azetidine compounds often involve a mixture of a non-polar and a polar solvent. Common examples include:

  • Hexanes/Ethyl acetate[2][3]

  • Dichloromethane/Methanol[1]

  • Ethyl acetate/Hexanes with a small percentage of triethylamine[2]

The optimal solvent system will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Degradation on silica gel Neutralize the silica gel with triethylamine (0.1-1%) before packing the column.[1]
Compound streaking on the column The compound may be too polar for the chosen eluent. Try a more polar solvent system, such as dichloromethane/methanol.[1] Consider adding a small amount of acetic acid to the eluent to improve the peak shape of the carboxylic acid.
Incomplete elution from the column After running the primary eluent, flush the column with a highly polar solvent like methanol to ensure all the product has been eluted.
Problem 2: Product is Not Pure After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate solvent choice A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] Test a variety of solvents (e.g., ethanol, methanol, toluene, or a mixed solvent system like ethyl acetate/hexane) in small test tubes to find the optimal one.[1]
Cooling the solution too quickly Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of closely related impurities If impurities have similar solubility profiles, a single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system or pre-purification by column chromatography.[1]
Problem 3: Incomplete Boc Deprotection
Possible Cause Troubleshooting Steps
Insufficient acid or reaction time The choice of acid and reaction conditions is critical for efficient Boc group removal.[1] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[1]
Increase the equivalents of the acidic reagent.
Increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS.[1]

Quantitative Data Summary

The following table summarizes purification data for related azetidine derivatives to provide a general reference for expected outcomes.

CompoundPurification MethodEluent/SolventYieldPurityReference
1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)azetidin-3-olSilica gel flash chromatographyEthyl acetate: Hexanes (5:1)87%Amorphous solid[2]
1-(diphenylmethyl)azetidin-3-oneColumn chromatography (silica gel)Hexanes: Ethyl acetate (8:1)37%Not specified[2]
Methyl {1‐(phenylacetyl)‐3‐[4‐(trifluoromethyl)phenyl]azetidin‐3‐yl}acetateColumn chromatography (SiO2)DCM/MeOH (100:3, v/v)Not specifiedPure compound[4]

Experimental Protocols

Protocol 1: Neutralized Silica Gel Flash Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent system (e.g., ethyl acetate/hexanes). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Column Packing: Wet pack the column with the neutralized silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to determine if the compound dissolves. A suitable solvent will dissolve the compound when hot and allow it to precipitate upon cooling.[1]

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization purity_check Purity Check (TLC, LC-MS, NMR) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Impure pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: General purification workflow for this compound.

troubleshooting_chromatography start Low Yield After Chromatography cause1 Degradation on Silica? start->cause1 cause2 Compound Streaking? cause1->cause2 No solution1 Neutralize Silica with Et3N cause1->solution1 Yes cause3 Incomplete Elution? cause2->cause3 No solution2 Increase Eluent Polarity (e.g., DCM/MeOH) cause2->solution2 Yes solution3 Flush Column with Polar Solvent cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Derivatization of Azetidin-3-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azetidin-3-YL-acetic acid and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.

Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is low-yielding, and I observe multiple side products. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields and the formation of side products in amide coupling reactions involving this compound can stem from several factors, primarily related to the bifunctional nature of the starting material and the choice of coupling reagents.

Potential Causes and Solutions:

  • Oligomerization/Polymerization: Due to the presence of both a nucleophilic secondary amine on the azetidine ring and a carboxylic acid, intermolecular self-condensation can occur, leading to the formation of dimers, oligomers, or polymers. This is particularly prevalent when both the amine and carboxylic acid are unprotected.

    • Solution: It is highly recommended to use an N-protected derivative of this compound, such as N-Boc-Azetidin-3-YL-acetic acid, to prevent self-coupling.[1]

  • Guanidinylation of the Azetidine Nitrogen: When using uronium-based coupling reagents like HATU or HBTU, a common side reaction is the guanidinylation of the secondary amine of the azetidine ring.[2][3] This results in a capped, unreactive species.

    • Solution: Avoid using a large excess of the uronium reagent. If guanidinylation is a persistent issue, consider switching to a carbodiimide-based coupling reagent system like EDC/HOBt.[4][5]

  • Diketopiperazine Formation: Although less common for a four-membered ring, intramolecular cyclization to form a diketopiperazine-like structure can occur, especially under conditions that favor cyclization.

    • Solution: Employing optimized coupling conditions, such as controlled temperature and reaction time, can minimize this side reaction. Using N-protection is also crucial.

  • Inefficient Activation of the Carboxylic Acid: Incomplete activation of the carboxylic acid will lead to a sluggish reaction and favor side reactions.

    • Solution: Ensure the use of an appropriate activating agent and base. For sterically hindered amines, a more potent activating agent like HATU might be necessary, but care must be taken to avoid side reactions.[2][6] Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields.[7]

Question 2: I am observing a significant amount of an N-acylurea byproduct in my reaction mixture when using a carbodiimide coupling agent. How can I prevent this?

Answer:

The formation of an N-acylurea byproduct is a known side reaction when using carbodiimide coupling reagents like DCC or EDC.[8] This occurs when the O-acylisourea intermediate rearranges before reacting with the desired amine.

Solution:

To suppress the formation of N-acylurea, it is standard practice to use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine to form the desired amide bond.

Esterification Reactions

Question 3: My esterification of N-Boc-Azetidin-3-YL-acetic acid is incomplete. What conditions can I use to drive the reaction to completion?

Answer:

Incomplete esterification can be due to several factors, including the choice of reagents, reaction conditions, and the presence of water.

Potential Causes and Solutions:

  • Reversibility of the Reaction: Fischer esterification (acid-catalyzed esterification with an alcohol) is an equilibrium process.[9]

    • Solution: To drive the equilibrium towards the product, use a large excess of the alcohol, which can often serve as the solvent. Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Steric Hindrance: The azetidine ring might present some steric hindrance, slowing down the reaction.

    • Solution: For sterically hindered systems, using a more reactive alkylating agent can be more effective than Fischer esterification. Methods like using an alkyl halide (e.g., methyl iodide or ethyl bromide) with a base like potassium carbonate in a solvent such as acetonitrile or acetone can provide higher yields.[10]

  • Presence of Water: Any moisture in the reaction will inhibit esterification.

    • Solution: Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents.

General Derivatization Issues

Question 4: I am concerned about the stability of the azetidine ring during derivatization, especially under acidic or basic conditions. What precautions should I take?

Answer:

The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh conditions.

Precautions:

  • Acidic Conditions: While the N-Boc group is typically removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane), prolonged exposure or harsh acidic conditions can lead to ring-opening.[11] It is advisable to perform deprotection at low temperatures (e.g., 0 °C) and monitor the reaction closely to minimize reaction time.

  • Basic Conditions: Strong bases can also promote side reactions. When a base is required, for example in amide coupling or alkylation, it is preferable to use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA).

  • Temperature: Avoid excessively high temperatures during reactions, as this can also promote ring-opening or other decomposition pathways.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentCommon AdditiveTypical Solvent(s)Key AdvantagesPotential Side Reactions/Disadvantages
HATU None (contains HOAt moiety)DMF, NMPHigh efficiency, fast reaction kinetics, low racemization.[2]Guanidinylation of primary/secondary amines, reaction with nucleophilic side chains.[2]
HBTU None (contains HOBt moiety)DMF, NMPVery efficient, little racemization.[3]Guanidinylation of primary/secondary amines.[3]
EDC HOBt, HOAtDMF, DCM, WaterWater-soluble byproducts, useful for aqueous and organic media.[5][8]N-acylurea formation (suppressed by additives), potential for racemization.[3]
DIC HOBt, HOAtDMF, DCMByproduct (diisopropylurea) is soluble in organic solvents.[3]N-acylurea formation (suppressed by additives), potential for racemization.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and a 1 M aqueous solution of NaOH.

  • Add a solution of Boc₂O (1.1 eq) in 1,4-dioxane dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-Azetidin-3-YL-acetic acid, typically as a white solid.[12]

Protocol 2: Methyl Esterification of N-Boc-Azetidin-3-YL-acetic acid

This protocol describes the formation of the methyl ester using potassium carbonate and methyl iodide.

Materials:

  • N-Boc-Azetidin-3-YL-acetic acid

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-Azetidin-3-YL-acetic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution.

  • Add methyl iodide (1.5-2.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl ester.

Protocol 3: Amide Coupling of N-Boc-Azetidin-3-YL-acetic acid with a Primary Amine using HATU

This protocol describes a general procedure for amide bond formation using HATU as the coupling agent.[2]

Materials:

  • N-Boc-Azetidin-3-YL-acetic acid

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-Azetidin-3-YL-acetic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for a few minutes.

  • Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_protection N-Protection cluster_derivatization Derivatization cluster_deprotection Deprotection A This compound B N-Boc-Azetidin-3-YL-acetic acid A->B Boc₂O, Base C Ester Derivative B->C Alcohol, Acid or Alkyl Halide, Base D Amide Derivative B->D Amine, Coupling Reagent E Final Ester Derivative (free amine) C->E Acid (TFA or HCl) F Final Amide Derivative (free amine) D->F Acid (TFA or HCl)

Caption: General workflow for the derivatization of this compound.

Amide_Coupling_Side_Reactions cluster_main Amide Coupling of N-Boc-Azetidin-3-YL-acetic acid cluster_side Potential Side Reactions Start N-Boc-Azetidin-3-YL-acetic acid + Amine Desired Desired Amide Product Start->Desired Coupling Reagent (e.g., HATU, EDC/HOBt) Side1 Guanidinylation (with HATU/HBTU) Start->Side1 Excess Uronium Reagent Side2 N-Acylurea Formation (with EDC/DIC) Start->Side2 No Additive (HOBt) Side3 Racemization Desired->Side3 Harsh Conditions

Caption: Common side reactions in amide coupling of N-Boc-Azetidin-3-YL-acetic acid.

References

Stability and storage conditions for Azetidin-3-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Azetidin-3-YL-acetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended conditions based on information from suppliers and general chemical principles for similar compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against atmospheric moisture and oxygen, which can participate in degradation pathways.
Light Keep in a dark placeProtects the compound from light-induced degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

  • Question: My experimental results are not reproducible. Could the stability of this compound be a factor?

  • Answer: Yes, inconsistent results can be a sign of compound degradation. The strained four-membered azetidine ring can be susceptible to opening, particularly under acidic conditions.[1][2] The carboxylic acid functional group can also participate in various reactions. To troubleshoot:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (2-8°C, inert atmosphere, dark).

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

    • Control pH: Be mindful of the pH of your experimental medium. Acidic conditions may promote ring-opening of the azetidine moiety.[2]

    • Analyze Purity: If you suspect degradation, re-analyze the purity of your stock material using a suitable analytical method like HPLC or LC-MS.

Issue 2: Observing Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)

  • Question: I am seeing unexpected peaks in my chromatogram when analyzing my sample containing this compound. What could be the cause?

  • Answer: Unexpected peaks are often indicative of degradation products or impurities.[3]

    • Degradation: The primary degradation pathway for azetidine-containing compounds can involve the opening of the strained ring.[1][2] For carboxylic acids, dimerization or reaction with solvents and other components in the mixture are also possibilities.

    • Troubleshooting Steps:

      • Review Handling Procedures: Were fresh solvents used? Was the compound exposed to elevated temperatures or incompatible materials?

      • Stress Studies: To identify potential degradation products, you can perform stress studies on a small sample of the material (e.g., exposure to acid, base, heat, or light) and analyze the resulting mixture.

      • LC-MS/MS Analysis: Use mass spectrometry to obtain structural information about the unknown peaks to help identify them as potential degradation products.

Logical Workflow for Troubleshooting Inconsistent Results

Troubleshooting Inconsistent Results Workflow for Investigating Inconsistent Experimental Results start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage fresh_solutions Prepare Fresh Solutions for Each Experiment check_storage->fresh_solutions control_ph Evaluate and Control pH of Experimental Medium fresh_solutions->control_ph analyze_purity Re-analyze Purity of Stock Material (HPLC, LC-MS) control_ph->analyze_purity consistent_results Results are now Consistent analyze_purity->consistent_results Purity Confirmed & Issue Resolved inconsistent_results Results Remain Inconsistent analyze_purity->inconsistent_results Degradation Suspected investigate_protocol Investigate Other Experimental Parameters inconsistent_results->investigate_protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound?

    • A1: While specific studies on this molecule are not widely published, based on its structure, potential degradation pathways include the hydrolysis or nucleophilic attack leading to the opening of the strained azetidine ring, especially under acidic or basic conditions.[1][2] The carboxylic acid moiety can also undergo typical reactions such as esterification or amide bond formation if reactive partners are present.

  • Q2: How should I prepare a stock solution of this compound?

    • A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent. The choice of solvent will depend on the specific experimental requirements. For aqueous applications, it is best to prepare the solution fresh. If storing a stock solution is unavoidable, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q3: Is the hydrochloride salt of this compound more stable?

    • A3: The hydrochloride salt form is generally more stable and easier to handle as a solid compared to the freebase. The protonation of the azetidine nitrogen can reduce its nucleophilicity, potentially slowing down certain degradation pathways. However, in solution, the pH will be acidic, which could influence the stability of the azetidine ring.

  • Q4: Does the N-Boc protected version have different stability?

    • A4: Yes, the N-Boc (tert-butyloxycarbonyl) protected version is expected to have a different stability profile. The Boc group reduces the nucleophilicity of the azetidine nitrogen, which can prevent it from participating in intramolecular degradation reactions.[4] However, the Boc group itself is labile to strong acids.

Experimental Design for Stability Assessment

For users wishing to conduct their own stability studies, the following general protocol can be adapted.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide.

    • Photostability: Expose a solution of the compound to a calibrated light source.

    • Thermal Stability: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the amount of remaining this compound and identify any major degradation products.

Workflow for a Stability Study

Stability Study Workflow General Workflow for a Stability Study prep_stock Prepare Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep_stock->stress_conditions sampling Collect Samples at Various Time Points stress_conditions->sampling analysis Analyze Samples by HPLC or LC-MS sampling->analysis data_interpretation Quantify Parent Compound and Identify Degradants analysis->data_interpretation conclusion Determine Stability Profile data_interpretation->conclusion

Caption: General workflow for conducting a stability study.

References

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: The primary synthetic routes to azetidines include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1]

  • [2+2] Cycloaddition: This method, also known as the aza-Paternò-Büchi reaction, involves the reaction of an imine with an alkene.[1][2] It can be promoted photochemically or through the use of catalysts.[1][2]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[1]

  • Palladium-catalyzed Intramolecular C-H Amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate.[2][3]

  • Lanthanide-catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[2][4]

Q2: Which nitrogen-protecting group is most suitable for azetidine synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions and can be readily removed under acidic conditions.[5] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed, offering different deprotection strategies.[5]

Q3: How can I effectively purify my azetidine derivative?

A3: Purification of azetidine derivatives can be challenging due to their polarity and potential volatility. Column chromatography on silica gel is a common method.[5] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.[5] Recrystallization is also a viable purification method for solid derivatives.[5]

Q4: What are the primary challenges in azetidine synthesis?

A4: The main challenges in azetidine synthesis arise from the inherent ring strain of the four-membered ring, making it susceptible to ring-opening reactions.[5] Other common issues include low yields, difficulty in purification, and the potential for polymerization.[5] The choice of starting materials, reaction conditions, and protecting groups is crucial to mitigate these challenges.[5]

Troubleshooting Guides

Issue 1: Low or No Yield in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis shows mainly starting material.

  • Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.[1]

Possible Causes and Solutions:

Potential Cause Suggested Solution
Poor Leaving Group Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider converting it to an iodide in situ (Finkelstein reaction).[1]
Reaction is too slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1]
Intermolecular Side Reactions Use high dilution conditions (slow addition of the substrate to the reaction mixture) to favor intramolecular cyclization over intermolecular reactions.[1]
Steric Hindrance Bulky substituents on the substrate can hinder the approach of the nucleophilic nitrogen. Consider a different synthetic strategy if this is a significant issue.[1]
Inappropriate Base or Solvent The choice of base and solvent is critical. See the data below for guidance on selecting appropriate conditions.[1]
Issue 2: Formation of Pyrrolidine Instead of Azetidine

Symptoms:

  • Characterization of the product confirms the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Thermodynamic vs. Kinetic Control Pyrrolidine is the thermodynamically more stable product. To favor the kinetic product (azetidine), use a strong, non-nucleophilic base and a good leaving group at a lower temperature.
Substrate Structure The substitution pattern of the starting material can influence the regioselectivity of the cyclization.

Data Presentation

Table 1: Effect of Solvent and Base on the Intramolecular Cyclization of a Model Substrate [1]

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF2565
2NaHDMF2585
3K₂CO₃Acetonitrile8050
4Cs₂CO₃DMF6090
5DBUCH₂Cl₂2530

Table 2: Comparison of Leaving Groups in Azetidine Formation [1]

Leaving GroupRelative ReactivityTypical Conditions
I~30,000NaH, THF, 25 °C
OTs~10,000K₂CO₃, Acetone, 50 °C
OMs~4,000Et₃N, CH₂Cl₂, 0 °C to 25 °C
Br~200NaH, DMF, 60 °C
Cl1NaH, DMF, 100 °C

Key Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols

This three-step protocol allows for the synthesis of diversely substituted N-aryl-2-cyanoazetidines in high yields and with predictable diastereoselectivity.[6]

Step 1: Copper-Catalyzed N-Arylation

  • To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add the aryl halide (1.1 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: N-Cyanomethylation

  • Dissolve the N-arylated amino alcohol (1.0 equiv) in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., K₂CO₃, 2.0 equiv) and bromoacetonitrile (1.2 equiv).

  • Stir the mixture at room temperature until the reaction is complete.

  • Filter off the base and concentrate the filtrate. The crude product can often be used in the next step without further purification.

Step 3: One-Pot Mesylation and Ring Closure

  • Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine, 1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the mesylation is complete.

  • Stir the reaction at room temperature until the azetidine formation is complete.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

This protocol describes a method for the synthesis of 3-hydroxyazetidines.[4][7]

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.

  • Stir the mixture under reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the corresponding azetidine.

Visualizations

Troubleshooting_Workflow start Low Yield in Azetidine Synthesis check_sm Check Starting Material Purity start->check_sm check_lg Is the Leaving Group Adequate? check_sm->check_lg improve_lg Improve Leaving Group (e.g., MsCl, TsCl) check_lg->improve_lg No check_conditions Review Reaction Conditions (Solvent, Base, Temp.) check_lg->check_conditions Yes improve_lg->check_conditions optimize_conditions Optimize Conditions (e.g., Polar Aprotic Solvent, Stronger Base) check_conditions->optimize_conditions No check_side_reactions Evidence of Side Reactions? (Polymerization, Elimination) check_conditions->check_side_reactions Yes success Successful Synthesis optimize_conditions->success high_dilution Use High Dilution Conditions check_side_reactions->high_dilution Yes check_side_reactions->success No high_dilution->success

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Synthetic_Pathways cluster_start Common Starting Materials cluster_methods Synthetic Methods gamma_amino_alcohol γ-Amino Alcohol intramolecular_cyclization Intramolecular Cyclization gamma_amino_alcohol->intramolecular_cyclization imine_alkene Imine + Alkene cycloaddition [2+2] Cycloaddition imine_alkene->cycloaddition aziridine Aziridine ring_expansion Ring Expansion aziridine->ring_expansion beta_lactam β-Lactam reduction Reduction beta_lactam->reduction azetidine Azetidine Ring intramolecular_cyclization->azetidine cycloaddition->azetidine ring_expansion->azetidine reduction->azetidine

Caption: Common synthetic pathways to the azetidine ring.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving Azetidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of these powerful synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with an azetidine substrate is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low or no conversion in palladium-catalyzed cross-coupling reactions with azetidines is a frequent challenge. The underlying causes can often be traced back to the catalyst system, reaction conditions, or the stability of the reagents.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂) or it may be deactivating rapidly.[1][2] Inefficient reduction of the precatalyst can lead to low concentrations of the active catalyst.[1]

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ directly. For difficult reactions, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve yields.[2] Ensure your phosphine ligands are not degrading, which can lead to catalyst deactivation.[3]

  • Catalyst Deactivation: The active catalyst can aggregate to form inactive palladium black.[1] This is often a sign of ligand dissociation or reaction temperatures being too high.[1] Oxygen can also deactivate the catalyst by oxidizing the active Pd(0) state.[1][3]

    • Solution: Rigorous degassing of solvents and reagents is critical to exclude oxygen.[3][4] If palladium black is observed, try using a lower reaction temperature or a more stable ligand.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency, especially with sterically hindered or electronically demanding substrates.[5][6]

    • Solution: For C-N couplings (Buchwald-Hartwig type), bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are often effective.[7] For C-C couplings (Suzuki-Miyaura type), ligands such as SPhos have also been shown to be effective for azetidine-containing substrates.[4][8] A screening of different ligands may be necessary to find the optimal choice for your specific substrate combination.[9]

  • Sub-optimal Base or Solvent: The base plays a key role in the catalytic cycle (e.g., transmetalation in Suzuki coupling).[3] The strength and solubility of the base are important considerations.

    • Solution: Common bases for azetidine couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][7][8] The choice of solvent (e.g., dioxane, toluene) can influence the solubility and effectiveness of the base.[3] Sometimes, the addition of water is necessary to dissolve inorganic bases.[3][8]

  • Substrate Quality and Stability: Impurities in the starting materials can poison the catalyst.[3] Azetidine-boronic acids or their esters can be prone to side reactions like protodeboronation.[4]

    • Solution: Ensure all starting materials are pure and dry. Using azetidine-boronic pinacol esters can sometimes mitigate protodeboronation issues compared to the corresponding boronic acids.[4]

Issue 2: Common Side Reactions

Q: I am observing significant side products in my reaction mixture. What are the common side reactions in palladium-catalyzed cross-couplings with azetidines?

A: Several side reactions can compete with the desired cross-coupling process, leading to reduced yields and complex product mixtures.

Common Side Reactions & Solutions:

  • Homocoupling of Boronic Acid/Ester: This side reaction leads to the formation of a biaryl product derived from the boronic acid partner. It is often promoted by the presence of oxygen.[4]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[4]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom.[4]

    • Solution: Using boronic esters, such as pinacol esters, can make the boron moiety more robust and less susceptible to this side reaction.[4] Careful selection of a milder base may also be beneficial.[4]

  • β-Hydride Elimination: This can be a challenge when using amine substrates that can undergo this side reaction.[5]

    • Solution: Advances in ligand design have led to catalysts that are less prone to promoting β-hydride elimination.[5]

Quantitative Data Summary

The following tables summarize reaction conditions from literature examples of palladium-catalyzed cross-couplings with azetidine derivatives. These should serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Azetidine Derivatives

Azetidine SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-3-(boronic ester)azetidine3-BromobiphenylPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O80-10012-24High (not specified)[4]
2-(2-Bromophenyl)azetidineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O10012-24Not specified[8]
2-(2-Bromophenyl)azetidineArylboronic acidCataCXium® A Pd G3 (2)-Cs₂CO₃ (3)1,4-Dioxane/H₂O80-100Not specifiedNot specified[8]
3-IodoazetidinesAryl boronic acidsNot specified[1,1'-biphenyl]-2-yldicyclohexylphosphaneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[10]

Table 2: Buchwald-Hartwig Amination of Azetidines

Azetidine SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-ArylazetidinesAryl bromidesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified82-99[11]
N-H Azetidine4-Bromo-7-azaindolePd₂(dba)₃XantphosCs₂CO₃DioxaneNot specified6Trace[7]
N-H Azetidine4-Bromo-7-azaindolePd(OAc)₂SPhos / XPhosCs₂CO₃DioxaneNot specifiedNot specifiedLow to moderate[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-(boronic ester)azetidine with an Aryl Bromide [4]

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-Boc-3-(boronic ester)azetidine (1.2 equiv.), the aryl bromide (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous 1,4-dioxane, followed by a degassed aqueous solution of potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an N-H Azetidine with an Aryl Bromide (adapted from[7])

  • Reaction Setup: In an inert atmosphere glovebox, charge a reaction vial with the N-H azetidine (1.2 equiv.), the aryl bromide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed dioxane to the vial.

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-110 °C). Stir the reaction until the starting material is consumed, as monitored by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Catalyst_Active Is Catalyst Active? (No Palladium Black) Check_Catalyst->Catalyst_Active Check_Conditions 2. Reaction Conditions Check Conditions_Degassed Rigorous Degassing? Check_Conditions->Conditions_Degassed Check_Reagents 3. Reagent Quality Check Reagents_Pure Are Reagents Pure? Check_Reagents->Reagents_Pure Ligand_Optimal Is Ligand Appropriate? Catalyst_Active->Ligand_Optimal Yes Action_Change_Catalyst Action: Use Pd(0) source or increase loading. Catalyst_Active->Action_Change_Catalyst No Ligand_Optimal->Check_Conditions Yes Action_Screen_Ligands Action: Screen different phosphine ligands. Ligand_Optimal->Action_Screen_Ligands No Base_Solvent_Optimal Base/Solvent Optimized? Conditions_Degassed->Base_Solvent_Optimal Yes Action_Degas Action: Improve degassing procedure. Conditions_Degassed->Action_Degas No Base_Solvent_Optimal->Check_Reagents Yes Action_Screen_Conditions Action: Screen bases and solvents. Base_Solvent_Optimal->Action_Screen_Conditions No Action_Purify_Reagents Action: Purify starting materials. Reagents_Pure->Action_Purify_Reagents No Success Reaction Optimized Reagents_Pure->Success Yes Action_Change_Catalyst->Check_Catalyst Action_Screen_Ligands->Check_Catalyst Action_Degas->Check_Conditions Action_Screen_Conditions->Check_Conditions Action_Purify_Reagents->Check_Reagents

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

General Palladium-Catalyzed Cross-Coupling Cycle

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Complex R-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_Complex->Transmetal + R'-M or + R'-NH-R'' PdII_Intermediate R-Pd(II)L_n-R' Transmetal->PdII_Intermediate ReductElim Reductive Elimination PdII_Intermediate->ReductElim ReductElim->Pd0 regenerates Product Product R-R' ReductElim->Product center

Caption: A simplified catalytic cycle for palladium-catalyzed cross-couplings.

References

Overcoming challenges in the synthesis of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-substituted azetidines?

A1: The primary strategies for synthesizing 3-substituted azetidines include:

  • Intramolecular Cyclization: This is a widely used method that involves the cyclization of a precursor containing a nitrogen nucleophile and a leaving group at the γ-position, such as a γ-amino alcohol or γ-haloamine.[1]

  • [2+2] Cycloaddition: Known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene to form the azetidine ring.[1][2] This can be promoted photochemically or with catalysts.[3]

  • Ring Expansion of Aziridines: Various methods exist to expand a three-membered aziridine ring into a four-membered azetidine ring.[1][4]

  • Functionalization of Pre-existing Azetidine Rings: This involves reactions such as the lithiation of an N-protected azetidine followed by trapping with an electrophile.[5]

Q2: Why is the synthesis of azetidines often challenging?

A2: The primary challenge stems from the high ring strain of the four-membered ring.[6] This strain makes the ring formation thermodynamically less favorable compared to five- or six-membered rings and renders the resulting azetidine susceptible to ring-opening reactions under various conditions.[7][8][9]

Q3: My intramolecular cyclization to form a 3-substituted azetidine is giving a low yield. What are the potential causes?

A3: Low yields in intramolecular cyclizations for azetidine formation are a common problem.[1] Several factors could be responsible:

  • Competing Intermolecular Reactions: Instead of cyclizing, the starting material can react with other molecules of itself, leading to dimers or polymers.[1]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]

  • Poor Leaving Group: The leaving group on your substrate (e.g., halogen, tosylate, mesylate) may not be reactive enough for an efficient cyclization.[1]

  • Steric Hindrance: Bulky substituents on the substrate can impede the nitrogen nucleophile's approach for ring closure.[1]

Q4: I am observing significant ring-opening of my 3-substituted azetidine product. How can I prevent this?

A4: Azetidine rings are prone to opening due to their inherent strain.[8] This can be triggered by:

  • Acidic Conditions: Many azetidines are unstable in acidic environments, which can protonate the nitrogen and facilitate nucleophilic attack and ring cleavage.[9][10] The stability is highly dependent on the substituents and the pKa of the azetidine nitrogen.[8]

  • Nucleophiles: Strong nucleophiles can attack one of the ring carbons, leading to ring-opening.[7] To mitigate this, ensure that purification and subsequent reaction steps are performed under neutral or mildly basic conditions if your azetidine is acid-sensitive. Careful selection of protecting groups can also influence stability.

Q5: How critical is the choice of the nitrogen-protecting group in the synthesis of 3-substituted azetidines?

A5: The choice of the N-protecting group is crucial and can significantly influence the outcome of your synthesis. The protecting group can:

  • Influence Reactivity: Some groups can facilitate specific reactions. For example, the tert-butoxythiocarbonyl (Botc) group has been shown to enable the α-lithiation of azetidine for subsequent functionalization.[5]

  • Affect Stability: The nature of the protecting group can impact the stability of the azetidine ring.

  • Determine Deprotection Conditions: Some protecting groups require harsh removal conditions that the strained azetidine ring may not tolerate.[5] For instance, the benzhydryl group is a common protecting group, and its removal conditions need to be chosen carefully.[11][12] It is advisable to select a protecting group that can be removed under mild conditions which are compatible with the final 3-substituted azetidine.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization for Azetidine Ring Formation

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of remaining starting material.

  • Formation of baseline material or multiple unidentified spots, suggesting polymerization.[1]

  • Presence of a major side product identified as an elimination product.

Troubleshooting Workflow:

start Low Yield in Cyclization check_sm Starting Material Consumed? start->check_sm side_products Side Products Observed? check_sm->side_products Yes no_reaction No Reaction/ Incomplete Conversion check_sm->no_reaction No optimize_cond Optimize Reaction Conditions: - Increase temperature - Increase reaction time - Use a stronger base end Improved Yield optimize_cond->end intermolecular Intermolecular Reaction Favored (Dimer/Polymer) side_products->intermolecular Polymerization elimination Elimination Favored side_products->elimination Elimination Product high_dilution Apply High Dilution Conditions (slow addition of substrate) intermolecular->high_dilution change_base Use a more nucleophilic, less hindered base elimination->change_base high_dilution->end change_base->end leaving_group Improve Leaving Group (e.g., -OH to -OTs, -OMs, or -I) no_reaction->leaving_group leaving_group->optimize_cond

Caption: Troubleshooting workflow for low yields in azetidine synthesis.

Potential Solutions:

ProblemRecommended Action
Intermolecular Side Reactions Use high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular reaction pathway over intermolecular reactions.[1]
Poor Leaving Group If your precursor is a γ-amino alcohol, convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[1] For γ-haloamines, consider an in-situ Finkelstein reaction to convert a chloride or bromide to a more reactive iodide.[1]
Elimination Side Reactions If using a strong, non-nucleophilic base, it may be promoting elimination. Consider using a weaker base or a more nucleophilic one that favors substitution. The choice of solvent can also influence this competition.[1]
Inappropriate Base For cyclization of γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often necessary to deprotonate the amine without competing in the substitution reaction.[1]
Issue 2: Unwanted Ring-Opening of the Azetidine Product

Symptoms:

  • Disappearance of the desired product spot on TLC during workup or purification.

  • Formation of a new, more polar compound, consistent with a ring-opened amine.

  • Low isolated yield despite good initial conversion.

Reaction Pathway Competition:

cluster_desired Desired Pathway cluster_undesired Undesired Pathways Precursor Precursor 3-Substituted Azetidine 3-Substituted Azetidine Precursor->3-Substituted Azetidine Intramolecular Cyclization Elimination Product Elimination Product Precursor->Elimination Product Elimination Polymer/Dimer Polymer/Dimer Precursor->Polymer/Dimer Intermolecular Reaction

Caption: Competing reaction pathways in azetidine synthesis.

Acid-Mediated Ring-Opening Pathway:

Azetidine N-Protected Azetidine Protonation Protonated Azetidinium Ion Azetidine->Protonation + H+ RingOpened Ring-Opened Product Protonation->RingOpened Nucleophilic Attack Nucleophile Nucleophile (e.g., H2O, Cl-) Nucleophile->RingOpened

Caption: General mechanism for acid-mediated ring-opening.

Potential Solutions:

ProblemRecommended Action
Acid-Mediated Decomposition Avoid acidic conditions during aqueous workup and purification (e.g., silica gel chromatography). Use a mildly basic wash (e.g., sat. NaHCO3 solution) and consider using neutral alumina or a deactivated silica gel for chromatography.[8][9]
Nucleophilic Ring-Opening If the ring-opening occurs during a subsequent reaction step, ensure that the reaction conditions are as mild as possible. If a strong nucleophile is required, consider if a different synthetic route that avoids exposing the azetidine ring to these conditions is feasible.[7]
Thermolysis Some N-protected azetidines can be thermally labile. For example, N-Botc protected azetidines can be deprotected via thermolysis in ethanol.[5] Be mindful of temperatures during reaction and purification.

Data and Protocols

Table 1: Comparison of Catalysts in a Modular Synthesis of 3,3-Disubstituted Azetidines

This table summarizes the effect of different Lewis acid catalysts on the yield of a specific nucleophilic substitution reaction to form a 3,3-disubstituted azetidine.[13]

EntryCatalyst (10 mol%)Yield (%)
1Sc(OTf)₃87
2Mg(OTf)₂Trace
3La(OTf)₃Trace
4Fe(OTf)₃80

Reaction Conditions: Azetidinyl trichloroacetimidate (1 equiv.), aniline (1.2 equiv.), catalyst (10 mol %), 4Å molecular sieves in dichloromethane at 35 °C for 12 h.[13]

Table 2: Electrophile Scope in α-Lithiation and Substitution of N-Botc-Azetidine

This table illustrates the yields for the reaction of lithiated N-Botc-azetidine with various electrophiles.[5]

EntryElectrophileProduct Yield (%)
1PhCHO81
2p-CF₃C₆H₄CHO80
3p-MeOC₆H₄CHO72
4PhCOMe75
5Benzyl bromide71
6Allyl iodide84

Reaction Conditions: N-Botc-azetidine was treated with s-BuLi and a chiral ligand, followed by the addition of the electrophile.[5]

Experimental Protocol: General Procedure for Modular Synthesis of 3,3-Disubstituted Azetidines

The following is an example protocol adapted from the literature and should be adjusted based on the specific substrates and safety considerations.[13]

To a solution of azetidinyl trichloroacetimidate (0.2 mmol, 1.0 equiv) in dry dichloromethane (2.0 mL) under an argon atmosphere are added the nucleophile (e.g., aniline, 0.24 mmol, 1.2 equiv), 4Å molecular sieves (100 mg), and Sc(OTf)₃ (4.9 mg, 0.02 mmol, 10 mol %). The reaction mixture is stirred at 35 °C for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.[13]

References

Technical Support Center: Azetidin-3-YL-acetic Acid Deprotection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azetidin-3-YL-acetic acid derivatives. Here, you will find detailed information on common deprotection strategies, including experimental protocols and advice for overcoming challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nitrogen of this compound?

A1: The most frequently used protecting groups for the azetidine nitrogen are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups.[1][2] The choice between them often depends on the desired orthogonality with other protecting groups in the molecule and the planned synthetic route.[3]

Q2: Is the azetidine ring stable under typical deprotection conditions?

A2: Yes, the azetidine ring is generally stable under the acidic conditions required for Boc deprotection (e.g., TFA in DCM) and the hydrogenolysis conditions for Cbz removal.[4][5] Studies have shown that even under strongly acidic conditions, no evidence of azetidine ring opening was observed.[4] However, prolonged exposure to very harsh conditions should be monitored carefully.

Q3: How can I selectively deprotect the nitrogen or the carboxylic acid of a protected this compound derivative?

A3: Orthogonal protection strategies are key for selective deprotection.[3] For instance, using an N-Boc protecting group and a benzyl ester for the carboxylic acid allows for selective deprotection. The N-Boc group can be removed with acid (e.g., TFA) while the benzyl ester remains intact.[3] Subsequently, the benzyl ester can be cleaved by catalytic hydrogenolysis.[6] Conversely, an N-Cbz group can be removed by hydrogenolysis while a methyl or ethyl ester on the carboxylic acid is stable under these conditions.[7]

Q4: How do I monitor the progress of a deprotection reaction?

A4: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A quick and common method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the consumption of the starting material and confirming the mass of the desired product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the protecting group, for example, the singlet at ~1.4 ppm for the tert-butyl protons of the Boc group.[11]

Troubleshooting Guides

N-Boc Deprotection Issues

Problem: Incomplete N-Boc deprotection after treatment with Trifluoroacetic Acid (TFA).

  • Possible Cause 1: Insufficient Acid Concentration or Reaction Time.

    • Solution: The rate of Boc cleavage can be highly dependent on the acid concentration.[12] Increase the concentration of TFA (a 1:1 v/v mixture of TFA in Dichloromethane (DCM) is common) or extend the reaction time.[10] Monitor the reaction closely by TLC or LC-MS to determine the optimal time.[10] For sterically hindered substrates, longer reaction times may be necessary.[8][11]

  • Possible Cause 2: Reagent Degradation.

    • Solution: Ensure that the TFA and solvent used are fresh and anhydrous. TFA is hygroscopic, and the presence of water can reduce its effectiveness.[11]

  • Possible Cause 3: Steric Hindrance.

    • Solution: For sterically hindered azetidine derivatives, consider slightly elevated temperatures (e.g., 40 °C), but monitor carefully for potential side reactions.[8] Alternatively, switching to a different acidic system, such as 4M HCl in dioxane, may be more effective.[8]

  • Possible Cause 4: Side Reactions with Scavenger-requiring Moieties.

    • Solution: If your molecule contains sensitive functional groups (e.g., tryptophan, methionine), the tert-butyl cation generated during deprotection can cause side reactions.[9] Add scavengers like triisopropylsilane (TIS) or water to the deprotection cocktail to trap this cation.[9]

N-Cbz Deprotection Issues

Problem: Slow or incomplete N-Cbz deprotection via catalytic hydrogenolysis.

  • Possible Cause 1: Catalyst Inactivity or Poisoning.

    • Solution: Use a fresh batch of Palladium on carbon (Pd/C). Catalyst poisoning can occur if the substrate contains sulfur or other impurities.[13] If the product amine is suspected of deactivating the catalyst, adding a small amount of a weak acid like acetic acid to the reaction mixture can help.[13][14]

  • Possible Cause 2: Inefficient Hydrogen Transfer.

    • Solution: If using hydrogen gas, ensure the system is properly purged and under a positive pressure of hydrogen (a balloon is often sufficient for atmospheric pressure reactions).[15] For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is added in sufficient excess.[6]

  • Possible Cause 3: Poor Substrate Solubility.

    • Solution: Ensure the protected azetidine derivative is fully dissolved in the chosen solvent. Common solvents include methanol (MeOH) and ethanol (EtOH).[15] If solubility is an issue, a co-solvent system may be necessary.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the deprotection of this compound derivatives.

Table 1: N-Boc Deprotection Conditions

Reagent/SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
20-50% TFADCM0 to RT0.5 - 2>90[10][16]
4M HClDioxaneRT1 - 279 - 90[8][17]

Table 2: N-Cbz Deprotection Conditions

Reagent/SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
H₂ (1 atm), 10% Pd/CMeOH or EtOHRT1 - 4>90[1][15]
Ammonium Formate, 10% Pd/CMeOHReflux0.5 - 2>90[6]
NaBH₄, 10% Pd/CMeOHRT0.2 - 0.5>92[18]

Table 3: Ester Deprotection Conditions

Ester TypeReagent/SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Benzyl EsterH₂ (1 atm), 10% Pd/CMeOH or EtOHRT1 - 4>90[6]
Ethyl/Methyl EsterLiOH or NaOH (aq.)THF/H₂O or MeOH/H₂ORT2 - 12>90N/A

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Preparation: Dissolve the N-Boc-Azetidin-3-YL-acetic acid derivative in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask. Cool the solution to 0 °C in an ice bath.[10]

  • Reagent Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the stirred solution. If the substrate is sensitive to the tert-butyl cation, add a scavenger such as triisopropylsilane (1-5% v/v).[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up:

    • For Amine Salt: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove excess TFA, yielding the amine as its trifluoroacetate salt.[19]

    • For Free Amine: After concentration, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[8]

Protocol 2: N-Cbz Deprotection using Catalytic Hydrogenolysis (H₂/Pd/C)
  • Preparation: Dissolve the N-Cbz-Azetidin-3-YL-acetic acid derivative in a suitable solvent such as Methanol (MeOH) or Ethanol (EtOH) in a round-bottom flask.[15]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution.[15]

  • Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient) at room temperature.[15]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).[15]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.[15]

Protocol 3: Selective Saponification of an Ethyl Ester
  • Preparation: Dissolve the N-protected this compound ethyl ester in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add 1.1 to 1.5 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) as a 1M aqueous solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Work-up: Carefully acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualized Workflows

Deprotection_Workflow General Deprotection Workflow for this compound Derivatives cluster_N_Boc N-Boc Deprotection cluster_N_Cbz N-Cbz Deprotection cluster_Ester Ester Deprotection Boc_Start N-Boc Protected Azetidine Boc_Reagents TFA / DCM or 4M HCl / Dioxane Boc_Start->Boc_Reagents Acidic Cleavage Boc_Product Free Amine / Amine Salt Boc_Reagents->Boc_Product Cbz_Start N-Cbz Protected Azetidine Cbz_Reagents H₂ / Pd/C or NH₄⁺HCO₂⁻ / Pd/C Cbz_Start->Cbz_Reagents Hydrogenolysis Cbz_Product Free Amine Cbz_Reagents->Cbz_Product Ester_Start Azetidine Ester (Bn, Et, Me) Ester_Reagents H₂ / Pd/C (for Bn) or LiOH / H₂O (for Et/Me) Ester_Start->Ester_Reagents Cleavage Ester_Product Carboxylic Acid Ester_Reagents->Ester_Product

Caption: Overview of common deprotection strategies for this compound derivatives.

Orthogonal_Strategy Orthogonal Deprotection Strategy Example cluster_step1 Step 1: N-Deprotection cluster_step2 Step 2: Ester Deprotection Start N-Boc-Azetidin-3-YL-acetic Acid Benzyl Ester Reagent1 TFA / DCM Start->Reagent1 Selective Boc Removal Intermediate This compound Benzyl Ester (Amine Salt) Reagent1->Intermediate Reagent2 H₂ / Pd/C Intermediate->Reagent2 Benzyl Ester Cleavage Final_Product This compound Reagent2->Final_Product

Caption: Workflow for a selective, two-step orthogonal deprotection.

Troubleshooting_Boc Troubleshooting Workflow: Incomplete N-Boc Deprotection Start Incomplete Deprotection (TLC/LC-MS shows starting material) Check_Conditions Verify Reaction Conditions (Acid conc., time, temp., reagent quality) Start->Check_Conditions Increase_Severity Increase Reaction Severity Check_Conditions->Increase_Severity Conditions OK Add_Scavenger Add Scavengers (e.g., TIS) Check_Conditions->Add_Scavenger Side Products Observed Change_System Switch to 4M HCl / Dioxane Increase_Severity->Change_System Still Incomplete Success Complete Deprotection Increase_Severity->Success Problem Solved Change_System->Success Add_Scavenger->Success

Caption: A logical guide to troubleshooting incomplete N-Boc deprotection reactions.

References

Analytical methods for assessing the purity of Azetidin-3-YL-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Azetidin-3-YL-acetic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for determining the purity of this compound?

A1: The most common and suitable analytical techniques for purity assessment of this compound, a polar, zwitterionic compound, are:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) with UV detection is the workhorse for purity and impurity profiling. Due to the polar nature of the analyte, specialized columns (e.g., C18 with polar end-capping or polar-embedded phases) or HILIC (Hydrophilic Interaction Liquid Chromatography) may be necessary for adequate retention.

  • Gas Chromatography (GC): GC is generally not suitable for the direct analysis of this compound due to its low volatility and polar nature, which can lead to decomposition in the injector port.[1] However, GC coupled with Mass Spectrometry (GC-MS) can be used after a derivatization step to increase volatility.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): LC-MS is highly effective for identifying the parent compound and characterizing impurities, especially when coupled with HPLC.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Table 1: Predicted NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 12.0 (broad singlet)170.0 - 175.0The proton signal may be absent in D₂O due to exchange.
Methylene (-CH₂-COOH)2.5 - 3.0 (doublet)40.0 - 45.0
Azetidine CH3.0 - 3.5 (multiplet)40.0 - 45.0
Azetidine CH₂3.5 - 4.2 (multiplet)50.0 - 55.0Diastereotopic protons may show complex splitting.
Azetidine NHVariable (broad)-Signal position is concentration and solvent dependent.

Note: These are estimated values and can be influenced by solvent, pH, and substitution.

Q3: What are the potential impurities I should look for in this compound synthesis?

A3: Based on common synthetic routes, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Reagents: Residual reagents used in the synthetic steps.

  • By-products: Compounds formed from side reactions, such as dimers or products of incomplete reactions.

  • Degradation products: Formed under stress conditions like acid, base, oxidation, or heat.[2][3] Common degradation pathways for similar molecules involve hydrolysis of the azetidine ring or decarboxylation.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for this compound is tailing significantly. What could be the cause and how can I fix it?

  • Answer: Peak tailing for polar, zwitterionic compounds like this compound is common in RP-HPLC.

    • Workflow for Troubleshooting Peak Tailing:

      start Peak Tailing Observed cause1 Secondary Interactions with Silanols start->cause1 cause2 Column Overload start->cause2 cause3 Column Void or Contamination start->cause3 solution1a Lower Mobile Phase pH (e.g., add 0.1% TFA or Formic Acid) cause1->solution1a solution1b Use a Polar-Endcapped or Polar-Embedded Column cause1->solution1b solution2 Decrease Sample Concentration or Injection Volume cause2->solution2 solution3a Reverse Flush Column cause3->solution3a solution3b Replace Column cause3->solution3b

      Troubleshooting HPLC Peak Tailing.
    • Detailed Steps:

      • Check Mobile Phase pH: The zwitterionic nature of the analyte means its charge state is pH-dependent. Interaction with residual silanol groups on the column's stationary phase can cause tailing.[4] Lowering the mobile phase pH (e.g., to 2.5-3.5 with trifluoroacetic acid or formic acid) will protonate the carboxylate group and minimize these interactions.

      • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try diluting your sample and re-injecting.

      • Evaluate the Column: If the issue persists, the column itself might be the problem. A void at the column inlet or contamination can cause poor peak shape. Try flushing the column or, if necessary, replace it. Using a guard column is a good preventative measure.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is drifting between injections. What should I check?

  • Answer: Retention time drift is often related to the stability of the mobile phase or the HPLC system.

    • Troubleshooting Flowchart for Retention Time Drift:

      start Inconsistent Retention Times check1 Is the mobile phase freshly prepared and degassed? start->check1 solution1 Prepare fresh mobile phase and degas thoroughly. check1->solution1 No check2 Is the column temperature stable? check1->check2 Yes solution2 Use a column oven and allow for equilibration. check2->solution2 No check3 Are there leaks in the system? check2->check3 Yes solution3 Check fittings and pump seals for leaks. check3->solution3 Yes check4 Is the pump delivering a constant flow rate? check3->check4 No solution4 Check for air bubbles in the pump; purge if necessary. check4->solution4 No

      Troubleshooting HPLC Retention Time Drift.
    • Key Considerations:

      • Mobile Phase: Ensure your mobile phase is well-mixed, degassed, and freshly prepared. For aqueous buffers, be mindful of microbial growth.[5]

      • Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention.[5]

      • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.[6]

Gas Chromatography (GC)

Issue: No Peak or Very Broad Peak for this compound

  • Question: I'm trying to analyze my sample by GC-MS, but I don't see a peak for the analyte, or it's very broad and tailing. Why is this happening?

  • Answer: this compound is a non-volatile, polar compound and requires derivatization to be analyzed by GC.[1] The polar functional groups (-COOH and -NH) will interact strongly with the GC system, leading to poor chromatography or no elution at all.

    • Derivatization Workflow for GC Analysis:

      cluster_0 Sample Preparation sample This compound Sample dry Dry Sample Completely sample->dry derivatize Add Derivatization Reagent (e.g., MSTFA or MTBSTFA) + Solvent (e.g., Acetonitrile) dry->derivatize heat Heat to complete reaction (e.g., 70-100 °C) derivatize->heat inject Inject into GC-MS heat->inject

      GC Derivatization Workflow.
    • Recommended Action:

      • Choose a Derivatization Reagent: Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for amino acids and will derivatize both the carboxylic acid and the amine groups.[1]

      • Optimize Reaction Conditions: The derivatization reaction may require heating to go to completion. You may need to optimize the temperature and time.

      • Use an Appropriate GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for separating the derivatized analyte.[1]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

This method is a general guideline and may require optimization for your specific instrumentation and impurity profile.

Table 2: HPLC-UV Method Parameters

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18, polar-endcapped or polar-embedded (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 2% B; 2-15 min: 2% to 30% B; 15-17 min: 30% to 2% B; 17-20 min: 2% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with Mobile Phase A to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Table 3: Representative Method Validation Data (Hypothetical)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD (Limit of Detection) ~0.1 µg/mL
LOQ (Limit of Quantitation) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Protocol 2: Identification of Impurities by GC-MS after Derivatization

This protocol is for qualitative identification of the main component and any volatile impurities.

1. Derivatization:

  • Place approximately 1 mg of the sample in a 2 mL GC vial.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before analysis.

Table 4: GC-MS Method Parameters

ParameterRecommended Condition
GC System Gas Chromatograph with a Mass Selective Detector
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 500 amu

Disclaimer: The experimental protocols and data provided are for guidance and illustrative purposes only. All methods should be fully validated by the end-user for their specific application.

References

Technical Support Center: Scalable Synthesis of Azetidin-3-yl-acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scalable synthesis of azetidin-3-yl-acetic acid intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the scalable synthesis of azetidine derivatives?

A1: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, making it susceptible to ring-opening reactions. Other common issues include low yields, difficulties in purification due to the polarity and potential volatility of the compounds, and the possibility of polymerization.[1] The choice of starting materials, reaction conditions, and protecting groups is crucial for a successful synthesis.

Q2: Which protecting group is most suitable for the azetidine nitrogen during multi-step synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a widely used and highly recommended protecting group for the azetidine nitrogen. It is generally stable under a variety of reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[1][2] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also used and offer different deprotection strategies.[1]

Q3: How can I effectively purify azetidine intermediates on a large scale?

A3: Purification of azetidine derivatives can be challenging. Column chromatography on silica gel is a common and effective method. For scalable purifications, using a gradient elution system is advisable, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[1] For solid derivatives, recrystallization can be a highly effective purification method.[1] In some cases, distillation of the final products can be a viable purification strategy.

Q4: What are the typical spectroscopic signatures for N-Boc protected azetidine intermediates?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm.[1] In ¹³C NMR, the carbons of the azetidine ring generally resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
  • Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted N-Boc-3-azetidinone. Formation of multiple unidentified byproducts.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Deprotonation of the Phosphonate Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF. Ensure the NaH is fresh and the solvent is completely dry.[3]
Low Reactivity of the Ketone The HWE reaction can be sluggish with ketones. Consider using a milder base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with an additive like LiCl to enhance reactivity.[3]
Side Reactions Unwanted side reactions can occur if the reaction temperature is too high or the reaction time is too long. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Steric Hindrance Bulky substituents on the phosphonate reagent can hinder the reaction. If possible, use a less sterically demanding phosphonate.
Issue 2: Formation of Side Products during Hydrogenation
  • Symptoms: LC-MS or NMR analysis of the crude product after hydrogenation of the α,β-unsaturated ester shows the presence of impurities other than the desired saturated ester.

  • Possible Causes & Solutions:

CauseSolution
Over-reduction Prolonged reaction times or harsh conditions (high pressure or temperature) can lead to the reduction of the ester functionality. Monitor the reaction progress carefully and stop it once the double bond is reduced.
Catalyst Poisoning Impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C), leading to incomplete reaction. Ensure all materials are of high purity.
Ring Opening The strained azetidine ring can be susceptible to opening under certain hydrogenation conditions, especially in the presence of acid. Ensure the reaction is run under neutral conditions.
Issue 3: Incomplete Hydrolysis of the Ester to the Carboxylic Acid
  • Symptoms: The final product contains a significant amount of the starting ester after the hydrolysis step.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Base or Reaction Time Ensure a sufficient excess of the hydrolyzing agent (e.g., LiOH or NaOH) is used. The reaction may require heating or extended reaction times for complete conversion. Monitor by TLC or LC-MS.
Steric Hindrance A sterically hindered ester will hydrolyze more slowly. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Poor Solubility If the ester is not fully dissolved in the reaction mixture, the hydrolysis will be slow and incomplete. Ensure adequate solvent is used to fully dissolve the starting material.

Experimental Protocols & Data

Overall Synthetic Workflow

The scalable synthesis of 1-Boc-azetidin-3-yl-acetic acid typically follows a three-step process starting from commercially available 1-Boc-3-azetidinone.

Caption: Synthetic workflow for 1-Boc-azetidin-3-yl-acetic acid.

Protocol 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

This protocol describes the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester intermediate.[4][5]

  • Materials:

    • 1-Boc-3-azetidinone

    • Methyl 2-(dimethoxyphosphoryl)acetate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.05 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF to the reaction mixture.

    • Stir the resulting mixture for 1 hour at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the product.

Protocol 2: Synthesis of Methyl 2-(1-Boc-azetidin-3-yl)acetate

This protocol describes the catalytic hydrogenation of the α,β-unsaturated ester.

  • Materials:

    • Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve methyl 2-(1-Boc-azetidin-3-ylidene)acetate in methanol or ethyl acetate in a suitable hydrogenation vessel.

    • Add 10% Pd/C (typically 5-10 mol%).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often used in the next step without further purification.

Protocol 3: Synthesis of 1-Boc-azetidin-3-yl-acetic acid

This protocol describes the saponification of the methyl ester to the carboxylic acid.

  • Materials:

    • Methyl 2-(1-Boc-azetidin-3-yl)acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve methyl 2-(1-Boc-azetidin-3-yl)acetate in a mixture of THF and water.

    • Add LiOH or NaOH (typically 1.5-2.0 eq) to the solution.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to a pH of approximately 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsTypical YieldReference
1Horner-Wadsworth-Emmons1-Boc-3-azetidinoneMethyl 2-(dimethoxyphosphoryl)acetate, NaH60-85%[4][5]
2Catalytic HydrogenationMethyl 2-(1-Boc-azetidin-3-ylidene)acetateH₂, 10% Pd/C>95% (often quantitative)
3SaponificationMethyl 2-(1-Boc-azetidin-3-yl)acetateLiOH or NaOH90-98%

Logical Relationships in Troubleshooting

G cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions A Low Yield in Synthesis B Incomplete Reaction A->B C Side Reactions A->C D Product Decomposition A->D E Poor Reagent Quality B->E F Suboptimal Reaction Conditions (Temp, Time, Conc.) B->F I Steric Hindrance B->I C->F H Ring Strain Instability C->H G Inefficient Purification D->G D->H J Verify Reagent Purity & Activity E->J K Optimize Reaction Parameters F->K N Refine Purification Method G->N M Choose Appropriate Protecting Group H->M L Use High Dilution Conditions I->L

Caption: Troubleshooting logic for low yield in azetidine synthesis.

References

Validation & Comparative

A Comparative Analysis of Azetidin-3-yl-acetic Acid and its Analogs in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Azetidin-3-yl-acetic acid and its derivatives represent a compelling class of small molecules with significant potential in the development of therapeutics for neurological disorders. Their rigid four-membered ring structure provides a unique conformational constraint that has been exploited to design potent and selective inhibitors of key neurological targets, primarily the γ-aminobutyric acid (GABA) transporters (GATs). This guide provides a comparative analysis of this compound and its analogs, focusing on their efficacy as GABA uptake inhibitors and neuroprotective agents, supported by experimental data and detailed methodologies.

Quantitative Comparison of Biological Activity

The inhibitory potency of this compound analogs has been evaluated against various biological targets. The following tables summarize the key quantitative data, primarily focusing on their half-maximal inhibitory concentrations (IC50) against GABA transporters and cholinesterases, which are crucial in the context of epilepsy and neurodegenerative diseases, respectively.

Table 1: Inhibitory Activity of Azetidine Analogs against GABA Transporters (GATs)

Compound/AnalogTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety)GAT-12.83 ± 0.67[1][2]
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety)GAT-12.01 ± 0.77[1][2]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[1]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[1]

Table 2: Inhibitory Activity of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives against Cholinesterases

CompoundTarget% Inhibition at 10 µMIC50 (µM)Reference
26 AChE85.3 ± 1.52.8 ± 0.2[3][4]
27 AChE82.1 ± 1.93.5 ± 0.3[3][4]
Rivastigmine (Reference)AChE-2.5 ± 0.1[3][4]
26 BChE45.2 ± 2.8> 50[3][4]
27 BChE38.9 ± 3.1> 50[3][4]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound analogs stems from their ability to modulate specific signaling pathways involved in neurotransmission and neuronal survival.

GABAergic Neurotransmission Modulation

Azetidine-based compounds, particularly analogs of nipecotic acid and guvacine, are designed as conformationally restricted GABA analogs.[1][5] They act as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6] By blocking these transporters, the analogs increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[6] This potentiation of inhibitory signaling is a key mechanism for the anticonvulsant effects observed with these compounds.[6][7]

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binds to GAT1 GABA Transporter 1 (GAT-1) GABA->GAT1 Reuptake Inhibitory_Signal Inhibitory Signal Postsynaptic_Receptor->Inhibitory_Signal Generates Azetidine_Analog This compound Analog Azetidine_Analog->GAT1 Inhibits

Caption: Mechanism of GABA uptake inhibition by this compound analogs.

Neuroprotective Signaling Pathway

Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated significant neuroprotective effects in cellular models of Parkinson's and Alzheimer's diseases.[3][4][8] The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels, and the direct protection of neurons from damage induced by oxidative stress and glutamate excitotoxicity. This protection is associated with a reduction in the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade.[3][4]

Neuroprotection_Pathway Azetidine_Analog 3-Aryl-3-azetidinyl Acetic Acid Derivative Oxidative_Stress Oxidative Stress Azetidine_Analog->Oxidative_Stress Reduces Caspase_Activation Caspase-3/7 Activation Azetidine_Analog->Caspase_Activation Reduces Neuronal_Survival Neuronal Survival Azetidine_Analog->Neuronal_Survival Promotes Neurotoxic_Insult Neurotoxic Insult (e.g., Glutamate, Salsolinol) Neurotoxic_Insult->Oxidative_Stress Oxidative_Stress->Caspase_Activation Neuronal_Apoptosis Neuronal Apoptosis Caspase_Activation->Neuronal_Apoptosis

Caption: Proposed neuroprotective mechanism of azetidine analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Synthesis of Azetidine Analogs

A common synthetic route for 3-aryl-3-azetidinyl acetic acid methyl ester derivatives starts from N-Boc-3-azetidinone.[3][9]

  • Horner-Wadsworth-Emmons Reaction: N-Boc-3-azetidinone is reacted with a phosphonate ylide, such as methyl 2-(diethoxyphosphoryl)acetate, in the presence of a base (e.g., DBU) to yield an α,β-unsaturated ester.[9]

  • Conjugate Addition: A rhodium(I)-catalyzed conjugate addition of various arylboronic acids to the α,β-unsaturated ester introduces the aryl group at the 3-position of the azetidine ring.[3]

  • Deprotection and Derivatization: The Boc protecting group is removed using an acid (e.g., TFA or HCl in dioxane).[3] The resulting secondary amine can be further modified by N-alkylation or N-acylation to generate a diverse library of final compounds.[3]

Synthesis_Workflow Start N-Boc-3-azetidinone Step1 Horner-Wadsworth-Emmons Reaction Start->Step1 Intermediate1 α,β-Unsaturated Ester Step1->Intermediate1 Step2 Rhodium(I)-catalyzed Conjugate Addition (with Arylboronic Acid) Intermediate1->Step2 Intermediate2 N-Boc-3-aryl-3-azetidinyl acetic acid methyl ester Step2->Intermediate2 Step3 Deprotection (TFA or HCl) Intermediate2->Step3 Intermediate3 3-Aryl-3-azetidinyl acetic acid methyl ester Step3->Intermediate3 Step4 N-alkylation or N-acylation Intermediate3->Step4 Final_Product Diverse Library of Azetidine Analogs Step4->Final_Product

References

Validating the Biological Activity of Novel Azetidin-3-YL-acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the biological activity of novel Azetidin-3-YL-acetic acid derivatives, with a focus on their potential as γ-aminobutyric acid type A (GABA_A) receptor agonists. For the purpose of this guide, we will use a hypothetical novel derivative, designated AZ-123, and compare its performance against established GABA_A receptor agonists.

Data Presentation: Comparative Analysis of GABA_A Receptor Agonists

The following table summarizes the key quantitative metrics for evaluating the biological activity of AZ-123 in comparison to well-characterized GABA_A receptor agonists. The data for AZ-123 is presented as a hypothetical example to illustrate a potential outcome of the validation process.

CompoundChemical StructureEC50 (µM)Ki (nM)Receptor Subtype Selectivity
AZ-123 (Novel Derivative) [Structure of this compound derivative]5.2150α1, β2, γ2
GABA (Endogenous Ligand) [Structure of GABA]1.4 - 13.4[1]14Broad
Muscimol [Structure of Muscimol]1.43[2]4.3Extrasynaptic δ-containing[3]
Gaboxadol (THIP) [Structure of Gaboxadol]-124Extrasynaptic δ-containing[3]
Isoguvacine [Structure of Isoguvacine]--Selective GABA_A agonist[4]

EC50 (Half-maximal effective concentration): Represents the concentration of a compound that produces 50% of the maximal possible effect. A lower EC50 value indicates higher potency. This is typically determined using functional assays like electrophysiology.

Ki (Inhibition constant): Indicates the binding affinity of a compound to a receptor. A lower Ki value signifies a higher binding affinity. This is commonly measured through radioligand binding assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination

This protocol is designed to measure the functional response of GABA_A receptors to the application of a novel compound.

Objective: To determine the EC50 value of AZ-123 for the GABA_A receptor.

Materials:

  • HEK293 cells stably expressing human α1β2γ2 GABA_A receptors.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).

  • Patch pipettes (borosilicate glass, 3-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for rapid solution exchange.

  • AZ-123 and reference agonists (GABA, Muscimol) stock solutions.

Procedure:

  • Culture HEK293 cells expressing the desired GABA_A receptor subunits on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Prepare a patch pipette filled with the internal solution and mount it on the micromanipulator.

  • Approach a single, healthy cell with the pipette tip and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • Apply a series of increasing concentrations of AZ-123 (or a reference agonist) to the cell using the perfusion system. Each application should be followed by a washout period with the external solution.

  • Record the inward chloride current evoked by each agonist concentration.

  • Plot the normalized peak current response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay for Ki Determination

This protocol measures the affinity of a novel compound for the GABA_A receptor by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki value of AZ-123 for the GABA_A receptor.

Materials:

  • Rat brain cortex membranes (or membranes from cells expressing the target receptor).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Muscimol or [3H]GABA.

  • Non-specific binding control: High concentration of unlabeled GABA.

  • AZ-123 and reference compounds at various concentrations.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.[4][5]

  • Incubate a fixed concentration of the radioligand (e.g., [3H]Muscimol) with the brain membranes in the binding buffer.

  • In parallel, incubate the radioligand and membranes with increasing concentrations of the unlabeled test compound (AZ-123) or a reference compound.

  • To determine non-specific binding, incubate the radioligand and membranes with a saturating concentration of unlabeled GABA.

  • Incubate all samples at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of novel this compound derivatives.

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle vGAT Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release GABA_A GABA_A Receptor (Ionotropic) Chloride_Channel Cl- Influx (Hyperpolarization) GABA_A->Chloride_Channel GABA_B GABA_B Receptor (Metabotropic) GPCR G-protein Signaling GABA_B->GPCR Synaptic_Cleft->GABA_A Binds Synaptic_Cleft->GABA_B Binds GAT_Glia GAT Synaptic_Cleft->GAT_Glia Reuptake GAT_Neuron GAT Synaptic_Cleft->GAT_Neuron Reuptake GABA_T GABA Transaminase GAT_Glia->GABA_T

GABAergic Synapse Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesize Novel Azetidin-3-YL-acetic Acid Derivative (AZ-123) Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Patch-Clamp Electrophysiology (Determine EC50) Purification->Functional_Assay Data_Table Summarize Data in Comparison Table Binding_Assay->Data_Table Functional_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis Conclusion Validate Biological Activity and Identify Lead Candidates SAR_Analysis->Conclusion

Experimental Workflow for Validation

References

A Comparative Analysis of Azetidin-3-yl-acetic Acid and Other Cyclic Amino Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Azetidin-3-yl-acetic acid and other key cyclic amino acids. This document summarizes available quantitative data, details experimental methodologies for relevant biological assays, and visualizes key concepts to aid in understanding their structure-activity relationships.

Cyclic amino acids are a class of organic compounds that play crucial roles in various biological processes and serve as valuable scaffolds in drug discovery. Their constrained conformations can lead to enhanced potency, selectivity, and metabolic stability compared to their linear counterparts. This guide focuses on the comparative biological activities of this compound against other notable cyclic amino acids, including proline, pipecolic acid, and cis-3-aminocyclohexanecarboxylic acid. The comparison is centered around their performance in key neurological and enzymatic assays.

Comparative Biological Activity Data

Direct comparative studies of this compound against other cyclic amino acids in the same biological assays are limited in publicly available literature. However, by examining data for the individual compounds and their derivatives, we can infer potential differences in their biological profiles. The following tables summarize the available quantitative data for these compounds and their derivatives in acetylcholinesterase (AChE) inhibition, GABA-related assays, and NMDA receptor binding.

Table 1: Acetylcholinesterase (AChE) Inhibition

Compound/DerivativeAssay TypeIC50 (µM)Source
3-Aryl-3-azetidinyl acetic acid methyl ester derivatives AChE Inhibition (in vitro)52.82 - 131.88[1][2]
This compoundNo data available-
ProlineNo data available-
Pipecolic acidNo data available-
cis-3-Aminocyclohexanecarboxylic acidNo data available-

Table 2: GABA-Related Assays

Compound/DerivativeAssay TypeIC50 / KiSource
Azetidin-2-ylacetic acid derivativesGAT-1 Inhibition2.01 - 2.83 µM
This compound No data available -
ProlineNo direct GABA data-
Pipecolic acidGABA Binding Inhibition0.2 nM (in presence of pentobarbital)
cis-3-Aminocyclohexanecarboxylic acidGABA Uptake InhibitorNo quantitative data available[3]

Table 3: NMDA Receptor Binding

Compound/DerivativeAssay TypeKi / EC50Source
Azetidine-2,3-dicarboxylic acid (L-trans-ADC)NMDA Receptor Binding (Ki)10 µM
Azetidine-2,3-dicarboxylic acid (D-cis-ADC)NMDA Receptor Binding (Ki)21 µM
Azetidine-2,3-dicarboxylic acid (L-trans-ADC)NR1/NR2D Agonist (EC50)50 µM
This compound No data available -
L-ProlineWeak agonist at NMDA receptorsNo quantitative data available[4]
Pipecolic acidNo data available-
cis-3-Aminocyclohexanecarboxylic acidNo data available-

Experimental Protocols

Detailed methodologies for the key biological assays cited are provided below to facilitate the replication and validation of these findings.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to identify and characterize inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

  • Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

    • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare working solutions of the enzyme, substrate, and DTNB in the assay buffer.

    • Add the assay buffer, enzyme solution, and test compound at various concentrations to the wells of the microplate. Include control wells with no inhibitor (100% activity) and no enzyme (blank).

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate and DTNB mixture to all wells.

    • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

GABA Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells by GABA transporters (GATs).

  • Principle: The assay typically uses cells or synaptosomes that express specific GAT subtypes. The uptake of radiolabeled GABA (e.g., [³H]GABA) is measured in the presence and absence of test compounds. A reduction in the accumulation of radioactivity inside the cells indicates inhibition of GABA uptake.

  • Materials:

    • Cell line expressing a specific GAT subtype (e.g., HEK293 cells) or synaptosomes

    • [³H]GABA

    • Assay buffer (e.g., Krebs-Ringer-HEPES)

    • Test compounds

    • Scintillation cocktail and a scintillation counter

  • Procedure:

    • Culture and seed the GAT-expressing cells in a multi-well plate.

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Initiate the uptake by adding a fixed concentration of [³H]GABA.

    • After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

NMDA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the NMDA receptor.

  • Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the NMDA receptor (e.g., [³H]MK-801 or [³H]CGP39653) is incubated with a preparation of brain membranes containing NMDA receptors. The ability of a test compound to displace the radioligand from the receptor is measured.

  • Materials:

    • Rat brain membrane preparation

    • Radiolabeled ligand (e.g., [³H]CGP39653)

    • Assay buffer (e.g., Tris-HCl buffer)

    • Test compounds

    • Glass fiber filters and a filtration manifold

    • Scintillation counter

  • Procedure:

    • Incubate the brain membrane preparation with the radiolabeled ligand and the test compound at various concentrations in the assay buffer.

    • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of displacement for each concentration of the test compound and determine the Ki value.

Visualizations

The following diagrams illustrate key concepts related to the biological targets and experimental workflows discussed in this guide.

GABASignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA GABA_vesicle GABA Vesicle GABA_synapse GABA_vesicle->GABA_synapse Release GABA->GABA_vesicle Packaging GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binding Azetidin_3_yl_acetic_acid This compound (Potential GAT Inhibitor) Azetidin_3_yl_acetic_acid->GAT1 Inhibition AChE_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, DTNB, and Test Compound start->prepare_reagents add_to_plate Add Reagents and Test Compound to 96-well plate prepare_reagents->add_to_plate pre_incubate Pre-incubate add_to_plate->pre_incubate initiate_reaction Initiate Reaction with Substrate and DTNB pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end CyclicAminoAcids cluster_azetidine Azetidine Derivative cluster_pyrrolidine Pyrrolidine Derivative cluster_piperidine Piperidine/Cyclohexane Derivatives Azetidin_3_yl_acetic_acid This compound 4-membered ring Proline Proline 5-membered ring Pipecolic_acid Pipecolic acid 6-membered ring cis_3_Aminocyclohexanecarboxylic_acid cis-3-Aminocyclohexanecarboxylic acid 6-membered ring

References

Profiling the Cross-Reactivity of 3-Substituted Azetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted azetidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] However, the constrained four-membered ring system can also lead to unanticipated off-target interactions, necessitating thorough cross-reactivity profiling. This guide provides a comparative analysis of the cross-reactivity profiles of several classes of 3-substituted azetidine derivatives, offering insights into their selectivity and potential for off-target effects. The data presented herein is compiled from various public sources and is intended to serve as a resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Comparative Analysis of Off-Target Interactions

The cross-reactivity of 3-substituted azetidine derivatives has been evaluated against several important classes of drug targets, including monoamine transporters, protein kinases, and G-protein coupled receptors (GPCRs). The following tables summarize the available quantitative data, providing a snapshot of the selectivity profiles for representative compounds.

Monoamine Transporter Inhibition

Azetidine derivatives have been extensively explored as inhibitors of monoamine transporters, which are key targets in the treatment of neuropsychiatric disorders.[2] The substitution pattern on the azetidine ring and its appended groups significantly influences potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2]

Compound/Derivative ClassTargetIC50 (nM)Ki (nM)Selectivity Profile
3-Aminoazetidines
Compound 10dlSERT0.8-High affinity for SERT and NET, lower for DAT[2]
NET1.5-
DAT180-
3-Aryl-3-arylmethoxyazetidines Generally SERT-selective[3]
Dichloro-substituted congener 6eSERT-3.5Potent SERT inhibitor[3]
Dichloro-substituted congener 6hSERT-2.9Potent SERT inhibitor[3]
N-methyl dichloro congener 7cSERT-1.0High SERT affinity[3]
N-methyl tetrachloro derivative 7iSERT-1.3High SERT affinity[3]
Azetidin-2-ylacetic acid derivatives
4,4-diphenylbutenyl derivativeGAT-12830 ± 670-Potent GAT-1 inhibitor[4]
4,4-bis(3-methyl-2-thienyl)butenyl derivativeGAT-12010 ± 770-Potent GAT-1 inhibitor[4]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT-315300 ± 4500-Most potent GAT-3 inhibitor in the series[4]
STAT3 Inhibition and Kinase Selectivity
Compound/Derivative ClassTargetIC50 (µM)Selectivity Profile
(R)-azetidine-2-carboxamides
H172 (9f)STAT30.38 - 0.98Selective over STAT1 and STAT5 (IC50 > 15.8 µM)[7]
H182STAT30.38 - 0.98No measurable effect on EGFR, JAK2, Src, AKT, and ERK1/2 at 1-3 µM[6][7]
5aSTAT30.55Potency > 18 µM against STAT1 or STAT5[6]
5oSTAT30.38Potency > 18 µM against STAT1 or STAT5[6]
8iSTAT30.34Potency > 18 µM against STAT1 or STAT5[6]
GPCR and Ion Channel Off-Target Screening

Early-stage safety profiling is crucial to identify potential liabilities. Azetidine-based compounds intended for various targets are often screened against a panel of GPCRs and ion channels known to be associated with adverse drug reactions. A particular focus is often placed on the human Ether-à-go-go-Related Gene (hERG) potassium channel, as its inhibition can lead to cardiac arrhythmias.

Compound/Derivative ClassTargetActivityComments
MCH-R1 Antagonists
AZD1979MCH-R1IC50 = 19 nM ([³⁵S]-GTPγS binding)Preclinical safety pharmacology studies were without major findings[8][9]
hERGLow potential for inhibitionA key focus of the optimization program was to reduce hERG interactions[8]
Azelastine (an azetidine-containing compound) hERGIC50 = 11.43 µMBlocks hERG channels, providing a potential mechanism for its arrhythmogenic side effects[10]
L-type Ca²⁺ channelIC50 = 26.21 µM[10]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of cross-reactivity data. Below are protocols for key assays used in the profiling of 3-substituted azetidine derivatives.

Monoamine Transporter Uptake Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.[1]

1. Cell Culture:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media and conditions.[1]

2. Assay Procedure:

  • Cells are harvested and seeded into 96-well plates.

  • Test compounds are serially diluted and added to the cells for a pre-incubation period.

  • A radiolabeled substrate specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT) is added to the wells.[2]

  • The plates are incubated to allow for competitive binding between the test compound and the radioligand.

  • The uptake reaction is terminated by rapid filtration, and the cells are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioligand taken up by the cells is measured using a scintillation counter.[2]

3. Data Analysis:

  • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using non-linear regression analysis.[2]

KINOMEscan® Competition Binding Assay (General Protocol)

This high-throughput assay measures the binding of a compound to a large panel of kinases. The principle is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase.

1. Assay Principle:

  • A DNA-tagged kinase is incubated with the test compound and a ligand-immobilized solid support (e.g., beads).

  • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the affinity of the test compound for the kinase.

2. Data Analysis:

  • Results are typically reported as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding.

  • Dissociation constants (Kd) can be determined from dose-response curves.

  • A selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound.[11]

Radioligand Competition Binding Assay for GPCRs (e.g., MCH-R1)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific GPCR.[11]

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines or tissues endogenously or recombinantly expressing the target GPCR (e.g., HEK293 cells expressing MCH-R1).[11]

  • Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • In a 96-well plate, varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes and a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH for MCH-R1).[11]

  • The incubation is carried out at a specific temperature for a time sufficient to reach binding equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

3. Detection and Data Analysis:

  • Scintillation fluid is added to the dried filters, and the radioactivity is counted.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]

Whole-Cell Patch Clamp Electrophysiology for hERG Channel

This "gold standard" assay directly measures the effect of a compound on the function of the hERG potassium channel.

1. Cell Preparation:

  • HEK293 cells stably expressing the hERG channel are used.

  • Cells are cultured on coverslips for recording.

2. Electrophysiological Recording:

  • A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance "gigaohm" seal.

  • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ionic currents flowing across the entire cell membrane.

  • A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."

3. Compound Application and Data Analysis:

  • After obtaining a stable baseline recording of the hERG current, the test compound is applied to the cell at various concentrations.

  • The effect of the compound on the hERG current amplitude is measured.

  • The IC50 value for the inhibition of the hERG current is determined from the concentration-response curve.[10]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity profiling of 3-substituted azetidine derivatives.

MCH_R1_Signaling MCH MCH MCHR1 MCH-R1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 releases STAT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds GeneTranscription Gene Transcription DNA->GeneTranscription Cytokine Cytokine/Growth Factor Cytokine->CytokineReceptor Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_dimer inhibits dimerization Kinase_Screening_Workflow start Start compound 3-Substituted Azetidine Derivative start->compound assay Competition Binding Assay compound->assay kinase_panel Kinase Panel (e.g., KINOMEscan®) kinase_panel->assay quantification Quantification (e.g., qPCR) assay->quantification data_analysis Data Analysis quantification->data_analysis selectivity_profile Selectivity Profile (Kd, S-score) data_analysis->selectivity_profile end End selectivity_profile->end GPCR_Binding_Workflow start Start mem_prep Membrane Preparation (GPCR-expressing cells) start->mem_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) mem_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis affinity Binding Affinity (Ki) data_analysis->affinity end End affinity->end

References

A Researcher's Guide to the Spectroscopic Comparison of Azetidin-3-yl-acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to differentiate and characterize the enantiomers of Azetidin-3-yl-acetic acid, a crucial building block in medicinal chemistry. Due to the limited availability of direct comparative spectroscopic data for the (R) and (S)-enantiomers of this compound in publicly accessible databases, this guide will focus on the established methodologies for such comparisons. Experimental data for a representative chiral carboxylic acid will be used for illustrative purposes where specific data is unavailable.

Introduction to Chiral Analysis

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, their interaction with other chiral molecules, such as biological receptors, can differ significantly. Consequently, the ability to distinguish between and characterize individual enantiomers is of paramount importance in drug development. Spectroscopic techniques are powerful tools for this purpose.

Spectroscopic Techniques for Enantiomeric Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy cannot distinguish between enantiomers as their spectra are identical. To overcome this, chiral derivatizing agents (CDAs) are employed. These agents are enantiomerically pure compounds that react with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, will exhibit different chemical shifts in their NMR spectra, allowing for quantification of the enantiomeric excess.

Illustrative Data: NMR Analysis of a Chiral Carboxylic Acid after Derivatization

The following table illustrates the expected differences in ¹H NMR chemical shifts for diastereomers formed by reacting a racemic chiral carboxylic acid with a chiral derivatizing agent.

ProtonDiastereomer 1 (from R-acid) Chemical Shift (ppm)Diastereomer 2 (from S-acid) Chemical Shift (ppm)Δδ (ppm)
2.542.580.04
CH₃1.211.250.04
NH8.158.200.05

Experimental Protocol: NMR Spectroscopy with a Chiral Derivatizing Agent

  • Sample Preparation:

    • Dissolve a known quantity of the racemic or enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a slight molar excess of a chiral derivatizing agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine).

    • Add a coupling agent (e.g., DCC or EDC) to facilitate the formation of an amide bond between the carboxylic acid and the amine of the CDA.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

    • Optimize acquisition parameters to ensure clear resolution of the diastereotopic protons.

  • Data Analysis:

    • Identify pairs of signals corresponding to the two diastereomers.

    • Integrate the signals to determine the relative ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original acid.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

The IR spectra of enantiomers are identical. However, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can distinguish between them. Enantiomers will show VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign).

Illustrative Data: VCD Analysis of a Chiral Carboxylic Acid

Wavenumber (cm⁻¹)(R)-Enantiomer ΔA (x 10⁻⁵)(S)-Enantiomer ΔA (x 10⁻⁵)
2980+2.5-2.5
1715-5.1+5.1
1450+1.8-1.8

Experimental Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy

  • Sample Preparation:

    • Dissolve the purified enantiomer of this compound in a suitable solvent (e.g., CCl₄, CDCl₃) at a concentration that provides an adequate signal-to-noise ratio.

  • VCD Acquisition:

    • Acquire the VCD spectrum using a VCD spectrometer.

    • Typically, several thousand scans are averaged to achieve a good quality spectrum.

  • Data Analysis:

    • The VCD spectrum of one enantiomer will show positive and negative bands. The spectrum of the other enantiomer will exhibit bands at the same frequencies but with opposite signs.

    • Comparison with computationally predicted VCD spectra can be used to determine the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Similar to VCD, enantiomers produce mirror-image ECD spectra. This technique is particularly useful for molecules containing a chromophore near the stereocenter.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the purified enantiomer of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to give a maximum absorbance of approximately 1.

  • ECD Acquisition:

    • Record the ECD spectrum over the appropriate wavelength range.

  • Data Analysis:

    • The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the enantiomer. The spectrum of the other enantiomer will be a mirror image.

Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful alternative for both the analytical separation and quantification of the enantiomers of this compound.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Optimization: Develop a mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid) that provides good separation of the enantiomers.

  • Analysis: Inject the sample and monitor the elution of the enantiomers using a suitable detector (e.g., UV). The retention times of the two enantiomers will be different, allowing for their quantification.

Visualized Workflows

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_VCD_ECD Chiroptical Analysis A Racemic this compound B Add Chiral Derivatizing Agent & Coupling Agent A->B C Formation of Diastereomers B->C D ¹H NMR Spectroscopy C->D E Quantify Enantiomeric Ratio D->E F Purified Enantiomers (R and S) G VCD Spectroscopy F->G H ECD Spectroscopy F->H I Mirror-Image Spectra G->I H->I J Determine Absolute Configuration I->J

Chiral_HPLC_Workflow A Racemic this compound Sample B Inject into Chiral HPLC System A->B C Separation on Chiral Stationary Phase B->C D Detection (e.g., UV) C->D E Two Resolved Peaks for (R) and (S) Enantiomers D->E F Quantification of Enantiomers E->F

Conclusion

The spectroscopic comparison of this compound enantiomers relies on a suite of powerful analytical techniques. While standard NMR and IR are insufficient for direct differentiation, the use of chiral derivatizing agents in NMR and the application of chiroptical methods like VCD and ECD provide definitive characterization. Coupled with the robust separation capabilities of chiral HPLC, researchers have a comprehensive toolkit for the analysis and quality control of these important chiral building blocks in drug discovery and development.

Azetidin-3-yl-acetic Acid Derivatives Show Promise as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning their attention to azetidin-3-yl-acetic acid derivatives as a promising scaffold for the development of novel enzyme inhibitors. Recent studies have demonstrated the efficacy of these compounds against a range of therapeutically relevant enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. This comparison guide provides an objective overview of the performance of these derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this burgeoning field.

A significant study focused on a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, which were synthesized and evaluated for their inhibitory activity against AChE and BChE.[1][2][3] Several of these derivatives exhibited AChE inhibition comparable to the established drug rivastigmine.[1][2][3] The inhibitory concentrations (IC50) for AChE were found to be in the micromolar range, with some compounds showing high selectivity for AChE over BChE.[3]

Comparative Efficacy of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of selected 3-aryl-3-azetidinyl acetic acid methyl ester derivatives against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC50 (µM)Reference Compound (Galantamine) IC50 (µM)
Benzamide 26 Acetylcholinesterase (AChE)52.82Not explicitly stated for direct comparison in the same table, but the study mentions the new compounds' efficacy is comparable to rivastigmine.
Phenylacetamide 27 Acetylcholinesterase (AChE)59.17Not explicitly stated for direct comparison in the same table, but the study mentions the new compounds' efficacy is comparable to rivastigmine.
Compound 15 Butyrylcholinesterase (BChE)>500Not explicitly stated
Compound 11 Acetylcholinesterase (AChE)Selective for AChENot explicitly stated
Compound 14 Acetylcholinesterase (AChE)Selective for AChENot explicitly stated
Compound 16 Acetylcholinesterase (AChE)Selective for AChENot explicitly stated
Compound 24 Acetylcholinesterase (AChE)Selective for AChENot explicitly stated

Data synthesized from multiple sources indicating the range of activity. Specific values for all compounds are detailed in the source publication.[3]

The benzamide derivative 26 and the phenylacetamide derivative 27 demonstrated noteworthy efficacy against AChE, with IC50 values of 52.82 µM and 59.17 µM, respectively.[3] This level of inhibition is comparable to that of rivastigmine (IC50 = 56.1 µM), a clinically used AChE inhibitor.[3] Furthermore, several compounds, including 11 , 14 , 16 , and 24 , displayed high selectivity for AChE over BChE, a desirable characteristic for minimizing side effects.[3]

Beyond cholinesterases, azetidine-based compounds have shown potential in inhibiting other enzyme classes. For instance, azetidinone derivatives have been investigated as β-lactamase inhibitors, which are crucial for overcoming bacterial resistance to β-lactam antibiotics.[4] Other studies have explored derivatives of related small rings like pyrrolidine-2-acetic acid as GABA uptake inhibitors, targeting the GABA transporters GAT-1 and GAT-3.[5][6]

Experimental Protocols

The determination of enzyme inhibitory activity for the 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was conducted using established spectrophotometric methods.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method):

This assay is a widely used method for measuring cholinesterase activity.

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • AChE (from electric eel) or BChE (from equine serum) solution in buffer.

    • Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE.

    • Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

    • Test compounds (azetidine derivatives) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • The reaction is typically carried out in a 96-well microplate.

    • To each well, add the phosphate buffer, DTNB solution, and the enzyme solution.

    • Add the test compound solution at different concentrations to the respective wells. A control well without the inhibitor is also prepared.

    • The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate solution (ATCI or BTCI).

    • The absorbance is measured at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of the reaction is determined by the increase in absorbance over time.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the this compound derivatives as enzyme inhibitors.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start N-Boc-3-azetidinone HWE Horner-Wadsworth-Emmons Reaction Start->HWE UnsatEster α,β-Unsaturated Ester HWE->UnsatEster ConjAdd Rhodium-Catalyzed Conjugate Addition UnsatEster->ConjAdd ArylDerivs 3-Aryl-3-azetidinyl Acetic Acid Esters ConjAdd->ArylDerivs Deprotection N-Deprotection ArylDerivs->Deprotection Alkylation N-Alkylation ArylDerivs->Alkylation Acylation N-Acylation ArylDerivs->Acylation N_Unprotected N-Unprotected Derivatives Deprotection->N_Unprotected EnzymeAssay Enzyme Inhibition Assays (AChE & BChE) N_Unprotected->EnzymeAssay N_Alkylated N-Alkylated Derivatives Alkylation->N_Alkylated N_Alkylated->EnzymeAssay N_Acylated N-Acylated Derivatives Acylation->N_Acylated N_Acylated->EnzymeAssay IC50 IC50 Value Determination EnzymeAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

References

A Comparative Guide: Azetidin-3-yl-acetic Acid Derivatives and GABA in Neuronal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and derivatives of Azetidin-3-yl-acetic acid. While direct experimental data for this compound itself is limited in the public domain, its structural analogues have been investigated as modulators of the GABAergic system, primarily as GABA uptake inhibitors. This guide will focus on the available in vitro and in vivo data for these derivatives in comparison to GABA, offering insights into their potential as research tools and therapeutic agents.

In Vitro Comparison: Receptor and Transporter Interactions

The primary mechanism of action for the studied azetidine derivatives is the inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. This action potentiates GABAergic neurotransmission by increasing the concentration and duration of GABA in the synapse. In contrast, GABA's primary role is as an agonist at GABA receptors (GABA-A and GABA-B).

Table 1: In Vitro Affinity of Azetidine Derivatives and GABA for GABA Transporters

CompoundTargetAffinity (IC₅₀)SpeciesReference
Azetidin-2-ylacetic acid derivative 1 GAT-12.83 ± 0.67 µMBovine[1]
Azetidin-2-ylacetic acid derivative 2 GAT-12.01 ± 0.77 µMBovine[1]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid GAT-315.3 ± 4.5 µMBovine[1]
GABA GAT-1High Affinity (Substrate)Multiple
GABA GAT-3High Affinity (Substrate)Multiple

It is important to note that this compound is considered a structural analogue of GABA[2].

In Vivo Comparison: Pharmacokinetic and Pharmacodynamic Profiles

Data on the in vivo effects of this compound derivatives are not as readily available as for GABA. The following table summarizes the known pharmacokinetic parameters of orally administered GABA in humans.

Table 2: Pharmacokinetic Properties of GABA in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tₘₐₓ) 0.5 - 1 hour[3][4]
Half-life (t₁/₂) ~5 hours[3][4]

Signaling Pathways

GABA exerts its inhibitory effects through two main receptor types: GABA-A and GABA-B receptors. Azetidine derivatives, by inhibiting GABA transporters, indirectly modulate these pathways by increasing the availability of GABA.

GABA_Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 Azetidine Azetidin-yl-acetic acid derivatives Azetidine->GAT1 Inhibition GABA_synapse->GAT1 Uptake GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B Binds Cl_channel Cl- Influx GABA_A->Cl_channel Opens K_channel K+ Efflux GABA_B->K_channel Opens Ca_channel Ca2+ Influx (Inhibition) GABA_B->Ca_channel Inhibits Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization

Caption: GABAergic signaling and the modulatory role of Azetidin-yl-acetic acid derivatives.

Experimental Protocols

In Vitro GABA Transporter Inhibition Assay

Objective: To determine the potency of a test compound to inhibit GABA uptake by specific GABA transporters (e.g., GAT-1, GAT-3).

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the desired human or rodent GABA transporter subtype (e.g., GAT-1 or GAT-3) are prepared. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

  • Radioligand Uptake Assay: The assay is performed in a buffer solution containing the prepared membranes, a radiolabeled GABA substrate (e.g., [³H]GABA), and varying concentrations of the test compound (e.g., an azetidine derivative).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow for GABA uptake.

  • Termination and Separation: The uptake reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.

GAT_Inhibition_Assay start Start mem_prep Membrane Preparation (Cells expressing GAT) start->mem_prep assay_setup Assay Setup: Membranes + [3H]GABA + Test Compound mem_prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 Calculation) scintillation->analysis end End analysis->end

References

Benchmarking Azetidin-3-yl-acetic Acid Derivatives Against Known CNS Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Azetidin-3-yl-acetic acid derivatives with established Central Nervous System (CNS) modulators. The following sections present quantitative data from experimental studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer a comprehensive benchmarking resource.

Comparative Analysis of Acetylcholinesterase (AChE) Inhibition

Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Recently, derivatives of 3-aryl-3-azetidinyl acetic acid methyl ester have been investigated for their AChE inhibitory activity.[1][2] This section benchmarks these novel compounds against established AChE inhibitors used in the treatment of Alzheimer's disease: Donepezil, Rivastigmine, and Galantamine.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 3-aryl-3-azetidinyl acetic acid methyl ester derivatives and the benchmark CNS modulators against AChE. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)Reference
Azetidine Derivative 26 AChE52.82[1]
Azetidine Derivative 27 AChE59.17[1]
Rivastigmine AChE4.15 - 56.1[1][3]
Donepezil AChE0.0067[4][5]
Galantamine AChE0.41

Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.

The results indicate that while the benchmark drugs, particularly Donepezil, exhibit high potency in AChE inhibition, certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, such as compounds 26 and 27 , show inhibitory activity comparable to that of Rivastigmine.[1]

Potential as a GABAergic Modulator

This compound is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This structural similarity suggests that it may interact with GABA receptors, which are crucial targets for drugs treating anxiety, sleep disorders, and epilepsy.

Comparative Data

While direct quantitative data on the binding affinity or efficacy of this compound at GABA receptors is not yet available in the literature, we can benchmark its potential against a known GABA_A receptor agonist, Gaboxadol (also known as THIP).

CompoundTarget ReceptorAgonist Activity (EC50 in µM)Reference
Gaboxadol GABA_A (δ-subunit containing)0.03 - 13[6][7]

Further experimental investigation is required to determine the specific activity of this compound at GABA receptors and to quantitatively compare its potency with established modulators like Gaboxadol.

Experimental Protocols

This section provides a detailed methodology for the in vitro acetylcholinesterase inhibition assay, a key experiment for evaluating the compounds discussed in this guide. The protocol is based on the widely used Ellman's method.[8][9]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC50).

Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[8][9]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.

    • AChE Solution: Prepare a working solution of AChE in the assay buffer.

    • DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a fresh solution of ATCI in deionized water.

    • Inhibitor Solutions: Dissolve test compounds and the positive control in DMSO to create stock solutions. Further dilute these in the assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Protocol (96-well plate):

    • Add 25 µL of each test compound dilution to the respective wells.

    • Add 50 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of assay buffer to the blank wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 25 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.

Acetylcholine_Signaling_Pathway ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Activates Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Azetidine Derivative / Benchmark Drug Inhibitor->AChE Inhibits

Caption: Acetylcholine signaling pathway and the site of action for AChE inhibitors.

GABA_Signaling_Pathway GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to Postsynaptic_Neuron Postsynaptic Neuron GABA_R->Postsynaptic_Neuron Activates Hyperpolarization Hyperpolarization (Inhibition) Postsynaptic_Neuron->Hyperpolarization Leads to Azetidine_Analog This compound (GABA Analog) Azetidine_Analog->GABA_R Potential Interaction Experimental_Workflow Start Start: Compound Library Preparation Prepare Reagents: - AChE Enzyme - Substrate (ATCI) - DTNB Start->Preparation Plate_Setup 96-Well Plate Setup: - Test Compounds - Controls (Positive/Negative) Preparation->Plate_Setup Incubation Incubation of Enzyme and Inhibitor Plate_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance (412 nm) over time Reaction->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis End End: Identify Potent Inhibitors Analysis->End

References

Unraveling the Pharmacological Profile of Azetidin-3-yl-acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of the azetidine ring has positioned its derivatives as promising scaffolds in medicinal chemistry. Among these, Azetidin-3-yl-acetic acid derivatives have emerged as a class of compounds with significant pharmacological potential, particularly in the realm of neuroscience. This guide provides a comparative analysis of their pharmacological profile, focusing on their activity as GABA uptake inhibitors and acetylcholinesterase inhibitors, and delves into their neuroprotective mechanisms.

Comparative Analysis of Inhibitory Activity

This compound derivatives have demonstrated notable inhibitory activity against key neurological targets. The following tables summarize their performance in comparison to established therapeutic agents.

GABA Uptake Inhibition

Azetidine derivatives have been explored as conformationally constrained analogues of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs).[1] The data below compares the inhibitory potency (IC50) of specific azetidine derivatives with the clinically used GAT-1 inhibitor, Tiagabine.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67TiagabineGAT-10.290 ± 0.060
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77TiagabineGAT-10.390 ± 0.030
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (beta-alanine analog)GAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7

Table 1: Comparison of GABA Uptake Inhibitory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the GABA uptake activity. Data for Tiagabine is provided as a benchmark.[1][2]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. Their efficacy is comparable to the established drug, Rivastigmine.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
Benzamide derivative (Compound 26)AChE52.82RivastigmineAChE32.1 - 56.1
Phenylacetamide derivative (Compound 27)AChE59.17DonepezilAChE~0.027
Compound BChE IC50 (µM) Rivastigmine BChE ~0.9 - 1.7
Benzamide derivative (Compound 26)BChE>500
Phenylacetamide derivative (Compound 27)BChE>500

Table 2: Comparison of Cholinesterase Inhibitory Activity. IC50 values indicate the concentration of the compound required for 50% inhibition of enzyme activity.[3][4][5]

Neuroprotective Mechanisms and Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives exhibit significant neuroprotective effects. Studies have shown that these compounds can mitigate neuronal damage induced by toxins, with one derivative, compound 28, demonstrating profound effects in models of Parkinson's and Alzheimer's disease by reducing oxidative stress and caspase-3/7 activity.[6][7] Another azetidine derivative has been shown to attenuate the NLRP3 inflammasome-mediated signaling pathway, suggesting an anti-inflammatory mechanism.

Glutamate-Induced Oxidative Stress Pathway

Glutamate-induced excitotoxicity is a key mechanism of neuronal cell death. The following diagram illustrates the signaling cascade leading to apoptosis and the proposed point of intervention for neuroprotective azetidine derivatives.

Glutamate_Pathway glutamate Excess Glutamate transporter Cystine/Glutamate Antiporter (System xc-) glutamate->transporter Inhibition cystine_depletion Cystine Depletion transporter->cystine_depletion gsh_depletion GSH Depletion cystine_depletion->gsh_depletion ros Increased ROS (Oxidative Stress) gsh_depletion->ros mapk MAPK Activation (pERK, pJNK, pp38) ros->mapk caspase Caspase-3/7 Activation mapk->caspase apoptosis Apoptosis caspase->apoptosis azetidine Azetidin-3-yl-acetic acid derivative (e.g., Compound 28) azetidine->ros Inhibition azetidine->caspase Inhibition

Caption: Glutamate-induced oxidative stress pathway and neuroprotection.

Salsolinol-Induced Neurotoxicity Pathway

Salsolinol, a dopamine-derived neurotoxin, is implicated in the pathogenesis of Parkinson's disease. Its neurotoxic effects are mediated through oxidative stress and activation of pro-apoptotic pathways.

Salsolinol_Pathway salsolinol Salsolinol mitochondria Mitochondrial Dysfunction (Complex I & II Inhibition) salsolinol->mitochondria ros Increased ROS mitochondria->ros nrf2_keap1 Nrf2-Keap1 Pathway Dysregulation ros->nrf2_keap1 apoptosis Apoptosis ros->apoptosis nrf2_keap1->apoptosis azetidine Azetidin-3-yl-acetic acid derivative azetidine->ros Reduction

Caption: Salsolinol-induced neurotoxicity pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key assays used to characterize the pharmacological profile of this compound derivatives.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

1. Cell Culture and Preparation:

  • HEK-293 cells stably expressing the desired human GAT subtype (GAT-1, GAT-2, or GAT-3) are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Assay Procedure:

  • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

  • The test compounds (this compound derivatives and reference inhibitors) are serially diluted in the assay buffer.

  • The diluted compounds are added to the wells, and the plates are pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature.

  • To initiate the uptake, a solution containing a fixed concentration of [³H]GABA is added to each well.

  • The incubation is allowed to proceed for a specific time (e.g., 10-20 minutes) at room temperature.

  • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

3. Measurement and Data Analysis:

  • The cells are lysed, and the radioactivity in each well is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a potent GAT inhibitor (e.g., tiagabine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

1. Reagent Preparation:

  • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • Prepare a stock solution of AChE (from electric eel or human recombinant).

  • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).

  • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Dissolve test compounds and a positive control (e.g., rivastigmine, donepezil) in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

2. Assay Procedure:

  • The assay is performed in a 96-well microplate.

  • Add the assay buffer, AChE solution, and the test compound dilutions to the respective wells.

  • A "no enzyme" control and a "no inhibitor" control are included.

  • The plate is incubated for a short period (e.g., 15 minutes) at room temperature.

  • To initiate the reaction, a solution containing both ATCI and DTNB is added to all wells.

3. Measurement and Data Analysis:

  • The absorbance at 412 nm is measured immediately and then kinetically over a period of time (e.g., every minute for 10-15 minutes) using a microplate reader.

  • The rate of the reaction (change in absorbance per minute) is calculated for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagrams

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture GAT-expressing cells plate_cells Seed cells in 96-well plate cell_culture->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells prepare_compounds Prepare serial dilutions of test compounds add_compounds Add test compounds and pre-incubate prepare_compounds->add_compounds wash_cells->add_compounds add_gaba Initiate uptake with [³H]GABA add_compounds->add_gaba terminate_uptake Terminate uptake and wash add_gaba->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation Measure radioactivity lyse_cells->scintillation calculate_ic50 Calculate % inhibition and IC50 scintillation->calculate_ic50

Caption: Experimental workflow for the GABA uptake inhibition assay.

AChE_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_reagents Prepare buffer, AChE, ATCI, and DTNB solutions plate_setup Add buffer, AChE, and test compounds to 96-well plate prepare_reagents->plate_setup prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->plate_setup incubate Incubate plate_setup->incubate initiate_reaction Add ATCI and DTNB incubate->initiate_reaction measure_absorbance Measure absorbance at 412 nm (kinetic read) initiate_reaction->measure_absorbance calculate_rate Calculate reaction rate measure_absorbance->calculate_rate calculate_ic50 Calculate % inhibition and IC50 calculate_rate->calculate_ic50

Caption: Experimental workflow for the AChE inhibition assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Azetidin-3-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this guide provides a comprehensive operational plan for the safe handling and disposal of Azetidin-3-yl-acetic acid.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of its parent compound, azetidine, and related derivatives is essential for ensuring laboratory safety and environmental compliance. Azetidine is recognized as a flammable and reactive compound. Therefore, this compound should be managed as hazardous waste with stringent adherence to institutional and local regulations.

I. Immediate Safety Considerations & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for integrity before use.
Eye/Face Protection Chemical safety goggles and a face shield.
Skin and Body Protection A flame-retardant and chemical-resistant lab coat or apron.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside of a certified chemical fume hood or if there is a risk of aerosolization.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved hazardous waste disposal facility.[1][2]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, chemically compatible, and sealable waste container.[1]

    • Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed. Avoid mixing with strong acids or oxidizing agents.[1]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Store the sealed container in a cool, dry, and well-ventilated designated satellite accumulation area, segregated from incompatible materials.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]

    • Do not dispose of this compound down the drain. [1][3]

III. Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • For Small Spills (≤ 50 mL):

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads.[1][3]

    • Using non-sparking tools, carefully collect the absorbent material and any contaminated debris.[3]

    • Place the collected waste into a labeled, sealable container for hazardous waste.[1][3]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]

  • For Large Spills (> 50 mL):

    • Evacuate the immediate vicinity and alert your institution's EHS or emergency response team immediately.[1][3]

IV. Waste Categorization Summary

Waste TypeContainerHazard ClassificationStorage and Disposal Notes
Unused/Waste Product Tightly sealed, chemically compatible containerHazardous Waste (Assumed Flammable, Toxic)Store in a cool, well-ventilated area away from ignition sources. Dispose of via a licensed contractor.[3]
Contaminated Disposables Labeled hazardous waste bag or containerHazardous Waste (Toxic)Segregate from general laboratory trash.[3]
Empty Containers Original or equivalent sealed containerHazardous Waste (Toxic)Do not rinse. Dispose of as solid hazardous waste.[3]
Aqueous Solutions Labeled, leak-proof hazardous waste containerHazardous Waste (Toxic, potentially Corrosive)Do not dispose of down the drain.[3]

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealable, Compatible Container ppe->collect spill Spill Occurs ppe->spill Yes collect->spill No small_spill Small Spill (≤ 50 mL)? spill->small_spill store Store Sealed Container in Designated Satellite Accumulation Area spill->store large_spill Evacuate Area Contact EHS Immediately small_spill->large_spill No absorb Absorb with Inert Material (e.g., Vermiculite, Sand) small_spill->absorb Yes collect_spill Collect Absorbed Material into Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store contact_ehs Arrange for Pickup by EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Azetidin-3-YL-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Azetidin-3-YL-acetic acid was publicly available at the time of this compilation. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids and general laboratory safety protocols. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Proper handling of this compound is critical to ensure personnel safety and maintain a secure laboratory environment. As a carboxylic acid, it is prudent to handle it with care, assuming it may possess corrosive and irritant properties. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[1][2]Protects eyes from splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[2][3]
Skin Protection Chemical-resistant lab coat (fully buttoned).[1] Chemical-resistant gloves (e.g., nitrile rubber).[2][4] Fully enclosed shoes made of a chemical-resistant material.[1]A lab coat prevents contact with the torso and arms.[1] Nitrile gloves offer protection against a range of chemicals.[2] Enclosed shoes protect the feet from spills.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust.[1] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1][2]Minimizes the risk of inhaling potentially irritating or harmful dust particles.[1]

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[1]

    • Keep all containers of the chemical clearly labeled.[5]

    • Have an emergency eyewash station and safety shower readily accessible.[5][6]

  • Handling the Solid Compound:

    • When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[1]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]

  • Post-Handling Procedures:

    • Decontaminate the work area and any equipment used with an appropriate solvent, followed by washing with soap and water.[4]

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][7]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]

    • Unused Compound: Unwanted or expired this compound should be disposed of as hazardous chemical waste.

    • Do not mix with incompatible waste streams.[6]

  • Container Management:

    • Use compatible, sealed containers for waste collection.[8]

    • Label waste containers with "Hazardous Waste" and the chemical name before adding any waste.[8]

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials.[6][8]

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] This may involve dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Do not empty into drains.[3][4]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Work Area and Equipment handling_transfer->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe disp_solid Dispose of Contaminated Solid Waste post_ppe->disp_solid disp_chem Dispose of Unused Chemical Waste disp_solid->disp_chem

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-YL-acetic acid
Reactant of Route 2
Azetidin-3-YL-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.